molecular formula C26H38O3 B1326506 Hydroxypinacolone retinoate CAS No. 893412-73-2

Hydroxypinacolone retinoate

Cat. No.: B1326506
CAS No.: 893412-73-2
M. Wt: 398.6 g/mol
InChI Key: XLPLFRLIWKRQFT-XUJYDZMUSA-N
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Description

Hydroxypinacolone retinoate is a useful research compound. Its molecular formula is C26H38O3 and its molecular weight is 398.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,3-dimethyl-2-oxobutyl) (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O3/c1-19(14-15-22-21(3)13-10-16-26(22,7)8)11-9-12-20(2)17-24(28)29-18-23(27)25(4,5)6/h9,11-12,14-15,17H,10,13,16,18H2,1-8H3/b12-9+,15-14+,19-11+,20-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPLFRLIWKRQFT-XUJYDZMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC(=O)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC(=O)C(C)(C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893412-73-2
Record name Hydroxypinacolone retinoate
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Record name Hydroxypinacolone Retinoate
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Record name HYDROXYPINACOLONE RETINOATE
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Foundational & Exploratory

Hydroxypinacolone Retinoate: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypinacolone Retinoate (HPR), a synthetic ester of all-trans retinoic acid, represents a significant advancement in retinoid technology. Developed in the early 2000s, this next-generation retinoid offers comparable efficacy to traditional retinoids with a markedly improved tolerability profile, making it a valuable asset in dermatology and cosmetic science. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and evaluation of this compound. It includes a summary of key quantitative data, detailed experimental protocols for its synthesis and evaluation, and visual representations of its signaling pathway and experimental workflows.

Introduction

Retinoids, derivatives of vitamin A, are a cornerstone of dermatological treatments, renowned for their potent anti-aging and anti-acne properties. However, their use is often limited by local irritation, erythema, and peeling. This compound (HPR) was developed to overcome these limitations. Chemically, it is the ester of all-trans retinoic acid and hydroxypinacolone.[1] This structural modification allows HPR to bind directly to retinoic acid receptors (RARs) without the need for metabolic conversion, a key differentiator from retinol (B82714) and its other esters.[2][3] This direct action is believed to contribute to its high efficacy and low irritation potential.[4]

Physicochemical Properties

PropertyValueReference
Chemical Name This compound[4]
INCI Name This compound[4]
Chemical Formula C₂₆H₃₈O₃[4]
Molecular Weight 398.58 g/mol [4]
Appearance Yellow Crystalline Powder[5]
Solubility Oil-soluble[4]
Stability More stable than retinol; less prone to degradation from light and air[2]

Mechanism of Action

This compound exerts its biological effects by directly binding to and activating retinoic acid receptors (RARs) within the cell nucleus. Unlike retinol and its esters, which require enzymatic conversion to the active retinoic acid form, HPR bypasses this step, leading to a more efficient and potentially less irritating cellular response.[2][3]

Retinoid Signaling Pathway

The binding of HPR to RARs initiates a cascade of genomic events. The HPR-RAR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription. This leads to a variety of cellular responses, including increased cell turnover, enhanced collagen synthesis, and a reduction in the expression of matrix metalloproteinases (MMPs).[6]

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects HPR Hydroxypinacolone Retinoate (HPR) HPR_cyto HPR HPR->HPR_cyto Cellular Uptake RAR Retinoic Acid Receptor (RAR) HPR_cyto->RAR Binding RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR Retinoid X Receptor (RXR) RXR->RAR_RXR RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to DNA Gene_Expression Target Gene Transcription RARE->Gene_Expression Modulates Collagen ↑ Collagen Synthesis (COL1A1, COL3A1) Gene_Expression->Collagen MMP ↓ MMP Expression (e.g., MMP-1, MMP-9) Gene_Expression->MMP Cell_Turnover ↑ Cell Turnover Gene_Expression->Cell_Turnover

Caption: HPR Signaling Pathway

Preclinical and Clinical Efficacy

A growing body of evidence from in vitro and in vivo studies supports the efficacy of HPR in improving signs of skin aging and acne.

In Vitro Studies
Study TypeKey FindingsReference
Gene Expression in Human Foreskin Fibroblasts (HFF-1) A combination of 5 µg/mL HPR and 9 µg/mL Retinyl Propionate synergistically enhanced the expression of Type IV Collagen, CRBP-I, and RARB genes.[7]
Collagen Production HPR has been shown to significantly increase pro-collagen production in skin models.[8]
Irritation Potential Manufacturer's tests showed significantly lower irritation with 0.5% HPR compared to 0.5% retinol in a 24-hour occlusive patch test.[9]
Clinical Studies
Study DesignKey FindingsReference
4-Week Comparative Study (0.2% HPR vs. 0.2% Retinol vs. 0.2% Retinal) - Wrinkle visibility reduced by 26% in 57% of volunteers with HPR. - Epidermal smoothness enhanced by 14% in 50% of volunteers with HPR. - Overall participant satisfaction was highest for the HPR serum (85%).[10]
8-Week Study (HPR and Retinyl Propionate Combination) - Skin wrinkles improved by 8.3%. - Skin smoothness improved by 11.9%. - Skin elasticity (R2 and R5) improved by 14.5% and 22.6%, respectively.[7]
16-Week Study (0.1% HPR with Peptides vs. Fractional CO2 Laser) - The HPR-peptide serum showed statistically significant improvements in Marionette lines, global fine lines and wrinkles, crow's feet wrinkles, nasolabial folds, texture, smoothness, hyperpigmentation, lift, and photodamage compared to the laser group.[11][12]

Experimental Protocols

Synthesis of this compound

This protocol is based on methods described in the scientific literature and patents.[13][14][15]

Materials:

  • All-trans-retinoic acid

  • Halogenated pinacolone (B1678379) (e.g., 1-chloro-3,3-dimethylbutan-2-one)

  • Organic solvent (e.g., Toluene, Dichloromethane)

  • Acid-binding agent (e.g., Triethylamine, Sodium Bicarbonate)

  • Inert gas (e.g., Nitrogen or Argon)

  • Recrystallization solvent (e.g., Anhydrous ethanol)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a light-proof reaction vessel under an inert gas atmosphere, dissolve all-trans-retinoic acid in the chosen organic solvent.

  • Add the acid-binding agent to the solution and stir until fully dissolved.

  • Slowly add the halogenated pinacolone to the reaction mixture.

  • Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 6-30 hours), monitoring the reaction progress by a suitable method like HPLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salt byproducts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as anhydrous ethanol. Cool the solution to induce crystallization.

  • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

Synthesis_Workflow Start Start Dissolve Dissolve Retinoic Acid in Solvent Start->Dissolve Add_Base Add Acid-Binding Agent Dissolve->Add_Base Add_Halo Add Halogenated Pinacolone Add_Base->Add_Halo React Reaction at Controlled Temperature Add_Halo->React Filter_Salts Filter Inorganic Salts React->Filter_Salts Concentrate Concentrate Filtrate (Rotary Evaporation) Filter_Salts->Concentrate Recrystallize Recrystallize from Ethanol Concentrate->Recrystallize Filter_Dry Filter and Dry Pure HPR Crystals Recrystallize->Filter_Dry End End Filter_Dry->End

Caption: HPR Synthesis Workflow
In Vitro Collagen Production Assay (Sirius Red Staining)

This protocol is adapted from established methods for quantifying collagen in cell culture.[1][2][3][16][17]

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium

  • HPR dissolved in a suitable vehicle (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., Kahle's fixative)

  • Sirius Red staining solution (0.1% Direct Red 80 in picric acid or acetic acid)

  • Washing solution (e.g., 0.1 M HCl)

  • Extraction buffer (e.g., 0.1 M NaOH)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Seed HDFs into 96-well plates at a predetermined density and culture until they reach a desired confluency.

  • Replace the growth medium with fresh medium containing various concentrations of HPR or a vehicle control.

  • Incubate the cells for a specified period (e.g., 24-72 hours).

  • After incubation, carefully remove the culture medium.

  • Wash the cell layers twice with PBS.

  • Fix the cells with a suitable fixative for 15-30 minutes at room temperature.

  • Wash the fixed cells again with PBS.

  • Stain the cells with Sirius Red solution for 1 hour at room temperature.

  • Wash the stained cells with the washing solution to remove unbound dye.

  • Elute the bound dye with the extraction buffer.

  • Transfer the eluate to a new 96-well plate and measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantify the collagen content by comparing the absorbance values to a standard curve of known collagen concentrations.

In Vitro Skin Irritation Test (Reconstructed Human Epidermis Model)

This protocol is based on the OECD Test Guideline 439 for in vitro skin irritation.[6][18][19][20][21]

Materials:

  • Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

  • Assay medium provided with the tissue models

  • HPR test substance

  • Negative control (e.g., PBS)

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Isopropanol

  • 6-well and 24-well plates

  • Sterile forceps and pipettes

Procedure:

  • Upon receipt, pre-incubate the RhE tissues in the provided assay medium overnight at 37°C and 5% CO₂.

  • Topically apply the HPR test substance, negative control, and positive control to the surface of triplicate tissues.

  • Incubate the treated tissues for a defined exposure time (e.g., 60 minutes) at 37°C.

  • After exposure, thoroughly wash the tissues with PBS to remove the test substance.

  • Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).

  • Following the post-incubation period, assess cell viability using the MTT assay. Transfer tissues to an MTT solution and incubate for approximately 3 hours.

  • Extract the formazan (B1609692) dye from the tissues using isopropanol.

  • Measure the optical density of the formazan extract using a spectrophotometer (e.g., at 570 nm).

  • Calculate the percentage of cell viability for each test substance relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.

Conclusion

This compound stands out as a promising retinoid with a favorable efficacy-to-tolerability ratio. Its direct mechanism of action, bypassing the need for metabolic conversion, offers a significant advantage over traditional retinoids. The preclinical and clinical data accumulated to date support its use in addressing common signs of skin aging and acne. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of HPR, facilitating further research and development in this area. As research continues, HPR is poised to become an increasingly important tool in the armamentarium of dermatologists and cosmetic scientists.

References

Hydroxypinacolone Retinoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical structure, properties, mechanism of action, and experimental evaluation of Hydroxypinacolone Retinoate (HPR), a next-generation retinoid.

This compound (HPR) is a cosmetic-grade ester of all-trans retinoic acid that has garnered significant attention in the field of dermatology and cosmetic science. As a member of the retinoid family, it offers the well-documented benefits of Vitamin A derivatives, including the mitigation of photoaging and the management of acne. A key distinguishing feature of HPR is its unique molecular structure, which allows it to bind directly to retinoid receptors without the need for metabolic conversion, thereby offering a favorable efficacy-to-irritation ratio compared to traditional retinoids like retinol (B82714).

This technical guide provides a comprehensive overview of HPR, focusing on its chemical and physical properties, biological mechanism, and the experimental protocols used for its synthesis, characterization, and evaluation.

Chemical Structure and Properties

This compound is chemically synthesized through the esterification of all-trans-retinoic acid with hydroxypinacolone. This structure incorporates a stabilizing ester linkage, which enhances its molecular stability compared to retinol, particularly against oxidation from air, light, and heat.

The key identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tenoic acid 3,3-dimethyl-2-oxobutyl ester
CAS Number 893412-73-2
Molecular Formula C₂₆H₃₈O₃
Molecular Weight 398.58 g/mol
Appearance Yellow to orange crystalline powder
Melting Point Approximately 70-75°C
Solubility Oil-soluble; Soluble in organic solvents such as ethanol, methanol, and DMSO; Insoluble in water
Stability More stable than retinol; less prone to degradation from light and air

Mechanism of Action: Direct Receptor Binding

Unlike traditional retinoids such as retinol and retinyl esters, which require a multi-step enzymatic conversion to the active retinoic acid form within the skin, HPR functions as a direct-acting retinoid. Its molecular structure allows it to bind directly to retinoic acid receptors (RARs) in the cell nucleus. This binding event initiates a cascade of transcriptional regulation, leading to the modulation of gene expression involved in cellular proliferation, differentiation, and collagen synthesis.

The direct binding mechanism bypasses the conversion steps that are often associated with the irritation potential of other retinoids. This allows HPR to exert its biological effects more efficiently and with a potentially lower risk of adverse effects like erythema and peeling.

Synthesis_Workflow Start Combine Reactants in Buffer (Methyl Retinoate, Hydroxypinacolone, Acyltransferase) Reaction React for 24h at 30°C (200 rpm, N2 purge) Start->Reaction Monitoring Monitor Conversion by HPLC Reaction->Monitoring pH_Adjust Adjust pH to 2-3 with HCl Monitoring->pH_Adjust >95% Filter Filter through Diatomaceous Earth pH_Adjust->Filter Extract Extract with Ethyl Acetate (x2) Filter->Extract Evaporate Concentrate via Rotary Evaporation Extract->Evaporate End Purified HPR Product Evaporate->End Franz_Cell_Workflow Start Prepare & Mount Skin on Franz Cell Fill Fill Receptor Chamber with Buffer Start->Fill Equilibrate Equilibrate at 32°C Fill->Equilibrate Dose Apply HPR Formulation to Donor Chamber Equilibrate->Dose Incubate Incubate with Stirring Dose->Incubate Sample Collect Aliquots from Receptor Chamber at Time Intervals Incubate->Sample Replenish Replenish with Fresh Buffer Sample->Replenish Analyze Quantify HPR in Samples using HPLC Sample->Analyze Replenish->Incubate End Determine Permeation Profile Analyze->End Clinical_Trial_Logic Population Screen Population (Females, 40-65 yrs, mild-moderate photoaging) Randomization Randomization (Double-blind) Population->Randomization GroupA Group A: 0.2% HPR Cream (n=40) Randomization->GroupA 1:1 GroupB Group B: Vehicle Cream (n=40) Randomization->GroupB Treatment 16-Week Daily Application (Evening use + daily SPF) GroupA->Treatment GroupB->Treatment Assessments Assessments at Baseline, Weeks 4, 8, 12, 16 Treatment->Assessments Efficacy Efficacy Endpoints: - Expert Grading (Wrinkles) - Instrumental Analysis - Self-Assessment Assessments->Efficacy Safety Safety Endpoints: - Tolerability Scores (Erythema, Peeling, etc.) Assessments->Safety Analysis Statistical Analysis (Compare change from baseline between groups) Efficacy->Analysis Safety->Analysis

Hydroxypinacolone Retinoate: An In-Depth Technical Guide to its Mechanism of Action in Skin Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypinacolone Retinoate (HPR), a synthetic ester of all-trans retinoic acid, has emerged as a promising next-generation retinoid in the field of dermatology and cosmetic science. Unlike traditional retinoids such as retinol (B82714) and its esters, HPR exhibits a unique mechanism of action that allows it to directly interact with retinoid receptors in skin cells without the need for metabolic conversion.[1][2] This direct activity is believed to contribute to its efficacy in addressing signs of skin aging, such as fine lines and wrinkles, with a potentially lower irritation profile compared to prescription-strength retinoic acid.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of HPR in skin cells, supported by available quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action

The primary mechanism of action of this compound revolves around its ability to bind directly to and activate retinoic acid receptors (RARs) within the nucleus of skin cells, including keratinocytes and fibroblasts.[5][6] This interaction initiates a cascade of transcriptional events that modulate the expression of various genes involved in cellular proliferation, differentiation, and extracellular matrix (ECM) synthesis and degradation.

Signaling Pathway

The binding of HPR to RARs leads to the formation of a heterodimer with Retinoid X Receptors (RXRs). This HPR-RAR/RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the observed physiological effects on the skin.

This compound Signaling Pathway cluster_cell Skin Cell (Keratinocyte/Fibroblast) cluster_nucleus Nucleus cluster_effects Cellular Effects HPR Hydroxypinacolone Retinoate (HPR) ReceptorComplex RAR/RXR Heterodimer HPR->ReceptorComplex Binds to RAR RARE Retinoic Acid Response Element (RARE) ReceptorComplex->RARE Binds to GeneExpression Modulation of Gene Expression RARE->GeneExpression Regulates Collagen ↑ Pro-Collagen Synthesis GeneExpression->Collagen MMP ↓ MMP Expression GeneExpression->MMP Proliferation ↑ Cell Proliferation GeneExpression->Proliferation Differentiation ↑ Cell Differentiation GeneExpression->Differentiation

HPR binds to RARs, forming a complex that regulates gene expression, leading to various cellular effects.

Quantitative Data on Cellular Effects

Several in vitro and clinical studies have provided quantitative data on the effects of HPR on skin cells.

ParameterCell Type/ModelTreatmentResultCitation
Gene Expression Human Skin ModelsHPR vs. RetinolHPR showed greater levels of gene transcription for collagen than retinol at the same concentrations.[7]
Human Skin ModelsHPR vs. Tretinoin (B1684217) (ATRA)HPR did not achieve the same level of gene transcription as tretinoin. However, the highest dose of HPR out-performed tretinoin in increasing pro-collagen production.[7]
Human Foreskin Fibroblasts (HFF-1)5 µg/mL HPR + 9 µg/mL Retinyl Propionate (B1217596)Synergistically enhanced the expression of Type IV Collagen, CRBP-I, and RARB genes.[8][9]
Fibroblast Proliferation Human Foreskin Fibroblasts (HFF-1)5 µg/mL HPR + 9 µg/mL Retinyl PropionatePromoted fibroblast proliferation at 24 hours.[8][9]
Clinical Efficacy (Wrinkle Reduction) Human SubjectsSerum with 0.2% HPRA "dramatic reduction" in the appearance of fine lines and wrinkles was observed after 14 days of twice-daily application around the eyes.[7]
Human Subjects (n=42)Serum with HPR and Retinyl Propionate (5:9 ratio) for 8 weeks8.3% reduction in wrinkles.[9][10]
Clinical Efficacy (Skin Smoothness) Human Subjects (n=42)Serum with HPR and Retinyl Propionate (5:9 ratio) for 8 weeks11.9% improvement in skin smoothness.[9][10]
Clinical Efficacy (Transepidermal Water Loss - TEWL) Human Subjects (n=42)Serum with HPR and Retinyl Propionate (5:9 ratio) for 8 weeks25.7% decrease in TEWL.[9][10]
Clinical Efficacy (Skin Elasticity) Human Subjects (n=42)Serum with HPR and Retinyl Propionate (5:9 ratio) for 8 weeks14.5% (R2) and 22.6% (R5) improvement in skin elasticity.[9]
Irritation Potential Human Subjects0.5% HPR vs. 0.5% Retinol (24-hour occlusive patch test)HPR demonstrated a significantly lower irritation profile compared to retinol.[3]

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

In Vitro Fibroblast Proliferation Assay (MTT/BrdU)

This protocol is a general guideline for assessing the effect of HPR on the proliferation of human dermal fibroblasts.

Fibroblast Proliferation Assay Workflow cluster_workflow Experimental Workflow Start Seed Human Dermal Fibroblasts (HDFs) in 96-well plates Incubate1 Incubate for 24h (cell attachment) Start->Incubate1 Treat Treat with varying concentrations of HPR (and controls) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Assay Perform Proliferation Assay (e.g., MTT or BrdU) Incubate2->Assay Measure Measure Absorbance/ Fluorescence Assay->Measure Analyze Analyze Data and Determine Cell Viability/% Proliferation Measure->Analyze

Workflow for assessing HPR's effect on fibroblast proliferation.

1. Cell Culture:

  • Culture primary human dermal fibroblasts (HDFs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

2. Seeding:

  • Trypsinize and seed HDFs into 96-well plates at a density of 5,000-10,000 cells per well.

  • Allow cells to attach and grow for 24 hours.

3. Treatment:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µg/mL).

  • Replace the culture medium in the wells with the HPR-containing medium or vehicle control.

4. Incubation:

  • Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

5. Proliferation Assessment (MTT Assay Example):

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol provides a general framework for analyzing the expression of target genes, such as those for collagens (e.g., COL1A1) and matrix metalloproteinases (e.g., MMP1), in fibroblasts treated with HPR.

1. Cell Culture and Treatment:

  • Follow steps 1-3 from the Fibroblast Proliferation Assay protocol, using larger culture vessels (e.g., 6-well plates) to obtain sufficient RNA.

2. RNA Extraction:

  • After the treatment period, lyse the cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

3. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.

4. qPCR:

  • Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., COL1A1, MMP1) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

  • Perform the qPCR reaction in a real-time PCR cycler.

5. Data Analysis:

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the vehicle control.

Conclusion

This compound represents a significant advancement in retinoid technology. Its ability to directly bind to and activate retinoic acid receptors without the need for metabolic conversion underpins its efficacy in promoting cellular turnover, stimulating collagen synthesis, and improving the clinical signs of skin aging. The available data, although still emerging, suggests a favorable efficacy and tolerability profile compared to traditional retinoids. Further research, particularly large-scale, independent clinical trials and detailed molecular studies, will continue to elucidate the full potential of HPR in dermatology and cosmetic science. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this innovative compound.

References

Hydroxypinacolone Retinoate (HPR): A Technical Guide to Retinoic Acid Receptor Binding Affinity and Transcriptional Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypinacolone Retinoate (HPR) is a novel synthetic ester of all-trans retinoic acid (ATRA) that is gaining prominence in dermatological and cosmetic applications. Unlike traditional retinoids, HPR exhibits a unique mechanism of action, binding directly to retinoic acid receptors (RARs) without the need for metabolic conversion. This direct activity, coupled with a favorable tolerability profile, positions HPR as a compound of significant interest for the development of next-generation retinoid therapies. This technical guide provides a comprehensive overview of the current understanding of HPR's interaction with RARs, focusing on its binding affinity and, more critically, its ability to activate downstream gene transcription. While quantitative binding affinity data such as dissociation constants (Kd) remain limited in publicly accessible literature, functional assays consistently demonstrate its potent activity. This document summarizes the available data, outlines relevant experimental protocols for assessing retinoid activity, and presents key signaling and experimental workflows.

Introduction to this compound

This compound (HPR) is an ester of all-trans retinoic acid and hydroxypinacolone.[1][2] Its chemical structure allows it to directly interact with retinoic acid receptors (RARs), a key characteristic that distinguishes it from other commonly used retinoids like retinol (B82714) and retinyl esters, which require enzymatic conversion to the active retinoic acid form within the skin.[3][4] This direct-to-receptor action is believed to contribute to its high efficacy and reduced irritation potential compared to tretinoin (B1684217) (all-trans retinoic acid).[3][4]

Interaction with Retinoic Acid Receptors (RARs)

Retinoids exert their biological effects by binding to and activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[3] RARs, which have three subtypes (RARα, RARβ, and RARγ), are the primary targets for HPR.[5] Upon ligand binding, RARs form heterodimers with RXRs and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[6] This process regulates cellular proliferation, differentiation, and inflammation.[5]

Binding Affinity

Direct quantitative data on the binding affinity of HPR to RAR subtypes (e.g., Kd, Ki values) is not widely available in peer-reviewed literature. However, qualitative descriptions and functional data suggest that HPR possesses a strong affinity for these receptors, particularly RARγ, which is the most abundant subtype in the skin.[5][7] The lack of extensive direct binding studies may be due to a research focus on the functional consequences of receptor interaction, such as transcriptional activation, which is a more direct measure of a retinoid's biological potency.

Transcriptional Activation

The most insightful data regarding HPR's potency comes from functional assays that measure its ability to activate gene transcription via RARs. A key method for this is the Retinoic Acid Response Element (RARE) reporter assay.

An in-vitro study sponsored by Estee Lauder compared the gene transcription levels induced by HPR, tretinoin (ATRA), retinol, and retinyl palmitate using a RARE reporter assay.[1][8] The findings from this study are summarized in the table below.

Table 1: Comparative Transcriptional Activation of Retinoids [1][8]

CompoundRelative Gene Transcription Level (at equivalent concentrations)
This compound (HPR) Greater than Retinol and Retinyl Palmitate
Tretinoin (ATRA)Greater than HPR
RetinolLess than HPR and Tretinoin
Retinyl PalmitateLess than HPR and Tretinoin

This study highlights that HPR is significantly more potent at activating RAR-mediated gene transcription than its precursors, retinol and retinyl palmitate.[1][8] While not as potent as tretinoin at the same concentration, the study noted that higher, well-tolerated doses of HPR could lead to greater collagen production than tretinoin, suggesting a superior therapeutic window.[8]

Signaling Pathway

The binding of HPR to RARs initiates a cascade of molecular events leading to the regulation of gene expression. The simplified signaling pathway is depicted below.

HPR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HPR Hydroxypinacolone Retinoate (HPR) CellMembrane Cell Membrane HPR->CellMembrane Passive Diffusion RAR Retinoic Acid Receptor (RAR) Cytoplasm Cytoplasm Heterodimer HPR-RAR/RXR Heterodimer RAR->Heterodimer HPR Binding RXR Retinoid X Receptor (RXR) RXR->Heterodimer Nucleus Nucleus Heterodimer->Nucleus RARE Retinoic Acid Response Element (RARE) Nucleus->RARE Binding Transcription Modulation of Gene Transcription RARE->Transcription

Caption: HPR Signaling Pathway.

Experimental Protocols

While specific protocols for HPR are often proprietary, the following are detailed methodologies for key experiments commonly used to characterize the binding affinity and transcriptional activity of retinoids.

Radioligand Competitive Binding Assay

This assay determines the affinity of a test compound (e.g., HPR) for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of HPR for RAR subtypes.

Materials:

  • Recombinant human RARα, RARβ, or RARγ

  • Radiolabeled ligand (e.g., [³H]-all-trans retinoic acid)

  • Unlabeled HPR

  • Assay buffer (e.g., Tris-HCl with protease inhibitors)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Incubation: In a series of tubes, incubate a constant concentration of the RAR subtype and the radiolabeled ligand with increasing concentrations of unlabeled HPR. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ATRA).

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 2-4 hours at 4°C).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the HPR concentration. Determine the IC50 value (the concentration of HPR that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Incubate Incubate RAR, [³H]-ATRA, and varying [HPR] Start->Incubate Equilibrate Allow to Reach Equilibrium Incubate->Equilibrate Filter Separate Bound/Free Ligand (Vacuum Filtration) Equilibrate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Radioligand Competitive Binding Assay Workflow.

Retinoic Acid Response Element (RARE) Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate RAR-mediated gene transcription.

Objective: To determine the EC50 value (effective concentration for 50% maximal response) of HPR for RAR activation.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Expression vectors for RARα, RARβ, or RARγ

  • Reporter plasmid containing a RARE sequence upstream of a reporter gene (e.g., luciferase, β-galactosidase)

  • Transfection reagent

  • Cell culture medium and supplements

  • HPR

  • Lysis buffer and reporter gene assay reagents (e.g., luciferase substrate)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Culture and Transfection: Culture the cells to an appropriate confluency. Co-transfect the cells with the RAR expression vector and the RARE reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) can be included to normalize for transfection efficiency.

  • Treatment: After transfection, treat the cells with varying concentrations of HPR or a vehicle control.

  • Incubation: Incubate the cells for a sufficient period to allow for gene expression (e.g., 24-48 hours).

  • Cell Lysis: Lyse the cells to release the cellular contents, including the reporter protein.

  • Reporter Assay: Measure the activity of the reporter protein (e.g., luminescence for luciferase) using the appropriate assay reagents and instrument.

  • Data Analysis: Normalize the reporter gene activity to the control plasmid activity. Plot the normalized reporter activity against the logarithm of the HPR concentration. Determine the EC50 value from the dose-response curve.

Reporter_Assay_Workflow Start Start Transfect Co-transfect Cells with RAR and RARE-Reporter Plasmids Start->Transfect Treat Treat Cells with varying [HPR] Transfect->Treat Incubate Incubate for Gene Expression Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Reporter Gene Activity Lyse->Measure Analyze Calculate EC50 Measure->Analyze End End Analyze->End

Caption: RARE Reporter Gene Assay Workflow.

Conclusion

This compound represents a significant advancement in retinoid technology. Its ability to directly bind to and activate retinoic acid receptors without the need for metabolic conversion translates to potent biological activity, as demonstrated by functional assays measuring gene transcription. While direct binding affinity data remains elusive in the public domain, the evidence from transcriptional activation studies strongly supports its efficacy. The favorable therapeutic window of HPR, offering high potency with reduced irritation, makes it a compelling molecule for further research and development in both dermatological and cosmetic fields. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of HPR and other novel retinoids.

References

In-Vitro Characterization of Hydroxypinacolone Retinoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypinacolone Retinoate (HPR) is a cosmetic-grade ester of all-trans retinoic acid that has garnered significant attention for its retinoid-like activity with a potentially lower irritation profile.[1][2][3][4][5][6][7][8][9] This technical guide provides a comprehensive overview of the in-vitro characterization of HPR, summarizing its physicochemical properties, mechanism of action, and effects on skin cells. Detailed experimental protocols for key in-vitro assays are provided, and signaling pathways and experimental workflows are visualized using the DOT language. While direct quantitative data for HPR alone remains limited in publicly available literature, this guide consolidates the current understanding to support further research and development.

Physicochemical Properties

This compound is a synthetic ester of all-trans retinoic acid.[6][10] Its chemical structure confers greater stability compared to retinol (B82714) and other retinoid derivatives.[6]

PropertyValueReference
Chemical Name (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid, 1-hydroxy-3,3-dimethylbutan-2-one (B1336409) ester[3]
Molecular Formula C₂₆H₃₈O₃[3][6]
Molecular Weight 398.58 g/mol [3][6]
Appearance Yellow to orange crystalline powder
Solubility Oil-soluble[3]
Stability More stable than retinol, less prone to degradation by light and air.[4][6]

Mechanism of Action: Direct Retinoid Receptor Agonist

Unlike traditional retinoids such as retinol and retinyl esters, which require enzymatic conversion to the active retinoic acid form, this compound (HPR) exhibits the unique ability to bind directly to retinoic acid receptors (RARs) within the skin.[1][2][3][4][5][6][7][8][9] This direct action bypasses the metabolic conversion steps, leading to a more efficient cellular response.

The binding of HPR to RARs initiates a cascade of transcriptional events. RARs form heterodimers with Retinoid X Receptors (RXRs), and this complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their expression.[1][2] This signaling pathway is central to the regulation of cellular processes such as proliferation, differentiation, and extracellular matrix synthesis.[1]

This compound Signaling Pathway cluster_cell Skin Cell HPR Hydroxypinacolone Retinoate (HPR) RAR Retinoic Acid Receptor (RAR) HPR->RAR Binds directly HPR_RAR HPR-RAR Complex RAR->HPR_RAR RXR Retinoid X Receptor (RXR) RAR_RXR RAR-RXR Heterodimer RXR->RAR_RXR HPR_RAR->RAR_RXR Heterodimerizes with RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Target_Genes Target Gene Expression RARE->Target_Genes Modulates Biological_Effects Biological Effects (Collagen Synthesis, etc.) Target_Genes->Biological_Effects

HPR Signaling Pathway

In-Vitro Efficacy Data

While specific quantitative data for HPR as a standalone ingredient is limited, several in-vitro studies have demonstrated its biological effects, often in comparison to or in combination with other retinoids.

Retinoic Acid Receptor (RAR) Activation

Studies have shown that HPR exhibits greater levels of gene transcription than retinol and retinyl palmitate at the same concentrations, though it does not achieve the same level of gene transcription as all-trans-retinoic acid (ATRA).[11] This suggests that HPR is a potent activator of RAR-mediated gene expression.

Collagen Synthesis

HPR has been shown to significantly increase pro-collagen production in in-vitro skin models.[1] One study demonstrated that a combination of 5 μg/mL HPR and 9 μg/mL Retinyl Propionate (B1217596) (RP) synergistically enhanced the expression of type IV collagen in human foreskin fibroblast (HFF-1) cells.[12]

Gene Expression

In the same study, the combination of HPR and RP was found to synergistically enhance the expression of Cellular Retinol-Binding Protein I (CRBP-I) and RARβ genes in HFF-1 cells.[12]

GeneCell TypeTreatmentResultReference
Type IV Collagen HFF-15 μg/mL HPR + 9 μg/mL RPSynergistic enhancement of expression[12]
CRBP-I HFF-15 μg/mL HPR + 9 μg/mL RPSynergistic enhancement of expression[12]
RARβ HFF-15 μg/mL HPR + 9 μg/mL RPSynergistic enhancement of expression[12]
Cytotoxicity

The cytotoxicity of a combination of free HPR and Retinyl Propionate (RP) has been evaluated in human dermal fibroblasts.

Cell LineAssayTest SubstanceIC₅₀Reference
Human Dermal FibroblastsMTTFree HPR + RP1.308% (v/v)[13]
Anti-Inflammatory Effects

HPR has been shown to induce less of the inflammatory cytokine interleukin-1 alpha (IL-1α) compared to ATRA in skin models.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key in-vitro experiments to characterize this compound.

Retinoic Acid Receptor (RAR) Competitive Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of HPR for RARs.

RAR_Binding_Assay_Workflow start Start reagent_prep Prepare Reagents: - Receptor Source (RARα, β, γ) - Radioligand ([³H]-ATRA) - HPR dilutions - Assay Buffer start->reagent_prep incubation Incubate Receptor, Radioligand, and HPR at 4°C reagent_prep->incubation filtration Separate Bound and Free Ligand via Rapid Vacuum Filtration incubation->filtration scintillation Quantify Radioactivity using a Scintillation Counter filtration->scintillation analysis Data Analysis: - Calculate IC₅₀ - Determine Ki using Cheng-Prusoff equation scintillation->analysis end End analysis->end

RAR Competitive Binding Assay Workflow
  • Materials:

    • Receptor Source: Purified recombinant human RARα, RARβ, and RARγ ligand-binding domains.

    • Radioligand: [³H]-all-trans-retinoic acid ([³H]-ATRA).

    • Test Compound: this compound (HPR) dissolved in a suitable solvent (e.g., DMSO).

    • Assay Buffer: e.g., Tris-HCl buffer with additives to reduce non-specific binding.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail and vials.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of HPR in the assay buffer.

    • In a 96-well plate, add a fixed concentration of [³H]-ATRA (typically at or below its Kd value), the various concentrations of HPR, and the assay buffer.

    • Initiate the binding reaction by adding the RAR preparation to each well.

    • Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding of [³H]-ATRA against the log concentration of HPR to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol describes the use of qPCR to quantify changes in the expression of target genes (e.g., COL1A1, MMP1) in human dermal fibroblasts treated with HPR.

qPCR_Workflow start Start cell_culture Culture Human Dermal Fibroblasts start->cell_culture treatment Treat cells with various concentrations of HPR cell_culture->treatment rna_extraction Isolate Total RNA treatment->rna_extraction cdna_synthesis Reverse Transcription to Synthesize cDNA rna_extraction->cdna_synthesis qpcr Perform qPCR with primers for target and reference genes cdna_synthesis->qpcr data_analysis Analyze Data using ΔΔCt method to determine fold change qpcr->data_analysis end End data_analysis->end

Gene Expression Analysis (qPCR) Workflow
  • Materials:

    • Human dermal fibroblasts.

    • Cell culture medium and supplements.

    • This compound (HPR).

    • RNA isolation kit.

    • Reverse transcription kit.

    • qPCR master mix (e.g., SYBR Green or probe-based).

    • Primers for target genes (COL1A1, MMP1, etc.) and a reference gene (e.g., GAPDH, ACTB).

    • qPCR instrument.

  • Procedure:

    • Seed human dermal fibroblasts in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of HPR or a vehicle control for a specified time (e.g., 24, 48 hours).

    • Isolate total RNA from the cells using a commercial kit according to the manufacturer's instructions.

    • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

    • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.

    • Data Analysis: Calculate the relative gene expression (fold change) using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the reference gene.

In-Vitro Skin Irritation: Reconstructed Human Epidermis Test

This protocol is based on the OECD Test Guideline 439 to assess the skin irritation potential of HPR using a reconstructed human epidermis (RhE) model.

  • Materials:

    • Reconstructed human epidermis (RhE) tissue models.

    • Assay medium.

    • This compound (HPR).

    • Positive control (e.g., 5% Sodium Dodecyl Sulfate).

    • Negative control (e.g., Phosphate-Buffered Saline).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Isopropanol or other suitable solvent.

    • Plate reader.

  • Procedure:

    • Pre-incubate the RhE tissues in assay medium.

    • Topically apply HPR, the positive control, and the negative control to the surface of the tissues.

    • Incubate for a defined period (e.g., 60 minutes).

    • Thoroughly wash the test substances from the tissue surface.

    • Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).

    • Assess cell viability by incubating the tissues with MTT. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Extract the formazan and measure the absorbance using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability for HPR-treated tissues relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) is indicative of irritation potential. An IC₅₀ value (the concentration causing a 50% reduction in viability) can be determined from a dose-response curve.

Conclusion

This compound presents a promising alternative to traditional retinoids, offering direct binding to retinoic acid receptors without the need for metabolic conversion, which is associated with a lower potential for skin irritation. In-vitro studies have confirmed its ability to modulate gene expression and stimulate collagen synthesis, key mechanisms for its anti-aging and skin-renewing properties. However, a significant portion of the currently available quantitative data is derived from studies where HPR is used in combination with other active ingredients. Further research focusing on the in-vitro characterization of HPR as a standalone compound is necessary to fully elucidate its specific dose-dependent effects and to establish a more complete quantitative profile. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for the continued development and application of this innovative retinoid in dermatology and cosmetic science.

References

Hydroxypinacolone Retinoate: A Technical Examination of its Influence on Collagen Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypinacolone Retinoate (HPR), a novel ester of retinoic acid, has emerged as a promising agent in dermatology and cosmetic science for its role in mitigating the signs of skin aging. This technical guide provides an in-depth analysis of the current scientific understanding of HPR's effects on collagen synthesis. It consolidates quantitative data from various studies, details relevant experimental protocols, and visualizes the underlying molecular pathways and research workflows. HPR distinguishes itself by directly binding to retinoic acid receptors (RARs), bypassing the metabolic conversion steps required by other retinoids like retinol (B82714), which may contribute to its favorable efficacy and tolerability profile. The following sections will explore the molecular mechanisms, present comparative efficacy data, and outline the methodologies used to evaluate its impact on the dermal matrix.

Mechanism of Action: Direct Retinoid Receptor Activation

This compound is a unique cosmetic-grade ester of all-trans retinoic acid (ATRA) that exhibits innate retinoic acid activity.[1] Unlike traditional retinoids such as retinol or retinyl esters, HPR does not require enzymatic conversion in the skin to its biologically active form.[2][3] This inherent activity allows it to bind directly to retinoic acid receptors (RARs), which are nuclear hormone receptors that function as ligand-activated transcription factors.[1][4]

The binding of HPR to RARs initiates a cascade of molecular events that modulate the expression of various genes.[5] This interaction is central to its anti-aging effects, as it upregulates genes responsible for collagen production and downregulates those involved in its degradation.[1] Specifically, retinoids are known to increase the expression of type I procollagen (B1174764) and inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that break down dermal collagen.[1] By influencing these cellular functions, HPR helps to improve skin elasticity, firmness, and the visible signs of aging.[6][7] Its esterified structure also contributes to a gradual release into the skin, potentially reducing the risk of irritation often associated with free retinoic acid.[2][8]

HPR_Signaling_Pathway cluster_cell Skin Cell cluster_nucleus Nucleus HPR Hydroxypinacolone Retinoate (HPR) RAR Retinoic Acid Receptor (RAR) HPR->RAR Direct Binding (No Conversion Needed) HPR_RAR_RXR HPR-RAR-RXR Complex RAR->HPR_RAR_RXR RXR Retinoid X Receptor (RXR) RXR->HPR_RAR_RXR RARE Retinoic Acid Response Element (RARE) in DNA HPR_RAR_RXR->RARE Binds to Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Regulates Procollagen Pro-collagen Synthesis ↑ Gene_Expression->Procollagen MMPs MMP Activity ↓ Gene_Expression->MMPs Collagen Dermal Collagen Content ↑ Procollagen->Collagen MMPs->Collagen Inhibits Degradation

Caption: HPR direct signaling pathway for collagen synthesis.

Quantitative Data on Efficacy

The efficacy of this compound in promoting a healthier skin matrix has been evaluated in various in-vitro and clinical studies. The data highlights its effects on fibroblast proliferation, gene expression, and clinical anti-aging parameters.

Table 1: In-Vitro Study Results
ParameterCell LineTreatmentObservationSource
Pro-collagen ProductionOrganotypic Skin ModelsHPRSignificantly increased compared to untreated control; comparable to ATRA.[9][10]
Fibroblast ProliferationHuman Foreskin Fibroblast (HFF-1)5 µg/mL HPR + 9 µg/mL Retinyl Propionate (B1217596) (RP)Promoted cell proliferation at 24 hours.[11][12]
Gene ExpressionHuman Foreskin Fibroblast (HFF-1)5 µg/mL HPR + 9 µg/mL RPSynergistically enhanced expression of Type IV Collagen, CRBP-I, and RARB genes.[11][12]
Gene TranscriptionIn-vitro skin modelsHPR vs. Retinol & Retinyl Palmitate (RP)HPR showed greater levels of gene transcription at the same concentrations.[13]
Gene TranscriptionIn-vitro skin modelsHPR vs. All-trans Retinoic Acid (ATRA)HPR did not achieve the same level of gene transcription as ATRA at equal doses, but a higher, well-tolerated dose of HPR outperformed ATRA.[13]
Table 2: Clinical Study Results
Study TypeSubjectsTreatmentDurationKey FindingsSource
Randomized, Controlled42 participants0.2% HPR serum (nightly)4 weeksWrinkle and crease volume dropped by 16% in 64% of participants. Wrinkle visibility reduced by 26% in 57% of volunteers. Overall satisfaction was highest for HPR (85%) compared to retinol (77%) and retinal (79.67%).[14]
Comparative Study71 womenTopical serum with HPR and peptides (twice daily) vs. single Fractional CO2 Laser treatment16 weeksHPR serum achieved more significant improvement (p < 0.05) in Marionette lines, global fine lines and wrinkles, crow's feet wrinkles, texture, and smoothness compared to the laser group.[15]
Clinical Trial32 subjects (18-60 years old)Supramolecular nanoparticles of HPR and Retinyl Propionate (Gravi-A)28 daysSignificantly reduced eye wrinkles. Wrinkle depth decreased by 42.58% and wrinkle area decreased by 32.51%.[16]
Clinical Research42 Chinese urban womenSkincare serum with HPR and RP (5:9 ratio)8 weeksSkin wrinkles improved by 8.3%, skin smoothness by 11.9%, and skin elasticity (R2 and R5) by 14.5% and 22.6% respectively, with no adverse reactions.[11][12]
Manufacturer TestNot specified0.2% HPR around the eyes (twice daily)14 days"Dramatic reduction of lines and wrinkles".[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical protocols used to assess the effects of HPR on skin.

In-Vitro Analysis of Collagen Synthesis and Gene Expression

This protocol describes a general workflow for evaluating the effect of HPR on human dermal fibroblasts.

  • Cell Culture: Human Foreskin Fibroblasts (HFF-1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C and 5% CO2.[11]

  • Treatment: Cells are seeded in appropriate culture plates. After reaching a desired confluency (e.g., 70-80%), the medium is replaced with a serum-free medium for 24 hours. Subsequently, cells are treated with varying concentrations of HPR (e.g., 1-10 µg/mL) or a combination of HPR and other retinoids (e.g., 5 µg/mL HPR and 9 µg/mL Retinyl Propionate).[11] A vehicle control (e.g., DMSO) is run in parallel.

  • Cell Proliferation Assay: Cell viability and proliferation can be assessed at various time points (e.g., 24, 48, 72 hours) using assays such as MTT or WST-1.

  • RNA Extraction and RT-qPCR: After the treatment period, total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit). cDNA is synthesized via reverse transcription. Quantitative real-time PCR (RT-qPCR) is then performed to quantify the mRNA expression levels of target genes, such as COL1A1 (Collagen Type I Alpha 1 Chain), COL4A1 (Collagen Type IV Alpha 1 Chain), Cellular Retinol-Binding Protein I (CRBP-I), and Retinoic Acid Receptor Beta (RARB).[11] Gene expression is typically normalized to a housekeeping gene like GAPDH.

  • Collagen Protein Quantification (ELISA): The supernatant from the cell cultures is collected to measure the amount of secreted pro-collagen type I using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[16]

In_Vitro_Workflow cluster_analysis Analysis start Start: HFF-1 Cell Culture seeding Cell Seeding & Adherence start->seeding treatment Treatment with HPR (or Vehicle Control) seeding->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation proliferation Cell Proliferation Assay (e.g., MTT) incubation->proliferation rna_extraction RNA Extraction incubation->rna_extraction elisa ELISA for Pro-collagen (from cell supernatant) incubation->elisa data Data Analysis & Interpretation proliferation->data rt_qpcr RT-qPCR for Gene Expression (COL1A1, COL4A1, etc.) rna_extraction->rt_qpcr rt_qpcr->data elisa->data end End data->end

Caption: General workflow for in-vitro HPR efficacy testing.
Clinical (In-Vivo) Assessment of Anti-Aging Effects

This protocol outlines a typical clinical study design to evaluate the anti-aging efficacy of a topical formulation containing HPR.

  • Subject Recruitment: A cohort of volunteers matching specific criteria (e.g., age 40-65, Fitzpatrick skin types I-III, presence of facial photodamage) is recruited.[15] Subjects provide informed consent before participation.

  • Study Design: A randomized, controlled study design is often employed.[14] For instance, subjects may be assigned to different treatment cells: one receiving the HPR formulation and a control group receiving a vehicle or a different active.

  • Product Application: Subjects in the active group are instructed to apply the test product (e.g., 0.2% HPR serum) to the entire face according to a specified regimen (e.g., once or twice daily) for a defined period (e.g., 4 to 16 weeks).[14][15]

  • Efficacy Evaluation: Skin parameters are measured at baseline and at various follow-up points (e.g., week 4, 8, 12, 16).

    • Expert Grading: A dermatologist or trained expert grades various parameters such as fine lines, wrinkles (global and specific areas like crow's feet), texture, smoothness, and hyperpigmentation using a standardized scale.[15]

    • Instrumental Analysis: Non-invasive instruments are used for objective measurements.

      • 3D Skin Imaging (e.g., Visia): Used to analyze wrinkle count, crease volume, and nasolabial fold volume.[14]

      • Surface Analysis (e.g., Visioscan): Used to evaluate epidermal roughness and skin texture.[14]

  • Safety and Tolerability Assessment: Adverse events such as irritation, redness, or dryness are monitored and recorded throughout the study. Patch tests may be conducted prior to the main study to assess irritation potential.[8][11]

  • Statistical Analysis: Data from expert grading and instrumental analysis are statistically analyzed (e.g., using t-tests or ANOVA) to determine the significance of changes from baseline and differences between treatment groups. A p-value of < 0.05 is typically considered statistically significant.[15]

Conclusion

This compound represents a significant advancement in retinoid technology. Its ability to directly activate retinoic acid receptors without the need for metabolic conversion provides a strong mechanistic basis for its efficacy in stimulating collagen synthesis and improving the signs of skin aging. The quantitative data from both in-vitro and in-vivo studies consistently demonstrate its positive effects on the dermal matrix, often with a favorable tolerability profile compared to other retinoids. The detailed experimental protocols provided herein offer a framework for future research and development in this area. As a potent and well-tolerated retinoid, HPR is a key ingredient for consideration in the development of next-generation dermatological and cosmetic products aimed at skin rejuvenation.

References

Preliminary Studies on Hydroxypinacolone Retinoate Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Hydroxypinacolone Retinoate (HPR), a cosmetic-grade ester of all-trans retinoic acid, is a next-generation retinoid noted for its high efficacy and low irritation potential compared to traditional retinoids like retinol (B82714) and retinoic acid.[1][2][3] Unlike retinol, HPR does not require metabolic conversion in the skin to become active; it binds directly to retinoic acid receptors (RARs), initiating a cascade of gene transcription that leads to increased collagen production, cellular turnover, and other anti-aging benefits.[2][4][5][6] While lauded for its gentle nature in cosmetic applications, understanding its cytotoxic profile at higher concentrations is crucial for comprehensive safety assessment and drug development. This guide provides an in-depth overview of preliminary cytotoxic data, detailed experimental protocols for assessing its effects on skin cells, and a visualization of the putative signaling pathways involved in HPR-induced cell death.

Data Presentation: Quantitative Cytotoxicity Data

Published research specifically detailing the IC50 (half-maximal inhibitory concentration) of this compound alone on skin cell lines is limited. However, available studies on HPR-containing mixtures and related compounds provide initial quantitative insights into its cytotoxic potential. The data suggests that HPR is generally well-tolerated at typical cosmetic use concentrations, with cytotoxic effects observed only at significantly higher concentrations.

Cell LineCompound(s)AssayConcentration / IC50DurationObservations
Human Skin Fibroblasts Free this compound (HPR) + Retinyl Propionate (B1217596) (RP)MTT AssayIC50: 1.308% (v/v)24 hoursThe study indicated that the free HPR + RP emulsion was considered "almost non-toxic" to human fibroblasts.[7]
Human Foreskin Fibroblasts (HFF-1) 5 µg/mL HPR + 9 µg/mL RPCell Viability AssayNot Applicable24 hoursThis combination was found to promote the proliferation of HFF-1 cells.[8]
HaCaT (Human Keratinocytes) This compound (HPR)MTT AssayNot Applicable24 hoursHPR was used at concentrations of 0.05 mg/mL and 0.1 mg/mL in studies focused on alleviating UVA-induced photoaging, implying these concentrations were sub-lethal and did not cause significant immediate cytotoxicity.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of HPR cytotoxicity. Below are protocols for key experiments, synthesized from established methods and studies involving retinoids.

Cell Viability Assessment: MTT Assay

This protocol is adapted for assessing the effect of HPR on the viability of human keratinocytes (e.g., HaCaT) or dermal fibroblasts. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][9]

Materials:

  • Human Keratinocyte (HaCaT) or Human Dermal Fibroblast (HDF) cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (HPR) stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[7][11]

  • 96-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HaCaT or HDF cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of HPR in culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the HPR dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[3]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[7][11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[12][13]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control cells (HaCaT or HDF)

  • Flow cytometry tubes

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation: Treat cells with various concentrations of HPR for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Viable cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Intracellular Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent compound. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[14][15][16][17]

Materials:

  • DCFH-DA probe (stock solution in DMSO)

  • Treated and control cells (HaCaT or HDF) in a black, clear-bottom 96-well plate

  • Phenol red-free culture medium

  • H2O2 (as a positive control)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with HPR as described in the MTT protocol.

  • Probe Loading: After the treatment period, remove the medium. Wash the cells once with warm PBS or serum-free medium.

  • Staining: Add 100 µL of DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) to each well.[14][16]

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[17]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[15]

  • Data Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold-change in ROS production.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G

G start Seed Skin Cells (e.g., HaCaT, Fibroblasts) in 96-well plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with Serial Dilutions of HPR incubate1->treat incubate2 Incubate for Exposure Period (e.g., 24h, 48h, 72h) treat->incubate2 mtt mtt incubate2->mtt annexin annexin incubate2->annexin ros ros incubate2->ros analyze Data Analysis (IC50, % Apoptosis, ROS Fold Change) mtt->analyze annexin->analyze ros->analyze

References

Methodological & Application

Synthesis of Hydroxypinacolone Retinoate from Retinoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Hydroxypinacolone Retinoate (HPR), a next-generation retinoid, from all-trans-retinoic acid. HPR, an ester of retinoic acid, is gaining significant attention in dermatology and cosmetics due to its high efficacy, increased stability, and lower irritation potential compared to other retinoids.[1][2][3] It functions by directly binding to retinoid receptors in skin cells without the need for metabolic conversion, which is a required step for other vitamin A derivatives like retinol (B82714) or retinyl palmitate.[4][5] This direct action allows for a more efficient cellular response in promoting cell turnover, stimulating collagen synthesis, and regulating sebum production.[6][7]

These protocols are intended for laboratory-scale synthesis and can be adapted for process development and optimization. Three primary synthesis methodologies are detailed:

  • Direct Esterification via Halogenated Pinacolone (B1678379): A straightforward approach involving the reaction of retinoic acid with a halogenated derivative of pinacolone.

  • Two-Step Synthesis via Retinoyl Chloride Intermediate: A method that proceeds through the formation of an acid chloride of retinoic acid, followed by esterification.

  • Bio-enzymatic Synthesis: An enzymatic approach that offers high specificity and milder reaction conditions.

Data Summary

The following table summarizes the key quantitative data associated with the different synthesis protocols described in this document.

ParameterDirect Esterification (via Halogenated Pinacolone)Two-Step Synthesis (via Retinoyl Chloride)Bio-enzymatic Synthesis
Starting Materials Retinoic Acid, Halogenated PinacoloneRetinoic Acid, Phosphorus Trichloride (B1173362), 1-Hydroxy-3,3-dimethylbutan-2-one (B1336409)Methyl Retinoate, 1-Hydroxy-3,3-dimethylbutan-2-one
Key Reagents/Catalysts Acid binder (e.g., Potassium Carbonate)Phosphorus Trichloride, Triethylamine (B128534)Acyltransferase
Typical Reaction Time 6 - 30 hours[8]~7 hours (total)[9]24 hours[10]
Typical Reaction Temperature 0 - 60 °C[8]0 - 30 °C[9]25 - 30 °C[10]
Reported Molar Yield 81 - 83%[8]~82%[9]Not explicitly stated, but conversion rate is high
Reported Purity Up to 99.9%[8]High, purified by recrystallizationUp to 98%[10]
Conversion Rate Not explicitly statedHigh~95%[10]

Experimental Protocols

Protocol 1: Direct Esterification via Halogenated Pinacolone

This protocol is based on the reaction of retinoic acid with a halogenated pinacolone in the presence of an acid binder.[8]

Materials:

  • All-trans-retinoic acid

  • Halogenated pinacolone (e.g., chloro-pinacolone)

  • Acetone (B3395972) (or other suitable organic solvent like dichloromethane, ethyl acetate, toluene)[8]

  • Potassium carbonate (or other acid binders such as triethylamine, sodium carbonate)[8]

  • Anhydrous ethanol (B145695)

  • Nitrogen gas

  • Reaction flask with mechanical stirrer

  • Standard laboratory glassware for filtration and concentration

Procedure:

  • In a light-proof environment and under a nitrogen atmosphere, dissolve 10 g of all-trans-retinoic acid in 30 mL of acetone in a reaction flask with stirring.[8]

  • Once the retinoic acid is fully dissolved, cool the solution to 0°C in an ice bath.

  • Add 5.52 g of potassium carbonate to the cooled solution while stirring.[8]

  • Slowly add the halogenated pinacolone dropwise to the reaction mixture. The molar ratio of retinoic acid to halogenated pinacolone should be in the range of 1:1.2 to 1:3.[8]

  • Maintain the reaction at a controlled temperature between 0°C and 60°C for 6 to 30 hours.[8] Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion of the reaction, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • To the crude product, add 30 mL of anhydrous ethanol and stir at room temperature to form a slurry.

  • Cool the slurry to 0°C and maintain for 1 hour to induce crystallization.[8]

  • Filter the mixture to collect the yellow solid product, which is this compound.

  • Dry the product under vacuum.

Protocol 2: Two-Step Synthesis via Retinoyl Chloride Intermediate

This method involves the initial conversion of retinoic acid to retinoyl chloride using phosphorus trichloride, followed by esterification with 1-hydroxy-3,3-dimethylbutan-2-one.[9]

Materials:

  • All-trans-retinoic acid

  • Toluene (B28343)

  • Phosphorus trichloride (PCl₃)[9]

  • 1-Hydroxy-3,3-dimethyl-2-butanone

  • Triethylamine (Et₃N)[9]

  • Anhydrous ethanol

  • Nitrogen or Argon gas

  • Reaction flask with dropping funnel

  • Standard laboratory glassware for filtration and concentration

Procedure:

Step 1: Synthesis of Retinoyl Chloride

  • In a reaction flask under an inert atmosphere (Argon or Nitrogen), add 4 g of all-trans-retinoic acid to 20 mL of toluene.[9]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 1.38 g of phosphorus trichloride (PCl₃) dropwise to the mixture.[9]

  • After the addition is complete, raise the temperature to 30°C and stir for 1 hour.[9]

  • At the end of the reaction, allow the mixture to partition and separate the phosphite (B83602) byproduct. The resulting toluene solution containing retinoyl chloride is used directly in the next step.[9]

Step 2: Esterification to this compound

  • In a separate flask under an inert atmosphere, dissolve 3.5 g of 1-hydroxy-3,3-dimethyl-2-butanone in 40 mL of toluene.[9]

  • Add 2.4 g of dry triethylamine (Et₃N) to this solution.[9]

  • Cool the solution to 0°C in an ice bath.

  • Add the previously prepared retinoyl chloride solution dropwise to the cooled mixture.[9]

  • After the addition, raise the temperature to 30°C and stir for 6 hours.[9]

  • Filter the reaction mixture to remove the triethylamine hydrochloride salts.

  • Concentrate the filtrate under reduced pressure.

  • Add anhydrous ethanol to the residue to precipitate a yellow solid.

  • Filter and dry the solid to obtain this compound.[9]

Protocol 3: Bio-enzymatic Synthesis

This protocol utilizes an acyltransferase to catalyze the synthesis of HPR from a retinoate ester and 1-hydroxy-3,3-dimethylbutan-2-one in an aqueous buffer solution.[10]

Materials:

  • Methyl retinoate

  • 1-Hydroxy-3,3-dimethylbutan-2-one

  • Acyltransferase (e.g., MsAcT)

  • 0.1M PBS buffer (pH 8.0-9.0)

  • Nitrogen gas

  • Ethyl acetate

  • Hydrochloric acid

  • Diatomaceous earth (Celite)

  • Three-neck flask with a stirring paddle

  • Standard laboratory glassware for extraction and rotary evaporation

Procedure:

  • In a 500 mL three-neck flask, add 200 mL of 0.1 M PBS buffer (pH adjusted to between 8.0 and 9.0).[10]

  • Add 0.2 g of acyltransferase MsAcT, 10 g of methyl retinoate, and 4-6 g of 1-hydroxy-3,3-dimethylbutan-2-one to the buffer solution.[10]

  • Stir the mixture with a stirring paddle at 200 rpm and purge with 0.01 MPa nitrogen.

  • Maintain the reaction at a constant temperature between 25°C and 30°C for 24 hours.[10]

  • Monitor the conversion rate by HPLC. A conversion rate of approximately 95% is expected.[10]

  • After the reaction, adjust the pH of the mixture to 2-3 with hydrochloric acid.

  • Filter the mixture through diatomaceous earth.

  • Extract the filtrate twice with an equal volume of ethyl acetate.

  • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the product with a purity of around 98%.[10]

Visualizations

Signaling Pathway of this compound in Skin Cells

HPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_effects Cellular & Tissue Effects HPR Hydroxypinacolone Retinoate (HPR) Receptors Receptors HPR->Receptors Direct Binding (No Conversion Needed) Cell_Turnover Increased Cell Turnover Collagen_Synth Increased Collagen Synthesis Sebum_Reg Sebum Regulation DNA DNA Receptors->DNA Receptor-DNA Binding Gene_Expression Gene_Expression DNA->Gene_Expression Transcription & Translation Gene_Expression->Cell_Turnover Gene_Expression->Collagen_Synth Gene_Expression->Sebum_Reg

Experimental Workflow: Direct Esterification via Halogenated Pinacolone

Direct_Esterification_Workflow start Start dissolve Dissolve Retinoic Acid in Acetone under N₂ start->dissolve cool Cool to 0°C dissolve->cool add_base Add Potassium Carbonate cool->add_base add_hp Add Halogenated Pinacolone add_base->add_hp react React at 0-60°C for 6-30h add_hp->react filter_salts Filter Inorganic Salts react->filter_salts concentrate Concentrate Filtrate filter_salts->concentrate crystallize Crystallize from Anhydrous Ethanol concentrate->crystallize filter_product Filter Product crystallize->filter_product dry Dry Product filter_product->dry end End: HPR dry->end

Experimental Workflow: Two-Step Synthesis via Retinoyl Chloride

Two_Step_Synthesis_Workflow cluster_step1 Step 1: Retinoyl Chloride Formation cluster_step2 Step 2: Esterification ra_toluene Retinoic Acid in Toluene cool1 Cool to 0°C ra_toluene->cool1 add_pcl3 Add PCl₃ cool1->add_pcl3 react1 React at 30°C for 1h add_pcl3->react1 separate Separate Retinoyl Chloride Solution react1->separate add_rc Add Retinoyl Chloride Solution separate->add_rc hpb_toluene 1-Hydroxy-3,3-dimethyl-2-butanone & Et₃N in Toluene cool2 Cool to 0°C hpb_toluene->cool2 cool2->add_rc react2 React at 30°C for 6h add_rc->react2 filter_salts2 Filter Salts react2->filter_salts2 concentrate2 Concentrate filter_salts2->concentrate2 precipitate Precipitate with Ethanol concentrate2->precipitate end_product End: HPR precipitate->end_product

References

Application Notes and Protocols for the Enzymatic Synthesis of Hydroxypinacolone Retinoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypinacolone Retinoate (HPR) is a next-generation retinoid, an ester of all-trans retinoic acid, that has garnered significant attention in the fields of dermatology and cosmetology.[1][2] Unlike its predecessors, such as retinol (B82714) and retinyl palmitate, HPR exhibits high efficacy in promoting cell turnover, stimulating collagen synthesis, and improving skin texture with significantly lower irritation potential.[3][4][5] This is attributed to its ability to bind directly to retinoid receptors without the need for metabolic conversion in the skin.[6][7][8] The enzymatic synthesis of HPR offers a green and efficient alternative to traditional chemical methods, providing high purity and yield under mild reaction conditions.[9][10]

This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action of this compound

This compound functions by directly binding to retinoic acid receptors (RARs) within the skin cells.[6][11] This interaction triggers a cascade of cellular events, including the modulation of gene expression related to cell proliferation, differentiation, and collagen production.[3][11] Unlike other retinoids that require enzymatic conversion to retinoic acid, HPR's direct action minimizes the potential for skin irritation.[1][4]

Enzymatic Synthesis of this compound

The enzymatic synthesis of HPR involves the transesterification of a retinoate ester with 1-hydroxy-3,3-dimethylbutan-2-one (B1336409), catalyzed by an acyltransferase. This biocatalytic approach offers high specificity and operates under mild conditions, leading to a high-purity product with a high conversion rate.[9]

Experimental Protocols

Materials and Equipment:

  • Methyl Retinoate

  • 1-hydroxy-3,3-dimethylbutan-2-one

  • Acyltransferase MsAcT[9]

  • Phosphate Buffered Saline (PBS), 0.1 M

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Celite or Diatomaceous Earth

  • Nitrogen gas supply

  • 500 mL three-necked flask

  • Stirring paddle and motor

  • Temperature-controlled water bath

  • pH meter

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Protocol for Enzymatic Synthesis:

  • Reaction Setup: In a 500 mL three-necked flask, prepare 200 mL of a 0.1 M PBS buffer solution with a pH ranging from 8.0 to 9.0.[9]

  • Addition of Reactants: Add 0.2 g of acyltransferase MsAcT, 10 g of methyl retinoate, and 4-6 g of 1-hydroxy-3,3-dimethylbutan-2-one to the buffer solution.[9]

  • Reaction Conditions:

    • Maintain the reaction temperature between 25°C and 30°C.[9]

    • Stir the mixture at 200 rpm using a stirring paddle.[9]

    • Purge the reaction vessel with nitrogen gas at 0.01 MPa to maintain an inert atmosphere.[9]

    • Allow the reaction to proceed for 24 hours.[9]

  • Monitoring Reaction Progress: The conversion rate can be monitored by taking aliquots from the reaction mixture and analyzing them using HPLC.[9]

  • Product Isolation and Purification:

    • After 24 hours, or upon reaching the desired conversion, stop the reaction.

    • Adjust the pH of the solution to 2-3 using hydrochloric acid.[9]

    • Filter the mixture through Celite or diatomaceous earth to remove the enzyme.[9]

    • Transfer the filtrate to a separatory funnel and perform liquid-liquid extraction twice with an equal volume of ethyl acetate.[9]

    • Combine the organic layers and remove the solvent under reduced pressure using a rotary evaporator to obtain the final product, this compound.[9]

Data Presentation: Summary of Reaction Parameters and Yields

The following table summarizes the quantitative data from three example embodiments of the enzymatic synthesis of HPR.[9]

ParameterEmbodiment 1Embodiment 2Embodiment 3
Buffer pH 8.08.59.0
Temperature (°C) 253030
Methyl Retinoate (g) 101010
1-hydroxy-3,3-dimethylbutan-2-one (g) 456
Acyltransferase MsAcT (g) 0.20.20.2
Reaction Time (h) 242424
Stirring Speed (rpm) 200200200
Nitrogen Pressure (MPa) 0.010.010.01
Conversion Rate (%) 959595
Product Yield (g) 10.211.211.1
Product Purity (%) 989898

Visualizations

Signaling Pathway

HPR_Signaling_Pathway cluster_cell Skin Cell cluster_nucleus HPR Hydroxypinacolone Retinoate (HPR) CellMembrane Cell Membrane RAR Retinoic Acid Receptor (RAR) HPR->RAR Binds directly Nucleus Nucleus RAR->Nucleus Translocates GeneExpression Modulation of Gene Expression CellularResponse Cellular Response (e.g., Collagen Synthesis, Cell Turnover) GeneExpression->CellularResponse

Caption: Mechanism of action of this compound in a skin cell.

Experimental Workflow

Enzymatic_Synthesis_Workflow Start Start: Reaction Setup AddReactants Add Reactants: - Methyl Retinoate - 1-hydroxy-3,3-dimethylbutan-2-one - Acyltransferase MsAcT - PBS Buffer Start->AddReactants Reaction Enzymatic Reaction (25-30°C, 24h, 200 rpm, N2) AddReactants->Reaction Monitoring Monitor Conversion by HPLC Reaction->Monitoring Acidification Acidify to pH 2-3 with HCl Monitoring->Acidification Conversion ≥ 95% Filtration Filter to Remove Enzyme Acidification->Filtration Extraction Extract with Ethyl Acetate Filtration->Extraction Evaporation Rotary Evaporation to obtain HPR Extraction->Evaporation End End: Purified HPR Evaporation->End

Caption: Workflow for the enzymatic synthesis and purification of HPR.

Conclusion

The enzymatic synthesis of this compound presents a highly efficient and environmentally friendly method for producing this next-generation retinoid. The use of acyltransferase allows for high conversion rates and product purity under mild reaction conditions.[9] The detailed protocols and data provided in these application notes serve as a valuable resource for researchers and professionals in the development of innovative dermatological and cosmetic products. The direct-acting mechanism of HPR, coupled with its favorable safety profile, positions it as a key ingredient in advanced skincare formulations.[3][4][6]

References

Application Note: Quantification of Hydroxypinacolone Retinoate using a Stability-Indicating HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

[AN-HPR-001]

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of Hydroxypinacolone Retinoate (HPR) in cosmetic formulations. The method is designed to be stability-indicating, allowing for the accurate measurement of HPR in the presence of its potential degradation products. This protocol is intended for researchers, scientists, and professionals in the drug development and cosmetic industries for quality control and stability testing of HPR-containing products.

Introduction

This compound (HPR) is a cosmetic-grade ester of retinoic acid that has gained significant attention in the skincare industry.[1][2] It is known to offer the anti-aging benefits of retinoids, such as promoting cell turnover and stimulating collagen production, but with a reportedly lower irritation potential compared to other retinoids like tretinoin.[3] As with all retinoids, HPR is susceptible to degradation when exposed to light and heat, making accurate quantification and stability assessment crucial for ensuring product efficacy and safety.[4][5] A validated HPLC-UV method is a widely used and effective technique for the determination of retinoids in cosmetic products.[4][5][6] This application note provides a detailed protocol for the quantification of HPR, which can be adapted for various cosmetic matrices.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the instrumental parameters for the analysis of this compound.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][8]
Mobile Phase Acetonitrile and Water (Gradient or Isocratic, e.g., 85:15 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection Wavelength 325 nm[9]
Run Time Approximately 10 minutes
Reagents and Standards
  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or ultrapure water

  • This compound (HPR): Reference standard of known purity

  • Methanol (B129727): HPLC grade (for sample preparation)

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of HPR reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored protected from light at 2-8 °C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation procedure may need to be optimized depending on the cosmetic matrix (e.g., cream, serum, lotion). A general procedure is outlined below:

  • Accurately weigh a portion of the cosmetic product (e.g., 1 g) into a suitable container.

  • Add a known volume of a suitable extraction solvent, such as methanol or a mixture of methanol and isopropanol.

  • Vortex or sonicate the sample for a sufficient time to ensure complete extraction of HPR.

  • Centrifuge the sample to separate any undissolved excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to bring the HPR concentration within the range of the calibration curve.

Method Validation Parameters

The following table summarizes typical method validation parameters for the HPLC-UV quantification of HPR. The values presented are for illustrative purposes and should be established for each specific laboratory and application.

ParameterTypical Specification
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range (µg/mL) 1 - 50
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) (µg/mL) ~0.1
Limit of Quantification (LOQ) (µg/mL) ~0.3
Specificity No interference from blank matrix or known impurities at the retention time of HPR

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV quantification of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Peak_Integration Peak Integration HPLC_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of HPR Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPR quantification by HPLC-UV.

HPLC System Components

The logical relationship of the core components in the HPLC system used for this analysis is depicted in the diagram below.

HPLC_System Solvent_Reservoir Solvent Reservoir (Mobile Phase) Pump HPLC Pump Solvent_Reservoir->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Detector UV-Vis Detector Column->Detector Data_System Data Acquisition System Detector->Data_System

Caption: Logical components of the HPLC system.

Conclusion

The HPLC-UV method described in this application note is a simple, precise, and accurate technique for the quantification of this compound in cosmetic products. The method is suitable for routine quality control analysis and for conducting stability studies to ensure the quality and efficacy of HPR-containing formulations. Proper method validation should be performed in accordance with regulatory guidelines to ensure reliable results.

References

Application Note: LC-MS Analysis of Hydroxypinacolone Retinoate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypinacolone Retinoate (HPR) is a next-generation retinoid, an ester of all-trans retinoic acid, that is gaining prominence in cosmetic and dermatological applications.[1][2][3][4] Unlike traditional retinoids, HPR is noted for its high stability and its ability to bind directly to retinoic acid receptors (RARs) without the need for metabolic conversion, potentially offering similar efficacy with reduced skin irritation.[1][2][3] The analysis of HPR and its potential metabolites is crucial for understanding its pharmacokinetics, stability in formulations, and mechanism of action. This application note provides a detailed protocol for the quantitative analysis of HPR and its primary potential metabolite, all-trans retinoic acid, in a biological matrix using Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

Due to the novelty of HPR, extensive quantitative data on its metabolic fate in biological systems are not widely published. The following table provides a representative structure for presenting such data, which would be populated with experimental findings. For context, typical physiological concentrations of endogenous all-trans retinoic acid in human serum are in the low nanomolar range.

Table 1: Representative Quantitative Analysis of HPR and All-Trans Retinoic Acid

AnalyteSample TypeConcentration Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
This compoundPlasma1 - 1000195 - 105< 10
All-trans Retinoic AcidPlasma0.5 - 5000.592 - 108< 15

Note: The values presented in this table are hypothetical and serve as a template for reporting experimental data.

Signaling Pathway of this compound

HPR exerts its biological effects by directly binding to nuclear retinoic acid receptors (RARs). This interaction initiates a signaling cascade that modulates gene expression, leading to various cellular responses, including increased collagen production and regulation of cellular turnover.[1][3]

HPR Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HPR Hydroxypinacolone Retinoate (HPR) RAR RAR HPR->RAR Direct Binding CellMembrane Cytoplasm Nucleus RXR RXR HPR_RAR_RXR HPR-RAR-RXR Complex RXR->HPR_RAR_RXR RAR->HPR_RAR_RXR RARE Retinoic Acid Response Element (RARE) HPR_RAR_RXR->RARE Binds to DNA GeneTranscription Gene Transcription RARE->GeneTranscription Modulates

Figure 1: HPR Signaling Pathway.

Experimental Protocols

The following protocols are based on established methods for the analysis of retinoids by LC-MS/MS and are adapted for HPR.[5][6][7]

Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction

This protocol is designed for the extraction of HPR and all-trans retinoic acid from a plasma or serum matrix.

Materials:

  • Plasma or serum samples

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled HPR or a structurally similar retinoid)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 ACN:Water)

Procedure:

  • Pipette 200 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard solution and vortex briefly.

  • Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.[7]

  • Add 1.2 mL of MTBE for liquid-liquid extraction. Vortex for 1 minute.[5][7]

  • Centrifuge at 13,000 rpm for 10 minutes to separate the layers.[5][7]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of the reconstitution solution.

  • Transfer the reconstituted sample to an HPLC vial for LC-MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size)[5][7]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-2 min: 70% B

    • 2-8 min: 70% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 70% B (re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Spray Voltage: 4000 V[5]

  • Vaporizer Temperature: 325°C[5]

  • Ion Transfer Tube Temperature: 250°C[5]

  • MRM Transitions (Hypothetical):

    • HPR: Q1: 399.3 m/z → Q3: [Product Ion 1], [Product Ion 2]

    • All-trans Retinoic Acid: Q1: 301.2 m/z → Q3: [Product Ion 1], [Product Ion 2]

    • Internal Standard: [Specific transitions for the chosen IS]

Note: The specific product ions and collision energies for the MRM transitions need to be optimized for the specific instrument used.

Experimental Workflow

The overall workflow for the LC-MS analysis of HPR and its metabolites involves sample collection, extraction, chromatographic separation, and mass spectrometric detection and quantification.

LC-MS Workflow SampleCollection Sample Collection (e.g., Plasma, Serum) Spiking Internal Standard Spiking SampleCollection->Spiking Extraction Protein Precipitation & Liquid-Liquid Extraction Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Figure 2: LC-MS Experimental Workflow.

Conclusion

This application note provides a comprehensive framework for the LC-MS analysis of this compound and its potential primary metabolite, all-trans retinoic acid. The provided protocols for sample preparation and LC-MS/MS analysis are based on established methodologies for retinoids and can be adapted and optimized for specific research needs. The presented diagrams of the signaling pathway and experimental workflow offer a clear visual representation of the underlying biological and analytical processes. As research on HPR continues, these methods will be invaluable for elucidating its full pharmacological profile.

References

Application Notes and Protocols for Formulating Hydroxypinacolone Retinoate in Topical Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the formulation, characterization, and evaluation of topical delivery systems containing Hydroxypinacolone Retinoate (HPR).

Application Note 1: Introduction to this compound (HPR)

This compound (HPR) is a cosmetic-grade ester of all-trans retinoic acid (ATRA).[1] It is gaining significant attention in dermatological and cosmetic research due to its efficacy in addressing signs of skin aging, acne, and hyperpigmentation, coupled with a favorable tolerability profile compared to traditional retinoids.[2][3] Unlike retinol (B82714) and its other esters, HPR does not require metabolic conversion to retinoic acid to exert its biological effects.[4][5] It binds directly to retinoid receptors, which is believed to contribute to its lower irritation potential.[2][6]

Physicochemical Properties

Understanding the fundamental properties of HPR is critical for successful formulation development. HPR is an oil-soluble, crystalline powder that is more stable to light and air than retinol.[5][7][8]

PropertyValueReference
Chemical Name (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid, 3,3-dimethyl-2-oxobutyl ester[3]
INCI Name This compound[9]
CAS Number 893412-73-2[10]
Molecular Formula C26H38O3[7]
Molecular Weight 398.58 g/mol [7]
Appearance Yellow to orange crystalline powder[8]
Solubility Oil-soluble; Soluble in organic solvents like DMSO and ethanol; Insoluble in water.[8][11]
Melting Point Approx. 70-75°C[8]
Stability More stable than retinol; sensitive to light.[5][10][12]
Mechanism of Action: The Retinoid Signaling Pathway

Retinoids regulate gene expression by activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), with RARγ and RXRα being predominant in the skin.[13] HPR, as an active form, bypasses the enzymatic conversion steps required by other retinoids like retinol. It directly binds to and activates RARs, forming a heterodimer with RXRs. This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription.[1][13] This action leads to several key cellular responses in keratinocytes and fibroblasts, including increased cell turnover, enhanced collagen synthesis, and regulation of sebum production.[1][7]

G cluster_cell Keratinocyte Cytoplasm cluster_nucleus Nucleus cluster_response Cellular & Physiological Response HPR HPR ReceptorComplex RAR-RXR Heterodimer HPR->ReceptorComplex Direct Binding (No Conversion Needed) ActiveComplex Activated HPR-RAR-RXR Complex ReceptorComplex->ActiveComplex Translocates to Nucleus RARE RARE (DNA) ActiveComplex->RARE Binds to Gene Target Gene Transcription RARE->Gene Modulates mRNA mRNA Gene->mRNA Leads to Protein Protein Synthesis mRNA->Protein Collagen ↑ Collagen Production Protein->Collagen Turnover ↑ Cell Turnover Protein->Turnover Sebum ↓ Sebum Regulation Protein->Sebum Texture Improved Skin Texture & Wrinkles

Fig. 1: Simplified signaling pathway of HPR in skin cells.

Application Note 2: Formulation Strategies for Topical HPR Delivery

The primary goal of formulating HPR is to ensure its stability, enhance its penetration into the skin, and maintain an elegant, non-irritating vehicle. Given its lipophilic nature, HPR is well-suited for incorporation into the oil phase of emulsions or anhydrous systems.

Key Formulation Considerations
  • Vehicle Selection : Emulsions (creams, lotions) and anhydrous serums are common vehicles. A popular commercial form is a 10% HPR solution in Dimethyl Isosorbide (DMI), a solvent that enhances penetration.[5][11][14]

  • Concentration : Typical usage levels for HPR in finished products range from 0.1% to 1.0% of the active ingredient.[7][15]

  • pH : Maintain a pH close to neutral (5.5-6.5) to ensure the stability of the emulsion and compatibility with the skin.

  • Stabilizers : To protect HPR from degradation, especially oxidative, the inclusion of antioxidants (e.g., Tocopherol, BHT) and chelating agents (e.g., EDTA) is highly recommended.[9][16]

  • Penetration Enhancers : Solvents like Dimethyl Isosorbide (DMI) can improve the dermal delivery of HPR.[11] Encapsulation technologies, such as nanoparticles or liposomes, can also be employed to enhance stability and skin penetration while potentially reducing irritation.[17]

  • Processing : HPR should be added to the oil phase during the cool-down phase of emulsion preparation (typically below 40°C) to prevent thermal degradation.[9]

Example Formulations

The following tables provide starting point formulations for an O/W serum and a cream.

Table 1: Example HPR Anhydrous Serum (1% Active)

PhaseIngredientFunction% (w/w)
ADimethyl Isosorbide (DMI)Solvent, Penetration Enhancer88.0
AThis compound (HPR)Active Ingredient1.0
ASqualaneEmollient10.0
BTocopherol (Vitamin E)Antioxidant0.5
BBisabololAnti-irritant0.5

Table 2: Example HPR O/W Cream (0.5% Active)

PhaseIngredientFunction% (w/w)
A (Water)Deionized WaterVehicle75.2
A (Water)GlycerinHumectant5.0
A (Water)Disodium EDTAChelating Agent0.1
A (Water)Xanthan GumThickener0.2
B (Oil)Caprylic/Capric TriglycerideEmollient8.0
B (Oil)Cetearyl AlcoholEmulsifier, Thickener3.0
B (Oil)Glyceryl StearateEmulsifier2.0
B (Oil)This compound Active Ingredient 0.5
B (Oil)TocopherolAntioxidant0.5
C (Cool-down)Phenoxyethanol, EthylhexylglycerinPreservative1.0
C (Cool-down)Sodium Hydroxide (10% aq.)pH Adjusterq.s. to pH 6.0

Protocol 1: Preparation of an HPR Oil-in-Water (O/W) Emulsion

This protocol details the laboratory-scale preparation of the O/W cream formulation described in Table 2.

Methodology

  • Water Phase Preparation : In a primary beaker, combine Deionized Water, Glycerin, and Disodium EDTA. Begin heating to 75°C while mixing with a propeller mixer. Once the temperature is reached, slowly sprinkle in Xanthan Gum and mix until fully hydrated and uniform.

  • Oil Phase Preparation : In a separate beaker, combine Caprylic/Capric Triglyceride, Cetearyl Alcohol, Glyceryl Stearate, HPR, and Tocopherol. Heat to 75°C while mixing until all components are melted and the phase is homogenous.

  • Emulsification : Slowly add the Oil Phase to the Water Phase under continuous high-shear homogenization for 5-10 minutes to form a uniform emulsion.

  • Cooling : Remove from heat and switch to a lower-speed propeller or sweep mixer. Allow the emulsion to cool.

  • Final Additions : Once the batch has cooled to below 40°C, add the preservative system (Phase C).

  • pH Adjustment : Check the pH of the emulsion. Adjust to the target range (5.5-6.5) using a suitable pH adjuster like Sodium Hydroxide solution.

  • Homogenization (Optional) : For improved long-term stability and texture, the cooled cream can be passed through a high-pressure homogenizer.

  • Packaging : Package in opaque, airtight containers to protect from light and air.

G start Start phase_a 1. Prepare Water Phase (A) Heat to 75°C Mix until uniform start->phase_a phase_b 2. Prepare Oil Phase (B) (with HPR) Heat to 75°C Mix until uniform start->phase_b emulsify 3. Emulsification Add Phase B to Phase A with High Shear Mixing phase_a->emulsify phase_b->emulsify cool 4. Cooling Switch to low-speed mixing Cool to < 40°C emulsify->cool phase_c 5. Add Cool-down Phase (C) (Preservatives) cool->phase_c ph_adjust 6. pH Adjustment Check and adjust pH to 5.5 - 6.5 phase_c->ph_adjust package 7. Package Fill into airtight, opaque containers ph_adjust->package end_node End package->end_node

Fig. 2: Workflow for the preparation of an HPR O/W emulsion.

Protocol 2: Characterization and Quality Control of HPR Formulations

After preparation, the formulation must be characterized to ensure it meets quality and safety standards.

Table 3: Typical Specifications for an HPR O/W Cream

ParameterMethodSpecification
Appearance Visual InspectionHomogenous, white to off-white cream
pH pH meter5.5 - 6.5
Viscosity Brookfield Viscometer15,000 - 30,000 cP (Spindle/Speed dependent)
HPR Assay HPLC-UV90.0% - 110.0% of label claim
Microbiology Plate Count<100 CFU/g
Quantification of HPR by HPLC-UV

A validated HPLC-UV method is essential for determining the concentration of HPR in the final product and for stability studies.[12][18][19]

Methodology

  • Standard Preparation : Prepare a stock solution of HPR reference standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.

  • Sample Preparation : Accurately weigh a known amount of the HPR formulation into a volumetric flask. Extract the HPR using a suitable solvent system (e.g., a mix of hexane, isopropanol, and ethyl acetate) with the aid of sonication or vortexing.[20] Dilute the extract to fall within the calibration curve range. Filter the final solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase : Gradient elution is often used, starting with a mix of aqueous buffer and methanol (B129727) and transitioning to a higher organic content.[20][21]

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : ~330 nm.[20]

    • Injection Volume : 20 µL.

  • Analysis : Inject the standards and samples. Construct a calibration curve by plotting peak area against concentration for the standards. Calculate the concentration of HPR in the samples using the regression equation from the calibration curve.

Protocol 3: In Vitro Performance Testing

In vitro tests are crucial for evaluating the stability and release characteristics of the formulation.

Stability Studies

Stability testing ensures the product maintains its quality over its shelf life.[18] HPR has shown greater stability compared to other retinoids, but formulation-dependent instabilities can occur.[12]

Methodology

  • Setup : Store samples of the HPR formulation in their final packaging at various conditions as per ICH guidelines:

    • Long-Term : 25°C / 60% RH for 12-24 months.

    • Accelerated : 40°C / 75% RH for 6 months.

    • Photostability : Expose samples to a controlled light source.

  • Testing : At specified time points (e.g., 0, 1, 3, 6, 12 months), pull samples and analyze for:

    • Physicochemical properties (Appearance, pH, Viscosity).

    • HPR assay (concentration) by HPLC-UV.

    • Microbiological purity.

  • Evaluation : Assess any significant changes from the initial measurements. A decline in HPR concentration often follows first-order kinetics, which can be used to predict shelf life.[12][18]

In Vitro Release Testing (IVRT)

IVRT measures the rate of HPR release from the formulation, which is a critical performance indicator for topical products.[22][23] The method typically uses vertical diffusion cells (Franz cells).[24]

Methodology

  • Apparatus Setup : Assemble Franz diffusion cells. The receptor chamber is filled with a suitable medium (e.g., phosphate (B84403) buffer with a surfactant or alcohol to ensure sink conditions), and the temperature is maintained at 32°C to mimic skin surface temperature.

  • Membrane : Place a synthetic, inert membrane (e.g., polysulfone, cellulose (B213188) acetate) between the donor and receptor chambers.

  • Dosing : Apply a finite dose of the HPR formulation evenly onto the surface of the membrane in the donor chamber.

  • Sampling : At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot from the receptor chamber for analysis and replace it with fresh, pre-warmed receptor medium.

  • Quantification : Analyze the HPR concentration in the collected samples using a validated HPLC-UV method.

  • Data Analysis : Calculate the cumulative amount of HPR released per unit area over time. Plotting this against the square root of time often yields a linear relationship (Higuchi model), the slope of which is the release rate.

G cluster_setup 1. Apparatus Setup cluster_exp 2. Experiment cluster_analysis 3. Analysis & Data a1 Assemble Franz Cell a2 Fill Receptor Chamber (32°C Medium) a1->a2 a3 Mount Synthetic Membrane a2->a3 b1 Apply Formulation to Membrane a3->b1 b2 Collect Samples from Receptor at Time Intervals b1->b2 c1 Quantify HPR in Samples (HPLC) b2->c1 c2 Calculate Cumulative Release (μg/cm²) c1->c2 c3 Plot Release vs. sqrt(Time) c2->c3 c4 Determine Release Rate c3->c4

Fig. 3: Experimental workflow for In Vitro Release Testing (IVRT).

Protocol 4: In Vitro Efficacy and Safety Assessment

In vitro models provide valuable data on the biological activity and potential for irritation before clinical testing.

Collagen Synthesis Assay

This assay evaluates the ability of the HPR formulation to stimulate collagen production in human dermal fibroblasts, a key anti-aging mechanism.[1][7]

Methodology

  • Cell Culture : Culture primary human dermal fibroblasts in appropriate media.

  • Treatment : Treat the fibroblast cultures with various concentrations of HPR extracted from the test formulation. Include a positive control (e.g., pure HPR or retinoic acid) and a vehicle control.

  • Incubation : Incubate the cells for a specified period (e.g., 48-72 hours).

  • Analysis : Measure the amount of Type I procollagen (B1174764) secreted into the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Evaluation : Compare the procollagen levels in HPR-treated cells to the controls. A significant increase indicates a positive effect on collagen synthesis.[17]

Skin Irritation Test using Reconstructed Human Epidermis (RhE)

This test uses 3D tissue models that mimic the human epidermis to predict skin irritation potential, reducing the need for animal testing.

Methodology

  • Model : Use commercially available RhE models (e.g., EpiDerm™, SkinEthic™ RHE).

  • Application : Topically apply a defined amount of the HPR formulation to the surface of the tissue models. Include a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate).

  • Incubation : Incubate for a specified exposure time (e.g., 60 minutes), then rinse the test substance from the tissue surface.

  • Post-Incubation : Transfer the tissues to fresh media and incubate for a further 24-42 hours.

  • Viability Assessment : Assess cell viability by measuring the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a colored formazan (B1609692) salt, which is quantified by spectrophotometry.

  • Classification : Classify the irritation potential based on the reduction in cell viability compared to the negative control. A significant decrease in viability suggests irritation potential.[1]

References

Application Notes and Protocols for Hydroxypinacolone Retinoate in 3D Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hydroxypinacolone Retinoate (HPR)

This compound (HPR) is a next-generation retinoid, an ester of all-trans retinoic acid, that has garnered significant attention in dermatological research and cosmetic science. Unlike traditional retinoids, HPR binds directly to retinoic acid receptors (RARs) without the need for metabolic conversion, a mechanism that is believed to contribute to its favorable tolerability profile with reduced skin irritation.[1][2][3][4] In 3D skin models, HPR has demonstrated potential in promoting anti-aging effects, such as stimulating collagen synthesis and modulating gene expression related to skin health.[2]

These application notes provide a comprehensive guide for the utilization of HPR in 3D skin models, detailing experimental protocols, summarizing key quantitative data, and visualizing the underlying molecular pathways.

Data Presentation: Efficacy of this compound in 3D Skin Models

The following tables summarize the reported effects of this compound on key biomarkers in in vitro 3D skin models and related cell cultures.

Table 1: Effect of HPR on Extracellular Matrix Components

BiomarkerCell/Tissue ModelHPR ConcentrationObserved EffectReference
Pro-collagen3D Skin ModelNot SpecifiedSignificantly Increased Production[2]
Collagen, Type IHuman Skin FibroblastsNot SpecifiedStimulation of synthesis[5]
Collagen, Type IVHuman Foreskin Fibroblast (HFF-1)5 µg/mL (in combination with Retinyl Propionate)Synergistically enhanced gene expression[3][6]

Table 2: Gene Expression Modulation by HPR

GeneCell/Tissue ModelHPR ConcentrationObserved EffectReference
Cellular Retinol-Binding Protein I (CRBP-I)Human Foreskin Fibroblast (HFF-1)5 µg/mL (in combination with Retinyl Propionate)Synergistically enhanced gene expression[3][6]
Retinoic Acid Receptor Beta (RARβ)Human Foreskin Fibroblast (HFF-1)5 µg/mL (in combination with Retinyl Propionate)Synergistically enhanced gene expression[3][6]

Table 3: Effect of HPR on Inflammatory Markers

BiomarkerCell/Tissue ModelHPR ConcentrationObserved EffectReference
Interleukin-1 alpha (IL-1α)3D Skin ModelNot SpecifiedInduced less IL-1α compared to all-trans retinoic acid[2]

Experimental Protocols

The following are detailed, generalized protocols for the application and assessment of this compound in 3D skin models. These should be adapted based on the specific 3D skin model system and research objectives.

Protocol 1: General Application of HPR to a 3D Full-Thickness Skin Model

Objective: To assess the effect of HPR on a 3D full-thickness human skin model.

Materials:

  • 3D Full-Thickness Human Skin Models (e.g., EpiDermFT™, MatTek)

  • This compound (HPR) stock solution (dissolved in a suitable vehicle, e.g., DMSO, ethanol, or a cosmetic base)

  • Assay Medium appropriate for the 3D skin model

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-well or 12-well culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Model Equilibration: Upon receipt, equilibrate the 3D skin models in the provided assay medium for at least 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of HPR dilutions: Prepare a series of dilutions of the HPR stock solution in the assay medium to achieve the desired final concentrations (e.g., 0.01%, 0.1%, 1% w/v). A vehicle control (medium with the same concentration of the solvent used for HPR) must be included.

  • Topical Application:

    • Carefully remove the assay medium from the top of the skin models.

    • Apply a precise volume (e.g., 20-50 µL) of the HPR dilution or vehicle control directly onto the stratum corneum of each tissue.

    • Ensure even distribution of the applied solution.

  • Incubation: Incubate the treated models for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. The assay medium in the lower compartment should be replaced every 24 hours.

  • Endpoint Analysis: Following the incubation period, proceed with the desired analyses as detailed in the subsequent protocols (e.g., Cell Viability Assay, Gene Expression Analysis, Histology).

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxicity of HPR on 3D skin models.

Materials:

  • Treated 3D skin models (from Protocol 1)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 1 mg/mL in assay medium

  • Isopropanol (B130326) (acidified)

  • 96-well plate

  • Plate reader

Procedure:

  • MTT Incubation: After the HPR treatment period, wash the tissues with PBS. Transfer each tissue to a new well containing the MTT solution and incubate for 3 hours at 37°C and 5% CO₂.

  • Formazan (B1609692) Extraction: After incubation, remove the tissues from the MTT solution and place them in a tube containing a known volume of isopropanol (e.g., 1-2 mL).

  • Extraction Incubation: Incubate the tubes at room temperature for at least 2 hours with gentle shaking to extract the formazan crystals.

  • Measurement: Transfer an aliquot (e.g., 200 µL) of the isopropanol extract from each sample to a 96-well plate. Measure the absorbance at 570 nm using a plate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Gene Expression Analysis (RT-qPCR)

Objective: To quantify changes in the expression of target genes (e.g., COL1A1, COL3A1, MMP1) in response to HPR treatment.

Materials:

  • Treated 3D skin models (from Protocol 1)

  • RNA lysis buffer (e.g., TRIzol)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for target and housekeeping genes

  • Real-time PCR system

Procedure:

  • Tissue Homogenization: After HPR treatment, wash the tissues with PBS and place them in a tube with RNA lysis buffer. Homogenize the tissue using a suitable method.

  • RNA Extraction: Extract total RNA from the homogenized tissues using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene.

Visualizations

Signaling Pathway of this compound

The primary mechanism of action for HPR involves its direct binding to retinoic acid receptors (RARs) within the nucleus of skin cells. This interaction initiates a cascade of transcriptional events that modulate the expression of genes involved in cellular proliferation, differentiation, and extracellular matrix synthesis.

HPR_Signaling_Pathway HPR Hydroxypinacolone Retinoate (HPR) Cell_Membrane RAR_RXR RAR-RXR Heterodimer HPR->RAR_RXR Direct Binding (No Conversion Needed) Cytoplasm Nucleus_boundary Nucleus RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR->RARE Binds to Transcription Gene Transcription RARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Proteins Target Proteins (e.g., Pro-collagen) Protein_Synthesis->Proteins Cellular_Response Cellular Response (e.g., Increased Collagen, Reduced Inflammation) Proteins->Cellular_Response

Caption: HPR directly binds to RAR-RXR heterodimers in the nucleus, initiating gene transcription.

Experimental Workflow for HPR Application in 3D Skin Models

The following diagram illustrates a typical workflow for investigating the effects of HPR on 3D skin models, from treatment to multi-parametric analysis.

HPR_Experimental_Workflow Start Start: 3D Skin Model Equilibration Treatment Topical Application of HPR and Vehicle Control Start->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Analysis_Branch Incubation->Analysis_Branch Viability Cell Viability Assay (e.g., MTT) Analysis_Branch->Viability Gene_Expression Gene Expression Analysis (RT-qPCR) Analysis_Branch->Gene_Expression Histology Histology/Immunohistochemistry (e.g., Collagen Staining) Analysis_Branch->Histology Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Gene_Expression->Data_Analysis Histology->Data_Analysis

Caption: Workflow for HPR treatment and analysis in 3D skin models.

References

Application Notes: Protocol for Assessing Hydroxypinacolone Retinoate Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxypinacolone Retinoate (HPR) is a next-generation retinoid, an ester of all-trans retinoic acid (ATRA), that is gaining significant attention in dermatological and cosmetic research.[1][2][3] Unlike traditional retinoids such as retinol, HPR does not require metabolic conversion to become active, allowing it to bind directly to retinoid receptors (RARs) within the cell.[4][5][6][7] This direct action suggests a potential for high efficacy, comparable to prescription-strength retinoids, but with a significantly lower irritation profile, making it a promising candidate for anti-aging and acne treatment formulations.[1][4][5][7]

These application notes provide a detailed in vitro protocol to assess the biological efficacy of HPR in relevant skin cell models, such as human dermal fibroblasts (HDFs). The described assays will quantify HPR's effect on cell viability, its ability to stimulate key anti-aging gene expression, and its impact on the synthesis of extracellular matrix proteins like collagen.

Principle and Mechanism of Action

This compound exerts its effects by directly engaging the canonical retinoid signaling pathway.[4][6][7] As an active form, HPR can traverse the cell membrane and bind directly to the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) in the nucleus. This binding event induces the formation of RAR-RXR heterodimers. These complexes then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[7][8] This interaction modulates the transcription of genes involved in cellular proliferation, differentiation, and the synthesis of extracellular matrix proteins, most notably collagen.[5][7]

Retinoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HPR Hydroxypinacolone Retinoate (HPR) RAR RAR HPR->RAR Binds RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR Dimerizes with RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds to Gene Target Genes (e.g., COL1A1) RARE->Gene Activates Transcription mRNA mRNA Gene->mRNA Transcription cluster_cytoplasm cluster_cytoplasm mRNA->cluster_cytoplasm Translation (Protein Synthesis)

Figure 1: HPR Signaling Pathway.

Experimental Workflow

The overall workflow for assessing HPR efficacy involves a multi-step process beginning with cell culture and treatment, followed by a series of assays to measure distinct biological endpoints. The initial step is to determine the optimal non-cytotoxic concentration range of HPR using a cell viability assay. Subsequent experiments will use these concentrations to evaluate the induction of target gene expression and the synthesis of key proteins like collagen.

Experimental_Workflow cluster_assays 3. Efficacy Assessment Start 1. Cell Culture (e.g., Human Dermal Fibroblasts) Treatment 2. HPR Treatment (Dose-Response & Time-Course) Start->Treatment Viability A. Cell Viability Assay (MTT Assay) Treatment->Viability Determine Non-Toxic Dose Gene_Expression B. Gene Expression Analysis (qRT-PCR) Treatment->Gene_Expression Measure Target Gene Induction Protein_Synthesis C. Protein Synthesis Assay (Collagen ELISA) Treatment->Protein_Synthesis Quantify Collagen Production Analysis 4. Data Analysis & Interpretation Viability->Analysis Gene_Expression->Analysis Protein_Synthesis->Analysis

Figure 2: Experimental Workflow Diagram.

Materials and Reagents

  • Cell Line: Primary Human Dermal Fibroblasts (HDFs)

  • Reagents:

    • This compound (HPR), powder

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[9]

    • RNA extraction kit

    • cDNA synthesis kit[10]

    • SYBR Green qPCR Master Mix[10]

    • Primers for target genes (e.g., COL1A1, TGM2, CYP26A1) and housekeeping gene (e.g., GAPDH)

    • Human Pro-Collagen Type I ELISA kit[10]

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Microplate reader (absorbance at 570 nm)

    • Real-Time PCR System[10]

    • Standard cell culture flasks, plates (96-well, 24-well), and consumables

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay determines the concentration range of HPR that is non-toxic to the cells, which is crucial for interpreting the results of subsequent efficacy assays.

  • Cell Seeding: Seed HDFs into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Pen-Strep). Incubate for 24 hours to allow for cell attachment.[11]

  • HPR Preparation: Prepare a 10 mM stock solution of HPR in DMSO. Create a serial dilution in serum-free DMEM to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Cell Treatment: After 24 hours, replace the medium with 100 µL of the prepared HPR dilutions or control media.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[9][12] Living cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9][12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control after subtracting the background absorbance from media-only wells.

Protocol 2: Gene Expression Analysis (qRT-PCR)

This protocol measures the change in expression of genes known to be regulated by retinoids.

  • Cell Seeding and Treatment: Seed HDFs in a 24-well plate at 5 x 10^4 cells/well. After 24 hours, treat the cells with non-toxic concentrations of HPR (determined from the MTT assay) for 24 hours.[10]

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[10]

  • qPCR Reaction: Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and specific forward and reverse primers for target genes (COL1A1, TGM2, CYP26A1) and a housekeeping gene (GAPDH).[10]

  • Thermal Cycling: Perform the qPCR using a standard protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[10]

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to the vehicle control.[10][14]

Protocol 3: Collagen I Synthesis (ELISA)

This assay quantifies the amount of newly synthesized pro-collagen type I protein secreted by the cells into the culture medium.

  • Cell Seeding and Treatment: Seed HDFs in a 24-well plate and treat with non-toxic concentrations of HPR for 72 hours to allow for protein synthesis and secretion.[10]

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • ELISA Procedure: Use a commercial Human Pro-Collagen Type I ELISA kit.[10] Follow the manufacturer's protocol, which typically involves adding the collected supernatants and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of pro-collagen type I in each sample by comparing its absorbance to the standard curve generated from the provided standards.

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison between different concentrations of HPR and controls.

Table 1: Effect of HPR on Cell Viability

HPR Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability vs. Control
Control (Vehicle)1.250.08100%
0.011.280.09102.4%
0.11.260.07100.8%
1.01.220.1097.6%
10.01.150.0992.0%
100.00.650.0652.0%

Table 2: Relative Gene Expression in HDFs after 24h HPR Treatment

HPR Concentration (µM)COL1A1 Fold ChangeTGM2 Fold ChangeCYP26A1 Fold Change
Control (Vehicle)1.01.01.0
0.11.8 ± 0.21.5 ± 0.12.5 ± 0.3
1.03.5 ± 0.42.8 ± 0.35.1 ± 0.6
10.04.2 ± 0.53.6 ± 0.46.8 ± 0.7

Table 3: Pro-Collagen Type I Secretion after 72h HPR Treatment

HPR Concentration (µM)Pro-Collagen I (ng/mL)Std. Deviation% Increase vs. Control
Control (Vehicle)250.515.20%
0.1310.820.524.1%
1.0455.225.881.7%
10.0512.630.1104.6%

Conclusion

This set of protocols provides a robust framework for the in vitro evaluation of this compound's efficacy. By assessing cytotoxicity, target gene activation, and functional protein production, researchers can generate comprehensive data to characterize the biological activity of HPR and support its development for dermatological and cosmetic applications. The direct-acting nature of HPR suggests it is a potent retinoid, and these assays are fundamental to substantiating its anti-aging and skin-renewing claims.[7]

References

Application Notes and Protocols for Clinical Trial Design: Hydroxypinacolone Retinoate in Anti-Aging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypinacolone Retinoate (HPR) is a next-generation retinoid, an ester of retinoic acid, that has garnered significant attention in the field of dermatology and cosmetic science for its potent anti-aging properties with a favorable tolerability profile.[1] Unlike traditional retinoids that require metabolic conversion to retinoic acid within the skin, HPR binds directly to retinoid receptors, initiating a cascade of cellular events that combat the signs of cutaneous aging.[1] This direct action potentially reduces the incidence of irritation, erythema, and peeling commonly associated with other retinoids, making it a promising candidate for a wider range of skin types.

These application notes provide a comprehensive framework for designing and implementing robust clinical trials to substantiate the anti-aging claims of formulations containing this compound. The protocols outlined below detail methodologies for assessing key anti-aging parameters, ensuring data integrity and reproducibility.

Mechanism of Action: Retinoid Signaling Pathway

This compound exerts its anti-aging effects by activating the retinoic acid signaling pathway. Upon topical application, HPR penetrates the epidermis and binds directly to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) within the nucleus of keratinocytes and fibroblasts. This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to a variety of anti-aging effects, including:

  • Increased Collagen Synthesis: Upregulation of genes encoding for procollagen (B1174764) I and III, leading to increased dermal collagen production and improved skin firmness and elasticity.

  • Reduced Collagen Degradation: Downregulation of matrix metalloproteinases (MMPs), enzymes responsible for the breakdown of collagen and elastin.

  • Enhanced Cellular Turnover: Normalization of keratinocyte differentiation and proliferation, leading to a smoother skin texture and a reduction in the appearance of fine lines and wrinkles.

  • Modulation of Pigmentation: Regulation of melanocyte activity, contributing to a more even skin tone.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Anti-Aging Effects HPR Hydroxypinacolone Retinoate (HPR) HPR_cyto HPR Receptor->HPR_cyto Diffusion RAR_RXR RAR/RXR Heterodimer HPR_cyto->RAR_RXR Binding RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Regulates Collagen_Synthesis Increased Collagen Synthesis Gene_Expression->Collagen_Synthesis MMP_Inhibition Decreased MMP Activity Gene_Expression->MMP_Inhibition Cell_Turnover Increased Cellular Turnover Gene_Expression->Cell_Turnover

Caption: Retinoid Signaling Pathway of HPR.

Clinical Trial Design

A well-designed clinical trial is paramount to generating credible evidence for the anti-aging efficacy of this compound. A randomized, double-blind, placebo-controlled study is the gold standard.

3.1 Study Population

  • Inclusion Criteria: Healthy male and female subjects, aged 35-65 years, with mild to moderate signs of photoaging (e.g., fine lines, wrinkles, uneven skin tone). Fitzpatrick skin types I-IV are often included.

  • Exclusion Criteria: Subjects with active skin diseases, known allergies to retinoids or other investigational product components, pregnant or lactating women, and individuals who have undergone facial cosmetic procedures within the past six months.

3.2 Study Design and Blinding

A split-face or parallel-group design can be employed. In a split-face design, the investigational product is applied to one side of the face and the placebo to the other, allowing for intra-subject comparison. In a parallel-group design, one group receives the active product while the other receives the placebo. Double-blinding ensures that neither the subjects nor the investigators are aware of the treatment allocation.

Clinical_Trial_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (Double-Blind) Informed_Consent->Randomization Baseline Baseline Assessment (Week 0) Randomization->Baseline Treatment Treatment Period (e.g., 4, 8, 12 Weeks) Baseline->Treatment Follow_Up Follow-up Assessments (e.g., Week 4, 8, 12) Treatment->Follow_Up Data_Analysis Data Analysis & Reporting Follow_Up->Data_Analysis

Caption: A typical clinical trial workflow.

Data Presentation: Summary of Quantitative Efficacy Data

The following tables summarize the expected quantitative outcomes from clinical trials of this compound. The data is compiled from various studies and may involve different formulations and concentrations.

Table 1: Wrinkle and Texture Improvement

ParameterHPR ConcentrationDurationMethodResultCitation
Wrinkle and Crease Volume0.2%4 Weeks3D Skin Image Analysis (Visia)16% reduction in 64% of participants[2]
Epidermal Smoothness0.2%4 Weeks3D Skin Image Analysis (Visia)14% improvement in 50% of volunteers[2]
Wrinkle Visibility0.2%4 Weeks3D Skin Image Analysis (Visia)26% reduction in 57% of volunteers[2]
Skin WrinklesHPR + Retinyl Propionate (B1217596)8 WeeksDermatologist Evaluation8.3% reduction[3]
Skin SmoothnessHPR + Retinyl Propionate8 WeeksDermatologist Evaluation11.9% improvement[3]
Overall Wrinkles, Nasolabial Folds, Texture, Softness0.1% HPR + Peptides16 WeeksExpert Grading20-30% improvement[3]

Table 2: Skin Elasticity and Firmness

ParameterHPR ConcentrationDurationMethodResultCitation
Skin Elasticity (R2)HPR + Retinyl Propionate8 WeeksCutometer14.5% improvement[3]
Skin Elasticity (R5)HPR + Retinyl Propionate8 WeeksCutometer22.6% improvement[4]
Gross Elasticity (R2)Not Specified28 DaysCutometer15.46% improvement[5][6]
Net Elasticity (R5)Not Specified28 DaysCutometer14.38% improvement[5][6]
Biological Elasticity (R7)Not Specified7 DaysCutometer12.30% improvement[5][6]

Table 3: Skin Hydration and Barrier Function

ParameterHPR ConcentrationDurationMethodResultCitation
Transepidermal Water Loss (TEWL)HPR + Retinyl Propionate8 WeeksTewameter25.7% decrease[3]
Skin Hydration0.2%4 WeeksInstrumental MeasurementMaintained initial hydration levels[2]

Table 4: Pigmentation and Photodamage

ParameterHPR ConcentrationDurationMethodResultCitation
UV Spots0.2%4 Weeks3D Skin Image Analysis (Visia)4.99% reduction[2]
Hyperpigmentation & Lifting Effect0.1% HPR + Peptides16 WeeksExpert Grading20-30% improvement[3]

Experimental Protocols

5.1 Protocol for Skin Topography Assessment using Visioscan® VC 20plus

Objective: To quantitatively assess changes in skin micro-topography, including wrinkles and fine lines.

Materials:

  • Visioscan® VC 20plus camera

  • Computer with corresponding software

  • Standardized facial cleanser

  • Acclimatization room with controlled temperature and humidity

Procedure:

  • Subject Preparation: Subjects acclimate in a controlled environment (e.g., 20-22°C, 40-60% humidity) for at least 20 minutes. The measurement area (e.g., periorbital region) is gently cleansed with a standardized cleanser and allowed to dry completely.

  • Image Acquisition: The Visioscan® camera is placed directly on the skin surface. The integrated UV-A light source provides uniform illumination. High-resolution images of the skin surface are captured.

  • Image Analysis: The software analyzes the grey level distribution of the captured images. Wrinkles and fine lines appear as darker areas. The following parameters are calculated:

    • SEr (Skin Roughness): Overall roughness of the skin surface.

    • SEsm (Skin Smoothness): A measure of the width and depth of wrinkles.

    • SEw (Wrinkles): The proportion of horizontal and vertical wrinkles.

  • Data Collection: Measurements are taken at baseline (Week 0) and at subsequent follow-up visits (e.g., Week 4, 8, 12).

5.2 Protocol for Skin Elasticity Measurement using Cutometer® MPA 580

Objective: To measure the viscoelastic properties of the skin.

Materials:

  • Cutometer® MPA 580 with a 2 mm probe

  • Computer with corresponding software

  • Standardized facial cleanser

  • Acclimatization room with controlled temperature and humidity

Procedure:

  • Subject Preparation: Similar to the Visioscan® protocol, subjects are acclimated, and the measurement area (e.g., cheek) is cleansed.

  • Measurement: The Cutometer® probe is placed on the skin surface. A defined negative pressure is applied, drawing the skin into the probe's aperture. After a set time, the pressure is released, and the skin returns to its original position.

  • Data Analysis: The instrument's optical system measures the vertical displacement of the skin. The software calculates various R-parameters, including:

    • R0 (Firmness): The maximum deformation of the skin.

    • R2 (Gross Elasticity): The overall elasticity of the skin.

    • R5 (Net Elasticity): The elastic recovery of the skin.

    • R7 (Biological Elasticity): The ratio of elastic recovery to total deformation.

  • Data Collection: Measurements are performed at baseline and at each follow-up visit.

5.3 Protocol for Skin Hydration Measurement using Corneometer® CM 825

Objective: To assess the hydration level of the stratum corneum.

Materials:

  • Corneometer® CM 825

  • Standardized facial cleanser

  • Acclimatization room with controlled temperature and humidity

Procedure:

  • Subject Preparation: Subjects are acclimated in a controlled environment, and the measurement area (e.g., forearm or cheek) is cleansed.

  • Measurement: The Corneometer® probe is pressed onto the skin surface. The instrument measures the skin's capacitance, which is directly related to its water content. The measurement is rapid (approximately 1 second).[7]

  • Data Output: The results are given in arbitrary Corneometer units (AU), with higher values indicating greater skin hydration.

  • Data Collection: Measurements are taken at baseline and at specified time points throughout the study.

Conclusion

This compound presents a significant advancement in retinoid technology, offering potent anti-aging benefits with an improved tolerability profile. The successful execution of well-designed clinical trials, employing the standardized protocols and quantitative assessment methods detailed in these application notes, is crucial for substantiating its efficacy and supporting product claims. The provided data and methodologies offer a robust foundation for researchers and drug development professionals to design and conduct impactful anti-aging studies on this promising ingredient.

References

Hydroxypinacolone Retinoate (HPR) in Dermatological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hydroxypinacolone Retinoate (HPR)

This compound (HPR) is a next-generation retinoid, an ester of all-trans retinoic acid (ATRA), that is gaining significant attention in dermatological research and cosmetic science.[1][2] Unlike traditional retinoids such as retinol (B82714) and its esters, HPR exhibits a unique mechanism of action that allows it to bind directly to retinoid receptors without the need for metabolic conversion.[3][4][5] This direct action is associated with a more favorable tolerability profile, causing less of the irritation often seen with other retinoids, making it a promising candidate for a wide range of dermatological applications.[3][4] HPR has demonstrated efficacy in addressing signs of photoaging, acne, and hyperpigmentation.[1][6]

These application notes provide an overview of the mechanisms of HPR, summarize key quantitative data from preclinical and clinical studies, and offer detailed protocols for researchers investigating its use.

Mechanism of Action: The Retinoid Signaling Pathway

This compound exerts its effects by directly binding to and activating Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) within the cell nucleus. This binding initiates a cascade of transcriptional events that modulate gene expression, leading to various physiological effects in the skin.

HPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular & Physiological Effects HPR Hydroxypinacolone Retinoate (HPR) HPR_cyto HPR HPR->HPR_cyto Cellular Uptake RAR RAR HPR_cyto->RAR Binding RXR RXR HPR_cyto->RXR Binding RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR->RAR_RXR RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binding Gene_Transcription Gene Transcription RARE->Gene_Transcription Modulation of Target Gene Expression Collagen ↑ Pro-collagen Synthesis ↓ MMPs Gene_Transcription->Collagen Cell_Turnover ↑ Keratinocyte Proliferation & Differentiation Gene_Transcription->Cell_Turnover Inflammation ↓ Pro-inflammatory Cytokines Gene_Transcription->Inflammation Sebum ↓ Sebum Production Gene_Transcription->Sebum Wrinkles Reduced Wrinkles & Fine Lines Collagen->Wrinkles Texture Improved Skin Texture & Smoothness Cell_Turnover->Texture Acne Reduced Acne Lesions Inflammation->Acne Sebum->Acne

Caption: HPR Signaling Pathway.

Quantitative Data from Dermatological Research

The following tables summarize key findings from in vitro and in vivo studies on the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineHPR ConcentrationResultReference
Fibroblast ProliferationHuman Foreskin Fibroblast (HFF-1)5 µg/mL (in combination with 9 µg/mL Retinyl Propionate)Significant increase in cell proliferation at 24 hours.[7]
Gene Expression (Type IV Collagen)Human Foreskin Fibroblast (HFF-1)5 µg/mL (in combination with 9 µg/mL Retinyl Propionate)Synergistically enhanced expression.[7]
Gene Expression (CRBP-I and RARB)Human Foreskin Fibroblast (HFF-1)5 µg/mL (in combination with 9 µg/mL Retinyl Propionate)Synergistically enhanced expression.[7]
Cytotoxicity (IC50)Human Dermal FibroblastsNot specified1.308% (for free HPR + RP)[4]

Table 2: Clinical Efficacy of this compound for Anti-Aging

Study DesignHPR ConcentrationDurationKey FindingsReference
Randomized, controlled study vs. retinol and retinal0.2%4 weeks- Wrinkle depth reduction (best results with HPR) - 14% improvement in epidermal smoothness in 50% of volunteers - 26% reduction in wrinkle visibility in 57% of volunteers - 4.99% reduction in UV spots[8]
Clinical trial of HPR and Retinyl Propionate (5:9 ratio)Not specified8 weeks- 8.3% reduction in wrinkles - 11.9% improvement in skin smoothness - 25.7% decrease in transepidermal water loss - 14.5% improvement in skin elasticity (R2)[9]
Randomized, controlled study vs. fractional CO2 laser0.1% (with peptides)16 weeks- Statistically significant improvement (p < 0.05) in Marionette lines, fine lines, wrinkles, texture, smoothness, hyperpigmentation, and lift compared to laser.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Cell-Based Assays

1. Protocol for Assessing Cytotoxicity using MTT Assay

  • Objective: To determine the cytotoxic effect of HPR on human dermal fibroblasts.

  • Materials:

    • Human Dermal Fibroblasts (e.g., ATCC PCS-201-012)

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin (B12071052) solution

    • This compound (HPR)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • 96-well plates

    • Plate reader

  • Procedure:

    • Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare a stock solution of HPR in DMSO and then dilute it to various concentrations in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

    • Replace the culture medium with the HPR-containing medium and incubate for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Protocol for Gene Expression Analysis by Quantitative PCR (qPCR)

  • Objective: To quantify the effect of HPR on the expression of genes related to collagen synthesis and retinoid signaling.

  • Materials:

    • Human Foreskin Fibroblasts (HFF-1)

    • HPR

    • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

    • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

    • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

    • Primers for target genes (e.g., COL1A1, COL4A1, CRBP-I, RARB) and a housekeeping gene (e.g., GAPDH).

    • qPCR instrument

  • Procedure:

    • Culture HFF-1 cells and treat with HPR as described in the cytotoxicity protocol.

    • At the end of the treatment period, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

    • Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the untreated control.

qPCR_Workflow Cell_Culture Cell Culture & HPR Treatment RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Results Relative Gene Expression Data_Analysis->Results

Caption: Workflow for qPCR Analysis.

Clinical Trial Protocols

1. Protocol for a Randomized Controlled Trial on Photoaging

  • Objective: To evaluate the efficacy and tolerability of a topical HPR formulation in treating the signs of facial photoaging.

  • Study Design: A randomized, double-blind, vehicle-controlled, parallel-group study.

  • Participants:

    • Inclusion Criteria: Healthy male and female subjects aged 40-65 years with mild to moderate signs of facial photoaging (e.g., fine lines, wrinkles, hyperpigmentation).

    • Exclusion Criteria: Use of other retinoid products within the past 3 months, active skin diseases, pregnancy or lactation.

  • Intervention:

    • Test Product: A topical formulation (e.g., serum, cream) containing a specified concentration of HPR (e.g., 0.1% or 0.2%).[2][8]

    • Control Product: The vehicle formulation without HPR.

  • Procedure:

    • Recruit and screen participants based on the inclusion and exclusion criteria.

    • Obtain informed consent from all participants.

    • Randomly assign participants to either the HPR group or the vehicle control group.

    • Instruct participants to apply the assigned product to their face once daily in the evening for a specified duration (e.g., 8 or 16 weeks).[2][9]

    • Conduct clinical assessments at baseline and at specified follow-up visits (e.g., weeks 4, 8, 12, 16).

  • Efficacy Assessments:

    • Instrumental Analysis:

      • Skin topography (wrinkle depth and volume) using 3D imaging systems (e.g., Visia, Primos).[8]

      • Skin elasticity using a cutometer.

      • Transepidermal water loss (TEWL) using a tewameter.

      • Skin color and pigmentation using a chromameter.

    • Expert Visual Grading: A dermatologist or trained expert to grade the severity of clinical signs of photoaging using a validated scale.

    • Participant Self-Assessment: Questionnaires to assess perceived improvements in skin appearance and tolerability.

  • Safety Assessment: Monitor and record any adverse events, such as erythema, scaling, and itching.

  • Data Analysis: Use appropriate statistical tests to compare the changes from baseline between the HPR and vehicle groups.

Clinical_Trial_Workflow cluster_treatment Treatment Groups Recruitment Participant Recruitment & Screening Randomization Randomization Recruitment->Randomization HPR_Group HPR Formulation Randomization->HPR_Group Vehicle_Group Vehicle Control Randomization->Vehicle_Group Baseline Baseline Assessment HPR_Group->Baseline Vehicle_Group->Baseline Treatment_Period Treatment Period (e.g., 16 weeks) Baseline->Treatment_Period Follow_Up Follow-up Assessments Treatment_Period->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis Conclusion Efficacy & Safety Conclusion Data_Analysis->Conclusion

Caption: Clinical Trial Workflow.

Conclusion

This compound represents a significant advancement in retinoid technology, offering comparable efficacy to more traditional retinoids with a more favorable safety and tolerability profile. Its direct mechanism of action makes it a valuable tool in dermatological research for studying the retinoid signaling pathway and developing novel treatments for a variety of skin conditions. The provided protocols offer a foundation for researchers to design and execute robust in vitro and in vivo studies to further elucidate the therapeutic potential of HPR. As research continues, HPR is poised to become an increasingly important ingredient in both prescription and over-the-counter dermatological products.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Hydroxypinacolone Retinoate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of Hydroxypinacolone Retinoate (HPR) in various formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and stability testing of HPR.

1. Issue: Discoloration (Yellowing or Browning) of the Formulation

  • Question: My HPR formulation is turning yellow or brown over time. What is the likely cause and how can I prevent it?

  • Answer: Discoloration is a primary indicator of HPR degradation due to oxidation and isomerization, which can be accelerated by exposure to light and air.[1][2] HPR, like other retinoids, is sensitive to these environmental factors.[3][4] To mitigate this, consider the following solutions:

    • Incorporate Antioxidants: The addition of antioxidants can significantly improve the stability of HPR. A combination of oil-soluble antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tocopherol (Vitamin E) is effective in preventing oxidative degradation.

    • Use Chelating Agents: Trace metal ions can catalyze oxidative reactions. Including a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) can sequester these ions and enhance stability.

    • Optimize Packaging: Utilize airless, opaque packaging to minimize exposure to oxygen and UV radiation. Studies have shown that light degradation can be more pronounced than temperature-induced degradation.[3][4][5]

    • Control pH: While HPR is more stable than other retinoids, maintaining an optimal pH can further enhance stability. A slightly acidic to neutral pH range is generally recommended.

2. Issue: Loss of Potency or Efficacy

  • Question: My stability studies show a significant decrease in HPR concentration over time. How can I improve its chemical stability?

  • Answer: A decline in HPR concentration indicates chemical degradation. While HPR is noted for its superior stability compared to other retinoids, formulation-dependent instabilities can occur.[3][4][5] The following strategies can help maintain HPR potency:

    • Encapsulation: Encapsulating HPR in systems like liposomes or polymeric nanoparticles can protect it from environmental stressors and control its release.[6] Studies on encapsulated HPR and Retinyl Propionate have demonstrated significantly improved stability at elevated temperatures.

    • Solvent System Optimization: The choice of solvents and emollients can impact HPR stability. Ensure HPR is fully solubilized and protected within the oil phase of an emulsion.

    • Temperature Control during Manufacturing: Avoid excessive heat during the formulation process. HPR should be added during the cool-down phase of an emulsion.

3. Issue: Phase Separation or Changes in Physical Properties

  • Question: My HPR-containing cream or serum is separating or changing in viscosity. What could be the cause?

  • Answer: Physical instability in an emulsion can be due to a variety of factors, including the interaction of HPR with other ingredients or stresses during manufacturing and storage.

    • Emulsifier Compatibility: Ensure the chosen emulsifier system is robust and compatible with HPR and other oil-phase components.

    • Homogenization Process: Proper homogenization is critical for creating a stable emulsion with a uniform droplet size.

    • Freeze-Thaw Cycling: As part of stability testing, subject the formulation to freeze-thaw cycles to assess its resilience to temperature fluctuations during shipping and storage.

Frequently Asked Questions (FAQs)

1. How does the stability of HPR compare to other retinoids like retinol (B82714)?

This compound is chemically more stable than retinol and less susceptible to degradation from light and air.[1][7] This is attributed to its ester structure, which provides a protective barrier.[2] Unlike retinol, HPR does not require conversion to retinoic acid to be effective, which also contributes to its stability and reduced irritation potential.[1][2][8]

2. What are the ideal storage conditions for HPR formulations?

To maximize stability, HPR formulations should be stored in a cool, dark place. Packaging should be air-tight and opaque to protect against light and oxidation.

3. What is the expected shelf-life of a well-formulated HPR product?

The shelf-life is highly dependent on the formulation, packaging, and storage conditions.[3][4][5] Long-term stability studies on commercial retinoid products have shown declines ranging from 0-80% after 6 months at 25°C.[3][4][5] However, HPR has been shown to be one of the most stable retinoids.[3][4][5] Accelerated stability testing, for instance at 40°C, can help predict long-term stability.[3][4][5]

4. Can I use HPR in aqueous-based serum formulations?

Yes, but as HPR is oil-soluble, it needs to be properly solubilized in a suitable solvent or incorporated into the oil phase of an emulsion or a nanoemulsion system for aqueous-based serums.[8]

Data Presentation

Table 1: Comparative Stability of Retinoids in Commercial Formulations

Storage ConditionTimeHPR Degradation (%)Other Retinoids Degradation (%)
25°C6 MonthsGenerally lower0 - 80%
40°C6 MonthsGenerally lower40 - 100%

Data synthesized from studies indicating HPR has the most prominent stability among studied retinoids.[3][4][5]

Table 2: Stability of Uncoated vs. Encapsulated HPR and Retinyl Propionate (RP) at 45°C

ActiveFormulationStability after 12 weeks at 45°C
HPRUncoated74% remaining
HPREncapsulated Nanoparticles>90% remaining
RPUncoated62% remaining
RPEncapsulated Nanoparticles>90% remaining

This table illustrates the significant improvement in stability with encapsulation techniques.

Experimental Protocols

Protocol 1: HPLC-UV Method for HPR Stability Testing

This protocol provides a general framework for assessing the stability of HPR in a cream formulation.

  • Objective: To quantify the concentration of HPR in a formulation over time under various storage conditions.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of methanol (B129727), acetonitrile, and water. A common starting point is a methanol:acetonitrile (90:10 v/v) mixture.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection Wavelength: Approximately 325 nm.

  • Sample Preparation:

    • Accurately weigh a sample of the HPR formulation.

    • Extract the HPR using a suitable solvent system (e.g., methanol and water 9:1). The extraction solvent may contain an antioxidant like BHT to prevent degradation during sample preparation.

    • Vortex and sonicate the sample to ensure complete extraction.

    • Centrifuge the sample to pellet any insoluble excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Quantify the HPR peak area against a standard curve prepared from a certified HPR reference standard.

  • Stability Study Design:

    • Long-Term Stability: Store samples at 25°C/60% RH and analyze at 0, 3, 6, 9, and 12 months.

    • Accelerated Stability: Store samples at 40°C/75% RH and analyze at 0, 1, 2, 3, and 6 months.

    • Photostability: Expose the formulation to a controlled light source and compare with a sample stored in the dark.

Visualizations

cluster_factors Degradation Factors cluster_hpr HPR State cluster_consequences Consequences Light UV/Visible Light Degradation Degradation Products Light->Degradation Oxygen Atmospheric Oxygen Oxygen->Degradation Heat Elevated Temperature Heat->Degradation HPR Stable this compound HPR->Degradation Loss Loss of Efficacy Degradation->Loss

Caption: Simplified degradation pathway of this compound.

start Start: Stability Study Setup prep Sample Preparation in Formulation start->prep storage Storage under Controlled Conditions (e.g., 25°C, 40°C, Photostability Chamber) prep->storage sampling Sampling at Predetermined Time Points storage->sampling extraction Extraction of HPR from Formulation Matrix sampling->extraction analysis HPLC-UV Analysis extraction->analysis quantification Quantification against Standard Curve analysis->quantification data Data Analysis and Degradation Kinetics quantification->data end End: Stability Report data->end

Caption: Experimental workflow for HPR stability testing.

start Formulation Instability Observed issue_type What type of instability? start->issue_type color_change Discoloration (Yellowing) issue_type->color_change Color potency_loss Loss of Potency issue_type->potency_loss Chemical physical_change Phase Separation / Viscosity Change issue_type->physical_change Physical solution_color Incorporate Antioxidants (BHT, Tocopherol) Use Chelating Agents (EDTA) Optimize Packaging (Airless, Opaque) color_change->solution_color solution_potency Consider Encapsulation (Liposomes) Optimize Solvent System Control Manufacturing Temperature potency_loss->solution_potency solution_physical Evaluate Emulsifier Compatibility Optimize Homogenization Process Conduct Freeze-Thaw Testing physical_change->solution_physical

Caption: Troubleshooting decision tree for HPR formulation instability.

References

Technical Support Center: Hydroxypinacolone Retinoate (HPR) Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Hydroxypinacolone Retinoate (HPR) and the identification of its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HPR) and why is its stability a key consideration?

This compound (HPR) is a cosmetic-grade ester of all-trans retinoic acid (ATRA) and hydroxypinacolone.[1][2][3] It is unique among many retinoids as it can bind directly to retinoid receptors without needing metabolic conversion, offering potent anti-aging and skin-renewing benefits with potentially lower irritation than ATRA.[3] The stability of HPR is a critical factor because, like all retinoids, it can be susceptible to degradation, which can lead to a loss of efficacy and the formation of potentially irritating or inactive byproducts. However, HPR is noted for its enhanced stability compared to other retinoids like retinol, being less prone to degradation from light and air.[1][4]

Q2: What are the primary factors that can cause HPR degradation?

The primary factors that can lead to the degradation of retinoids, including HPR, are:

  • Light Exposure: UV radiation can induce photodegradation.[5][6]

  • Oxidation: Exposure to air (oxygen) can cause oxidative degradation.[7][8]

  • High Temperatures: Heat can accelerate the rate of chemical degradation.[6][7][8]

  • pH: Although not specifically detailed for HPR in the available literature, the pH of a formulation can significantly impact the stability of ester-containing compounds.

Q3: What are the expected degradation products of HPR?

While specific, exhaustive studies detailing all possible degradation products of HPR are not widely available in public literature, the most anticipated primary degradation pathway is the hydrolysis of the ester bond . Based on its chemical structure, this would yield:

  • All-Trans Retinoic Acid (Tretinoin)

  • Hydroxypinacolone

Further degradation would likely involve the subsequent breakdown of all-trans retinoic acid, which is known to undergo isomerization to form isomers like 13-cis-retinoic acid (isotretinoin) and oxidative degradation into various smaller molecules.

Q4: How can I detect HPR and its potential degradation products in my samples?

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique for the simultaneous determination of HPR and other retinoids.[5][6][9] For structural confirmation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific method.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of HPR potency in formulation over a short period. Inadequate protection from light and/or air.Store formulations in opaque, airtight containers. Consider the use of antioxidants in the formulation.
High storage temperature.Store samples at recommended temperatures (e.g., refrigerated or controlled room temperature).
Unfavorable pH of the formulation leading to ester hydrolysis.Conduct a pH stability study to determine the optimal pH range for your formulation.
Unexpected peaks appearing in HPLC chromatogram during stability testing. Formation of degradation products.Use LC-MS to identify the mass of the unknown peaks and deduce their structures. Compare with the expected masses of all-trans retinoic acid and its isomers.
Contamination of the sample or mobile phase.Run a blank injection of your solvent and mobile phase to rule out contamination.
Variability in stability results between batches. Inconsistent manufacturing or storage conditions.Review and standardize all manufacturing and storage protocols. Ensure consistent packaging is used.
Purity of the initial HPR material.Qualify your raw material supplier and test the purity of each new batch of HPR.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of HPR

This protocol provides a general framework for the analysis of HPR. Method validation and optimization are required for specific formulations.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for retinoid separation. The exact gradient program should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for HPR (typically in the range of 340-360 nm).

  • Sample Preparation:

    • Accurately weigh a portion of the formulation.

    • Extract HPR using a suitable organic solvent in which it is soluble (e.g., a mixture of hexane, isopropanol, and ethyl acetate).

    • Vortex and/or sonicate to ensure complete extraction.

    • Centrifuge to pellet any insoluble excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Preparation: Prepare a stock solution of HPR reference standard in a suitable solvent. Create a series of dilutions to generate a calibration curve.

  • Analysis: Inject both standards and samples. Quantify the amount of HPR in the samples by comparing the peak area to the calibration curve.

Protocol 2: Forced Degradation Study to Identify Potential Degradants
  • Objective: To intentionally degrade HPR under stressed conditions to generate potential degradation products for identification.

  • Procedure:

    • Acid/Base Hydrolysis: Treat a solution of HPR with a dilute acid (e.g., 0.1N HCl) and a dilute base (e.g., 0.1N NaOH) at room temperature and elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat a solution of HPR with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Photodegradation: Expose a solution of HPR to a controlled UV light source in a photostability chamber for a defined period. Keep a control sample in the dark.

    • Thermal Degradation: Store a solid sample and a solution of HPR at an elevated temperature (e.g., 85°C) for a defined period.

  • Analysis: Analyze the stressed samples using an HPLC-UV method to observe the degradation of the parent HPR peak and the appearance of new peaks. Use LC-MS to obtain mass information on the new peaks to aid in their identification.

Visualizations

HPR_Degradation_Pathway HPR Hydroxypinacolone Retinoate (HPR) RA All-Trans Retinoic Acid (Tretinoin) HPR->RA Hydrolysis HP Hydroxypinacolone HPR->HP Hydrolysis RA_isomers Retinoic Acid Isomers (e.g., 13-cis-RA) RA->RA_isomers Isomerization Oxidation_products Oxidative Degradation Products RA->Oxidation_products Oxidation

Caption: Proposed primary degradation pathway of this compound.

Experimental_Workflow cluster_0 Sample Preparation & Stressing cluster_1 Analysis cluster_2 Results Formulation HPR Formulation Forced_Degradation Forced Degradation (Heat, Light, pH, Oxidation) Formulation->Forced_Degradation HPLC_UV HPLC-UV Analysis (Quantification) Forced_Degradation->HPLC_UV LC_MS LC-MS Analysis (Identification) Forced_Degradation->LC_MS Stability_Profile Stability Profile of HPR HPLC_UV->Stability_Profile Degradant_ID Identification of Degradation Products LC_MS->Degradant_ID

Caption: Workflow for HPR stability testing and degradant identification.

References

Technical Support Center: Optimizing Hydroxypinacolone Retinoate Delivery with Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of Hydroxypinacolone Retinoate (HPR) using nanoemulsions.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using nanoemulsions for this compound (HPR) delivery?

A1: Nanoemulsions offer several advantages for delivering the lipophilic active ingredient HPR. Due to their small droplet size (typically 20-200 nm), they provide a larger surface area, which can enhance the solubility and bioavailability of HPR.[1] Encapsulation within the oil droplets of the nanoemulsion can protect HPR from degradation, improving its stability.[2] Furthermore, nanoemulsions can improve the penetration of HPR through the skin barrier, leading to more effective delivery to the target site.[3]

Q2: Which type of nanoemulsion (o/w or w/o) is suitable for HPR?

A2: For a lipophilic (oil-soluble) compound like HPR, an oil-in-water (o/w) nanoemulsion is the most appropriate choice. In this system, HPR is dissolved in the dispersed oil phase, which is then emulsified in a continuous aqueous phase. This allows for a stable formulation that can be easily applied topically.

Q3: What are the critical quality attributes to consider when developing an HPR nanoemulsion?

A3: The critical quality attributes for an HPR nanoemulsion include:

  • Particle Size and Polydispersity Index (PDI): A small and uniform particle size is crucial for stability and skin penetration. A PDI value below 0.3 is generally considered acceptable for a relatively monodisperse system.

  • Zeta Potential: This indicates the surface charge of the droplets and is a key predictor of stability. A high absolute zeta potential (typically > ±30 mV) prevents droplet aggregation through electrostatic repulsion.

  • Encapsulation Efficiency (EE%): This measures the percentage of HPR successfully encapsulated within the nanoemulsion droplets. High EE% is desirable to maximize the payload and minimize free drug.

  • Stability: The nanoemulsion should remain physically and chemically stable over time, without significant changes in particle size, phase separation, or degradation of HPR.

Q4: How does this compound (HPR) exert its effects on the skin?

A4: this compound is an ester of retinoic acid.[4] Unlike other retinoids such as retinol (B82714) that require enzymatic conversion to retinoic acid in the skin, HPR can bind directly to retinoid receptors (RAR and RXR) within skin cells.[5][6] This direct action is believed to lead to its biological effects with potentially less irritation compared to retinoic acid.[7] The binding to these receptors initiates a signaling cascade that can regulate gene expression, leading to benefits like increased collagen production and regulation of cellular turnover.[8][9]

Troubleshooting Guides

Nanoemulsion Formulation and Stability

Q: My HPR nanoemulsion is showing signs of instability (e.g., creaming, sedimentation, or phase separation). What are the possible causes and solutions?

A: Instability in nanoemulsions can arise from several factors. The primary mechanisms are Ostwald ripening and coalescence.[10][11]

  • Ostwald Ripening: This process involves the growth of larger droplets at the expense of smaller ones, driven by differences in solubility.[10][12]

    • Cause: The oil phase has some solubility in the continuous phase.

    • Solution:

      • Use a combination of oils: Incorporating a less water-soluble oil (e.g., long-chain triglycerides) along with the primary solvent for HPR can reduce the overall solubility of the oil phase in the aqueous phase, thereby inhibiting Ostwald ripening.[13]

      • Optimize surfactant choice: Select a surfactant that forms a stable interfacial film, creating a barrier to diffusion.

  • Coalescence: This is the merging of two or more droplets to form a larger one.[10][12]

    • Cause: Insufficient electrostatic or steric repulsion between droplets.

    • Solution:

      • Increase Zeta Potential: If using an ionic surfactant, ensure the pH of the aqueous phase is optimized to maximize the surface charge and electrostatic repulsion.

      • Optimize Surfactant Concentration: An inadequate amount of surfactant will not sufficiently cover the oil droplets, leading to coalescence. Conversely, excessive surfactant can lead to micelle formation and destabilization.

      • Incorporate a Co-surfactant: Co-surfactants can improve the flexibility and stability of the interfacial film.

Q: I am struggling to achieve the desired particle size for my HPR nanoemulsion using high-pressure homogenization. What parameters can I adjust?

A: High-pressure homogenization is a common method for producing nanoemulsions with small and uniform droplet sizes.[12][14] Several operational parameters can be optimized:

  • Homogenization Pressure: Increasing the homogenization pressure generally leads to a smaller droplet size.[15] However, excessively high pressures can sometimes lead to over-processing and an increase in particle size.[16]

  • Number of Passes: Increasing the number of passes through the homogenizer typically results in a smaller and more uniform particle size, up to a certain point where further passes yield diminishing returns.[15]

  • Temperature: The temperature of the pre-emulsion can affect the viscosity of the phases and the efficiency of droplet disruption. Pre-heating the mixture can sometimes be beneficial.[3]

  • Formulation Composition: The ratio of oil to surfactant and the type of surfactant used have a significant impact on the final particle size.

Q: My measured Encapsulation Efficiency (EE%) for HPR is low. How can I improve it?

A: Low encapsulation efficiency for a lipophilic drug like HPR can be due to several factors.

  • Solubility of HPR in the Oil Phase: Ensure that the chosen oil phase has a high solubilizing capacity for HPR. If HPR is not fully dissolved in the oil before emulsification, it will not be efficiently encapsulated.

  • Drug Partitioning: Some of the HPR may partition into the aqueous phase or be adsorbed onto the surface of the droplets rather than being encapsulated within the oil core.

    • Solution:

      • Optimize the Surfactant System: The choice of surfactant and co-surfactant can influence the partitioning of the drug. Experiment with different surfactants or surfactant blends.

      • Modify the Aqueous Phase: Adjusting the pH or ionic strength of the aqueous phase can sometimes influence the partitioning behavior of the drug.

  • Preparation Method: The method used to prepare the nanoemulsion can impact EE%. High-energy methods like high-pressure homogenization generally lead to better encapsulation.

In Vitro Skin Permeation Studies

Q: I am observing high variability in my in vitro skin permeation results using Franz diffusion cells. What are the potential sources of this variability and how can I minimize them?

A: High variability is a common challenge in in vitro skin permeation studies. The sources can be related to the skin membrane, the experimental setup, or the procedure.

  • Skin Membrane Variability:

      • Solution: Use skin from the same donor and anatomical site for each set of experiments. Increase the number of replicates (n-number) to obtain a more reliable average.[18]

    • Skin Integrity: Damaged or improperly handled skin will have a compromised barrier function, leading to artificially high permeation.

      • Solution: Visually inspect the skin for any defects before use. Measure the transepidermal water loss (TEWL) or electrical resistance to ensure the barrier integrity is within an acceptable range.[18]

  • Experimental Setup and Procedure:

    • Air Bubbles: Air bubbles trapped between the skin and the receptor medium can act as a barrier to diffusion.[8]

      • Solution: Degas the receptor medium before use. Carefully fill the receptor chamber to avoid trapping air.[8]

    • Inconsistent Dosing: Uneven application of the nanoemulsion to the donor compartment will lead to variable results.

      • Solution: Accurately weigh and apply a consistent amount of the formulation to the skin surface for each cell.[8]

    • Receptor Medium: The receptor medium should maintain sink conditions, meaning the concentration of the drug in the receptor fluid should not exceed 10% of its saturation solubility.[15]

      • Solution: Use a receptor medium in which HPR has sufficient solubility. For lipophilic drugs, a mixture of buffer and a solubilizing agent like ethanol (B145695) may be necessary.[8] Regularly sample and replace the receptor medium with fresh medium to maintain sink conditions.[8]

Data Presentation

Table 1: Impact of Surfactant Concentration on Nanoemulsion Properties

Surfactant (Tween 80) Conc. (% w/w)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
11840.25-25[19]
21600.22-28[15]
31450.18-32[16]
51320.15-35[19]

Table 2: Influence of Oil Phase Concentration on Nanoemulsion Properties (at a fixed surfactant-to-oil ratio)

Oil Phase Conc. (% w/w)Mean Particle Size (nm)Encapsulation Efficiency (%)Reference(s)
517592[15][20]
1015595[15][20]
1514097[15][20]
2013098[15][20]

Experimental Protocols

Protocol 1: Preparation of HPR Nanoemulsion using High-Pressure Homogenization

Materials:

  • This compound (HPR)

  • Oil Phase (e.g., Caprylic/Capric Triglyceride)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Propylene Glycol)

  • Purified Water

  • High-pressure homogenizer

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of HPR and dissolve it completely in the oil phase with gentle heating and stirring.

    • Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the required amount of purified water.

  • Formation of the Pre-emulsion:

    • Slowly add the oil phase to the aqueous phase under continuous high-speed stirring (e.g., using a high-shear mixer at 5000-10000 rpm for 10-15 minutes) to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • Set the desired homogenization pressure (e.g., 1000-1500 bar) and number of passes (e.g., 3-5 cycles).[16][21]

    • Collect the resulting nanoemulsion.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using HPLC (see Protocol 2).

Protocol 2: Determination of HPR Encapsulation Efficiency (EE%) by HPLC

Materials:

  • HPR Nanoemulsion

  • Centrifugal filter units (e.g., Amicon® Ultra with a suitable molecular weight cut-off)

  • Mobile phase for HPLC (e.g., Acetonitrile:Water mixture)[22][23][24]

  • HPLC system with a UV detector

Procedure:

  • Separation of Free HPR:

    • Place a known amount of the HPR nanoemulsion into a centrifugal filter unit.

    • Centrifuge at a specified speed and time to separate the aqueous phase (containing free, unencapsulated HPR) from the nanoemulsion.

  • Quantification of Free HPR:

    • Analyze the collected aqueous filtrate using a validated HPLC method to determine the concentration of free HPR.

  • Quantification of Total HPR:

    • Take a known amount of the original HPR nanoemulsion and disrupt the droplets to release the encapsulated HPR. This can be done by diluting the nanoemulsion in a suitable solvent (e.g., methanol (B129727) or acetonitrile) that dissolves both the oil and aqueous phases.

    • Analyze this solution using the same HPLC method to determine the total concentration of HPR.

  • Calculation of Encapsulation Efficiency:

    • Calculate the EE% using the following formula:

    EE% = [(Total HPR - Free HPR) / Total HPR] x 100

Mandatory Visualization

Experimental_Workflow cluster_prep Nanoemulsion Preparation cluster_char Characterization cluster_invitro In Vitro Studies prep_oil Prepare Oil Phase (HPR + Oil + Surfactant) pre_emulsion Form Pre-emulsion (High-Shear Mixing) prep_oil->pre_emulsion prep_aq Prepare Aqueous Phase prep_aq->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph dls Particle Size, PDI, Zeta Potential (DLS) hph->dls hplc Encapsulation Efficiency (HPLC) hph->hplc stability Stability Studies hph->stability franz Skin Permeation (Franz Diffusion Cell) hph->franz

Caption: Experimental workflow for HPR nanoemulsion preparation and evaluation.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Nanoemulsion Instability (Creaming, Phase Separation) cause1 Ostwald Ripening start->cause1 cause2 Coalescence start->cause2 sol1a Use Mixed Oils cause1->sol1a sol1b Optimize Surfactant Film cause1->sol1b sol2a Increase Zeta Potential cause2->sol2a sol2b Optimize Surfactant Conc. cause2->sol2b

Caption: Troubleshooting decision tree for nanoemulsion instability.

HPR_Signaling_Pathway cluster_delivery Nanoemulsion Delivery cluster_cellular Cellular Action cluster_nuclear Nuclear Events nano HPR Nanoemulsion skin Skin Penetration nano->skin hpr_cell HPR in Skin Cell skin->hpr_cell receptors Binds to RAR/RXR Receptors hpr_cell->receptors nucleus Translocation to Nucleus receptors->nucleus gene Gene Transcription Regulation nucleus->gene response Biological Response (e.g., Collagen Synthesis) gene->response

Caption: HPR signaling pathway upon nanoemulsion-mediated delivery.

References

Technical Support Center: Hydroxypinacolone Retinoate (HPR)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hydroxypinacolone Retinoate (HPR). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding skin irritation associated with the use of HPR in experimental formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind skin irritation observed with this compound (HPR)?

A1: this compound (HPR), like other retinoids, can induce skin irritation, often referred to as "retinoid dermatitis." The primary mechanism involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in skin cells, particularly keratinocytes.[1] This interaction triggers a cascade of events leading to:

  • Increased Cell Turnover: HPR accelerates the proliferation and shedding of epidermal cells.[1] This rapid turnover can disrupt the organization of the stratum corneum, the outermost layer of the skin.

  • Impaired Skin Barrier Function: The disruption of the stratum corneum can lead to increased transepidermal water loss (TEWL), resulting in dryness and a compromised skin barrier.

  • Inflammatory Response: The binding to retinoid receptors can lead to the release of pro-inflammatory cytokines, such as interleukins (IL-1, IL-6, IL-8) and monocyte chemoattractant protein-1 (MCP-1), which contribute to erythema (redness), and a burning or stinging sensation.[2][3][4]

Q2: How does the irritation potential of HPR compare to other retinoids like retinol (B82714) and retinoic acid?

A2: HPR is generally considered to have a lower irritation potential compared to retinoic acid and even retinol.[5] This is attributed to its unique molecular structure. Unlike retinol, which requires a two-step conversion to retinoic acid in the skin, HPR is an ester of retinoic acid that can bind directly to retinoid receptors. This direct action is thought to be more efficient and less irritating.[1][5] However, irritation can still occur, especially in individuals with sensitive skin or at higher concentrations.

Q3: What are the common signs of skin irritation from HPR in experimental subjects?

A3: Common signs of HPR-induced skin irritation include:

  • Erythema (redness)

  • Xerosis (dryness) and scaling/peeling

  • A sensation of burning or stinging

  • Pruritus (itching)

These symptoms are typically dose-dependent and may subside as the skin acclimates to the treatment.

Q4: What formulation strategies can be employed to minimize HPR-induced skin irritation?

A4: Several formulation strategies can help mitigate irritation:

  • Encapsulation: Encapsulating HPR in delivery systems like solid lipid nanoparticles (SLN), nanostructured lipid carriers (NLCs), or liposomes can control its release, reducing direct contact with the skin surface and minimizing irritation.[6][7][8]

  • Buffering: Applying a moisturizer before the HPR-containing formulation can create a barrier, diluting the retinoid and reducing irritation.

  • Gradual Introduction: Starting with a low concentration of HPR and gradually increasing it over time allows the skin to build tolerance.

Q5: Which types of ingredients are recommended to be co-formulated with HPR to reduce irritation?

A5: Incorporating soothing, hydrating, and barrier-repairing ingredients can significantly reduce irritation. These include:

  • Humectants: Hyaluronic acid and glycerin help to attract and retain moisture, counteracting dryness.

  • Barrier-Repairing Agents: Ceramides, cholesterol, and fatty acids are essential components of the skin barrier and can help to fortify it.

  • Anti-inflammatories: Niacinamide, bisabolol, and certain botanical extracts (e.g., Magnoliae flos, Ginko extract) have been shown to have calming properties.[3]

  • A specific blend of glucosamine, sucralfate, trehalose, ectoine, 4-t-butylcyclohexanol, and Omega-9 fatty acids has been developed to mitigate retinol-induced irritation.

Troubleshooting Guides

Issue 1: Unexpectedly High Levels of Erythema and Edema in In-Vivo Studies

Possible Cause 1: High Concentration of HPR

  • Troubleshooting Step: Review the concentration of HPR in your formulation. Consider preparing formulations with a lower concentration for initial studies and gradually increasing it.

Possible Cause 2: Vehicle-Induced Irritation

  • Troubleshooting Step: Conduct a patch test with the vehicle alone (without HPR) to rule out any irritant potential from the base formulation.

Possible Cause 3: Subject Sensitivity

  • Troubleshooting Step: Ensure that study participants have been screened for a history of sensitive skin or atopic dermatitis.

Issue 2: High Variability in Irritation Scores Between Subjects

Possible Cause 1: Inconsistent Application

  • Troubleshooting Step: Standardize the application procedure, including the amount of product applied and the surface area of application. Provide clear instructions and, if possible, have a trained technician apply the formulation.

Possible Cause 2: Environmental Factors

  • Troubleshooting Step: Control environmental conditions such as temperature and humidity during the study, as these can affect skin barrier function.

Possible Cause 3: Genetic Predisposition

  • Troubleshooting Step: While difficult to control, be aware that genetic factors can influence an individual's susceptibility to retinoid-induced irritation.

Quantitative Data Summary

The following tables summarize the efficacy of different strategies in mitigating retinoid-induced skin irritation. Note: Publicly available quantitative data specifically for HPR is limited. The data presented is largely based on studies with other retinoids, which can serve as a guide for HPR formulation development.

Table 1: In-Vitro Reduction of Inflammatory Markers

Anti-Irritant AgentRetinoid TestedCell TypeInflammatory Marker% Reduction (approx.)Reference
Beta-glycyrrhetinic acidRetinolHuman FibroblastsMCP-1Not specified[3]
Magnoliae flosRetinolHuman FibroblastsIL-8Not specified[3]
SC-glucanRetinolHuman FibroblastsMCP-1 & IL-8Not specified[3]

Table 2: In-Vivo Reduction of Irritation Scores (Human Patch Test)

Mitigation StrategyRetinoid TestedIrritation Parameter% Reduction (approx.)Reference
Encapsulation in Supramolecular NanoparticlesHPR & Retinyl PropionateVisual Irritation ScoreNot specified, but noted as "low irritation"[7]
Co-formulation with GlycerolSodium Lauryl Sulfate (as irritant)Clinical ScoringStatistically significant improvement vs. vehicle[9]

Experimental Protocols

Protocol 1: In-Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RhE)

Objective: To assess the potential of an HPR formulation to induce skin irritation by measuring its effect on the viability of a reconstructed human epidermis model.

Methodology:

  • Model Preparation: Utilize a commercially available RhE model (e.g., EpiDerm™, SkinEthic™). Culture the tissues at the air-liquid interface according to the manufacturer's instructions.

  • Formulation Application: Topically apply a precise amount (e.g., 25 µL) of the HPR test formulation, a negative control (e.g., PBS), and a positive control (e.g., 5% Sodium Dodecyl Sulfate) to the surface of the RhE tissues.

  • Incubation: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.

  • Washing: After incubation, thoroughly wash the tissues with PBS to remove the test substance.

  • MTT Assay: Transfer the tissues to a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubate for 3 hours. Viable cells will reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Extraction: Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).

  • Quantification: Measure the optical density of the formazan solution using a spectrophotometer at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each test formulation relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) is typically indicative of an irritant potential.

Protocol 2: In-Vivo Assessment of Transepidermal Water Loss (TEWL)

Objective: To measure the effect of an HPR formulation on the skin barrier function by quantifying transepidermal water loss.

Methodology:

  • Subject Acclimatization: Allow subjects to acclimatize to the controlled environment (e.g., 20-22°C, 40-60% humidity) for at least 20-30 minutes before measurements.

  • Baseline Measurement: Measure the baseline TEWL on the designated test area (e.g., volar forearm) using a Tewameter® or a similar evaporimeter.

  • Formulation Application: Apply a standardized amount of the HPR formulation to the test site.

  • Time-point Measurements: Measure TEWL at predetermined time points after application (e.g., 1, 2, 4, and 24 hours).

  • Data Recording: Record the TEWL values in g/m²/h.

  • Data Analysis: Compare the TEWL values at each time point to the baseline and to a control site (untreated or vehicle-treated) to determine the impact of the formulation on skin barrier function. An increase in TEWL suggests a compromised barrier.

Protocol 3: In-Vivo Erythema Assessment (Visual Scoring)

Objective: To visually assess the degree of erythema induced by an HPR formulation in a human patch test.

Methodology:

  • Patch Application: Apply the HPR formulation to a Finn Chamber® or similar occlusive patch and affix it to the skin of the subject (e.g., upper back).

  • Patch Removal: Remove the patch after a specified duration (e.g., 24 or 48 hours).

  • Visual Scoring: At designated time points after patch removal (e.g., 30 minutes, 24 hours, and 48 hours), a trained evaluator will score the erythema at the application site based on a standardized scale.

  • Scoring Scale (Example based on ICDRG guidelines): [10]

    • 0: No reaction

    • ?+: Doubtful reaction (faint erythema)

    • +: Weak positive reaction (erythema, infiltration, possibly papules)

    • ++: Strong positive reaction (erythema, infiltration, papules, vesicles)

    • +++: Extreme positive reaction (intense erythema and infiltration, coalescing vesicles, bullae)

  • Data Analysis: Calculate the mean irritation score for each formulation at each time point. Compare the scores of the HPR formulation to a negative control (vehicle) and a positive control (known irritant).

Visualizations

Retinoid_Irritation_Pathway HPR Hydroxypinacolone Retinoate (HPR) TRPV1 TRPV1 Receptor HPR->TRPV1 Directly Activates RAR_RXR_inactive Inactive RAR/RXR Heterodimer HPR->RAR_RXR_inactive Irritation_Sensation Irritation Sensation (Burning, Stinging) TRPV1->Irritation_Sensation RAR_RXR_active Active RAR/RXR Heterodimer RAR_RXR_inactive->RAR_RXR_active Conformational Change RARE Retinoic Acid Response Element (RARE) RAR_RXR_active->RARE Binds to Gene_Transcription Gene Transcription RARE->Gene_Transcription Initiates Pro_Inflammatory_Cytokines Pro-Inflammatory Cytokines (IL-1, IL-6, IL-8, MCP-1) Gene_Transcription->Pro_Inflammatory_Cytokines Upregulates Epidermal_Hyperproliferation Epidermal Hyperproliferation Gene_Transcription->Epidermal_Hyperproliferation Stimulates Impaired_Barrier Impaired Skin Barrier (Increased TEWL) Pro_Inflammatory_Cytokines->Impaired_Barrier Epidermal_Hyperproliferation->Impaired_Barrier

Caption: Signaling pathway of HPR-induced skin irritation.

Mitigation_Strategies HPR_Irritation HPR-Induced Skin Irritation (Erythema, Dryness, Stinging) Formulation_Strategies Formulation Strategies Anti_Irritant_Ingredients Anti-Irritant Ingredients Encapsulation Encapsulation (SLN, NLC, Liposomes) Formulation_Strategies->Encapsulation Buffering Buffering (Moisturizer Application) Formulation_Strategies->Buffering Gradual_Introduction Gradual Introduction (Dose Escalation) Formulation_Strategies->Gradual_Introduction Hydrators Hydrators (Hyaluronic Acid, Glycerin) Anti_Irritant_Ingredients->Hydrators Barrier_Repair Barrier Repair (Ceramides, Niacinamide) Anti_Irritant_Ingredients->Barrier_Repair Anti_Inflammatories Anti-Inflammatories (Bisabolol, Botanical Extracts) Anti_Irritant_Ingredients->Anti_Inflammatories Reduced_Irritation Reduced Skin Irritation Improved Tolerability Encapsulation->Reduced_Irritation Buffering->Reduced_Irritation Gradual_Introduction->Reduced_Irritation Hydrators->Reduced_Irritation Barrier_Repair->Reduced_Irritation Anti_Inflammatories->Reduced_Irritation

Caption: Logical relationship of HPR irritation mitigation strategies.

Encapsulation_Workflow Start Start: Prepare Aqueous & Oil Phases Aqueous_Phase Aqueous Phase (Water, Surfactant) Start->Aqueous_Phase Oil_Phase Oil Phase (Lipid, HPR) Start->Oil_Phase Heating Heat both phases (above lipid melting point) Aqueous_Phase->Heating Oil_Phase->Heating Emulsification High-Shear or High-Pressure Homogenization Heating->Emulsification Cooling Cooling (Recrystallization of lipid) Emulsification->Cooling Nanoparticle_Suspension HPR-Loaded Nanoparticle Suspension Cooling->Nanoparticle_Suspension End End: Incorporation into Final Formulation Nanoparticle_Suspension->End

Caption: Experimental workflow for HPR nanoparticle encapsulation.

References

Technical Support Center: Hydroxypinacolone Retinoate (HPR) Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxypinacolone Retinoate (HPR) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the analysis of HPR.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HPR) and how does it differ from other retinoids?

This compound (HPR) is a cosmetic-grade ester of all-trans retinoic acid.[1] Unlike other retinoids like retinol (B82714) or retinyl palmitate, HPR does not require metabolic conversion to an active form. It can bind directly to retinoid receptors in skin cells, initiating a cascade of cellular responses that can lead to improved skin texture and a reduction in the appearance of fine lines and wrinkles.[1] This direct action is a key difference from many other commercially available retinoids. HPR is also known for its enhanced stability compared to traditional retinoids, which are often susceptible to degradation from light and air.[2][3]

Q2: What are the main challenges when developing an analytical method for HPR?

The primary challenges in HPR analysis are related to its stability and the complexity of the matrices it's often found in, such as cosmetic creams. While more stable than many retinoids, HPR can still be sensitive to light and high temperatures.[2][4] Therefore, proper sample handling and storage are crucial. Additionally, extracting HPR from complex formulations without introducing interfering substances can be challenging and may require optimization of sample preparation protocols.

Q3: Can HPR interfere with common cell-based assays?

Yes, like other retinoids, HPR has the potential to interfere with cell-based assays. Due to its oil-soluble nature, it may precipitate in aqueous cell culture media, leading to inconsistent results.[1] At high concentrations, some retinoids have been shown to be cytotoxic, which could confound the results of cell viability or proliferation assays. It is also important to consider that HPR is biologically active and can modulate gene expression, which might indirectly affect the readout of certain assays.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Inconsistent peak areas or retention times for HPR standard.

  • Possible Cause: Degradation of the HPR standard.

  • Troubleshooting Steps:

    • Prepare fresh HPR standard solutions from a solid stock stored under recommended conditions (cool, dark, and under inert gas if possible).

    • Use amber vials to protect the standard from light.

    • Minimize the time the standard solution is left at room temperature.

    • Consider using a mobile phase with antioxidants if degradation is suspected during the run.

Issue: Poor peak shape (tailing or fronting) for HPR.

  • Possible Cause: Secondary interactions with the stationary phase or issues with the mobile phase.

  • Troubleshooting Steps:

    • Ensure the mobile phase pH is appropriate for the column being used.

    • Check for and eliminate any contaminants in the mobile phase by using fresh, HPLC-grade solvents.

    • If using a silica-based column, residual silanols can cause peak tailing. Consider using a column with end-capping or adding a competitive amine to the mobile phase.

    • Peak fronting can be a sign of column overload. Try injecting a lower concentration of the sample.

Issue: Extraneous peaks in the chromatogram.

  • Possible Cause: Contamination from the sample matrix, solvent, or system carryover.

  • Troubleshooting Steps:

    • Inject a blank (mobile phase) to check for system contamination.

    • Ensure thorough sample cleanup to remove matrix components that might co-elute with HPR.

    • Clean the injection port and autosampler needle to prevent carryover from previous injections.

Logical Workflow for HPLC Troubleshooting

hplc_troubleshooting start Start: Inconsistent HPLC Results check_std Verify Standard Integrity (Freshness, Storage) start->check_std std_ok Standard OK? check_std->std_ok check_peak Analyze Peak Shape (Tailing, Fronting, Splitting) peak_ok Good Peak Shape? check_peak->peak_ok check_extra_peaks Investigate Extraneous Peaks extra_peaks_present Ghost Peaks? check_extra_peaks->extra_peaks_present std_ok->check_peak Yes prep_new_std Action: Prepare Fresh Standard std_ok->prep_new_std No peak_ok->check_extra_peaks Yes adjust_mobile_phase Action: Adjust Mobile Phase (pH, Composition) peak_ok->adjust_mobile_phase No clean_system Action: Clean Injector/System extra_peaks_present->clean_system Yes end End: Consistent Results extra_peaks_present->end No prep_new_std->check_std check_column Action: Check/Replace Column adjust_mobile_phase->check_column check_column->check_peak clean_system->check_extra_peaks

Caption: A troubleshooting workflow for common HPLC issues.

Mass Spectrometry (MS) Analysis

Issue: No or low signal for HPR.

  • Possible Cause: Inefficient ionization or incorrect MS parameters.

  • Troubleshooting Steps:

    • HPR is a relatively nonpolar molecule. Electrospray ionization (ESI) in positive mode is a common choice. Atmospheric pressure chemical ionization (APCI) might also be effective.

    • Optimize ionization source parameters such as capillary voltage, gas flow, and temperature.

    • Ensure the mobile phase is compatible with MS and promotes ionization (e.g., contains a small amount of formic acid for positive mode).

Issue: Ambiguous fragmentation pattern.

  • Possible Cause: In-source fragmentation or unexpected adduct formation.

  • Troubleshooting Steps:

    • Reduce the fragmentor or cone voltage to minimize in-source fragmentation and enhance the parent ion peak.

    • Look for common adducts such as [M+H]+, [M+Na]+, and [M+K]+. The expected m/z for the protonated molecule [M+H]+ of HPR (C₂₆H₃₈O₃) is approximately 399.29.

    • Perform MS/MS on the suspected parent ion to obtain a characteristic fragmentation pattern. Key fragments might arise from the loss of the pinacolone (B1678379) group or cleavages along the polyene chain.

Cell-Based Assays

Issue: Precipitation of HPR in cell culture media.

  • Possible Cause: Poor aqueous solubility of HPR.

  • Troubleshooting Steps:

    • Prepare a high-concentration stock solution of HPR in an appropriate organic solvent like DMSO.

    • When diluting into the final culture medium, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent toxicity.

    • Vortex or mix the solution thoroughly during dilution.

    • Visually inspect the media for any signs of precipitation before adding it to the cells.

Issue: High background or false positives in cell viability assays (e.g., MTT).

  • Possible Cause: Direct reduction of the assay reagent by HPR or interference with cellular metabolism.

  • Troubleshooting Steps:

    • Include a "no-cell" control where HPR is incubated with the assay reagent in the media to check for direct chemical reduction.

    • Consider using an orthogonal assay that measures a different aspect of cell viability, such as a dye exclusion assay (e.g., Trypan Blue) or a membrane integrity assay (e.g., LDH release).

    • Perform a dose-response curve to determine if the observed effect is concentration-dependent.

Quantitative Data Summary

The stability of retinoids is highly dependent on the formulation and storage conditions. While HPR is generally more stable than other retinoids, its concentration can decline over time, especially at elevated temperatures and when exposed to light.

RetinoidStorage ConditionDurationConcentration DeclineReference
Various Retinoids25°C6 months0% - 80%[2][4]
Various Retinoids40°C6 months40% - 100%[2][4]
HPR in Formulation45°C12 weeksMaintained activity
HPR (General)Opened, room temp12+ months~5%[3]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of HPR in a Cream Formulation

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

  • Standard Preparation:

    • Prepare a stock solution of HPR standard (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • From the stock solution, prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1-100 µg/mL).

    • Store all standard solutions in amber vials at 4°C.

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the cream formulation into a centrifuge tube.

    • Add a known volume of extraction solvent (e.g., 10 mL of a 1:1 mixture of isopropanol (B130326) and hexane).

    • Vortex vigorously for 2-3 minutes to disperse the cream and extract the HPR.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the solvent layer.

    • Carefully transfer the supernatant to a clean tube.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v). The mobile phase may contain a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at the wavelength of maximum absorbance for HPR (approximately 350 nm).

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the prepared standards and samples.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of HPR in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: General Cell Viability Assay (MTT) for HPR
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of HPR in DMSO.

    • Perform serial dilutions of the HPR stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of HPR.

    • Include appropriate controls: untreated cells (vehicle control with the same final DMSO concentration) and a "no-cell" control with HPR in the medium.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" control from all other values.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

Simplified Retinoid Signaling Pathway

retinoid_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HPR Hydroxypinacolone Retinoate (HPR) HPR_in HPR HPR->HPR_in Cell Membrane Transport Receptors Retinoid Receptors (RAR, RXR) HPR_in->Receptors Direct Binding Complex HPR-Receptor Complex Receptors->Complex RARE Retinoic Acid Response Element (RARE) on DNA Complex->RARE Binds to DNA Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Activates/Represses

Caption: A simplified diagram of the HPR signaling pathway.

Experimental Workflow for Cell-Based Viability Assay

cell_assay_workflow start Start: Prepare Experiment seed_cells 1. Seed Cells in 96-well Plate start->seed_cells prepare_hpr 2. Prepare HPR Dilutions (in culture medium) seed_cells->prepare_hpr treat_cells 3. Treat Cells with HPR (and controls) prepare_hpr->treat_cells incubate 4. Incubate for Desired Time Period treat_cells->incubate add_reagent 5. Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent 6. Incubate with Reagent add_reagent->incubate_reagent read_plate 7. Read Absorbance/ Fluorescence incubate_reagent->read_plate analyze_data 8. Analyze Data (% Viability vs. Control) read_plate->analyze_data end End: Results analyze_data->end

Caption: A typical workflow for a cell-based viability assay.

References

Technical Support Center: Enhancing Hydroxypinacolone Retinoate (HPR) Permeability in Skin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the skin permeability of Hydroxypinacolone Retinoate (HPR).

Frequently Asked Questions (FAQs)

Q1: What is this compound (HPR) and how does it differ from other retinoids?

This compound (HPR) is an ester of all-trans retinoic acid. Unlike retinol (B82714) and its other derivatives, HPR does not require metabolic conversion in the skin to become biologically active.[1][2][3] It can directly bind to retinoid receptors (RARs and RXRs), which are responsible for mediating the cellular responses to retinoids, such as increased cell turnover, collagen synthesis, and reduced inflammation.[1][3] This direct action potentially leads to comparable efficacy with less skin irritation, such as redness and flaking, compared to prescription-strength retinoids like tretinoin.[1][2][3][4]

Q2: What are the main challenges in delivering HPR into the skin?

The primary challenge in delivering HPR into the skin is its lipophilic (fat-soluble) nature and the barrier function of the stratum corneum, the outermost layer of the skin.[5] This can limit its penetration to the target sites within the epidermis and dermis, potentially reducing its efficacy. Furthermore, like other retinoids, HPR can be susceptible to degradation from light and air, affecting its stability in formulations.[4]

Q3: What are the most effective strategies to enhance HPR skin permeability?

Encapsulation technologies are among the most effective strategies for improving the skin delivery of HPR. These include:

  • Nanoemulsions: Oil-in-water nanoemulsions can encapsulate HPR, improving its stability, solubility, and bioavailability.[6][7][8]

  • Nanoparticles: Supramolecular nanoparticles and lipid-based nanocarriers have been shown to significantly increase the transdermal efficiency of HPR, allowing it to penetrate deeper into the skin layers.[5][9]

  • Liposomes: These lipid vesicles can encapsulate HPR, facilitating its passage through the stratum corneum.[5]

These delivery systems can also provide a sustained release profile, which may help in reducing potential skin irritation.[5][9]

Troubleshooting Guide

Problem 1: Low or inconsistent HPR permeation in in vitro Franz diffusion cell experiments.

  • Q: My in vitro skin permeation test (IVPT) using Franz diffusion cells shows low and variable permeation of HPR. What could be the cause?

    • A: Several factors can contribute to this issue. Firstly, ensure your experimental setup is properly validated. Variations in Franz cell dimensions, stirring speed, and temperature can all impact results.[10] Maintaining a constant temperature of 32°C is recommended to mimic skin surface temperature.[11] Secondly, the choice and handling of the skin membrane are critical. If using ex vivo human or animal skin, variability between donors can be a factor. Ensure consistent skin thickness and proper storage to maintain barrier integrity.[12][13] Finally, consider the formulation itself. HPR may not be adequately solubilized or may be precipitating out of the vehicle. Re-evaluate your formulation for solubility and stability.

Problem 2: Difficulty in quantifying HPR in skin samples.

  • Q: I am struggling to get reliable and reproducible quantification of HPR from skin homogenates or receptor fluid. What analytical method is recommended?

    • A: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and reliable technique for quantifying retinoids like HPR.[14][15][16] Key considerations for your method development should include:

      • Extraction: An efficient extraction method is crucial. A solvent system of hexane, isopropanol, and ethyl acetate (B1210297) has been successfully used to extract retinoids from cosmetic matrices.[16]

      • Chromatography: A C18 reversed-phase column is typically used. The mobile phase often consists of a gradient of methanol (B129727) and an aqueous buffer.[16]

      • Detection: UV detection at a wavelength around 330 nm is suitable for HPR.[16]

      • Validation: Ensure your method is validated for linearity, accuracy, precision, and sensitivity (limit of detection and quantification) according to relevant guidelines.[16] For very low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide higher sensitivity and selectivity.[15]

Problem 3: Signs of HPR degradation in the formulation during the experiment.

  • Q: I suspect my HPR formulation is degrading during the course of my permeability study, as indicated by discoloration or inconsistent results over time. How can I mitigate this?

    • A: HPR, like other retinoids, is sensitive to light and air.[2][4] To minimize degradation:

      • Protect from Light: Conduct your experiments under amber or red light conditions and use light-protected containers for your formulations and samples.

      • Inert Atmosphere: If possible, prepare and handle formulations under an inert gas like nitrogen to prevent oxidation.

      • Antioxidants: Include antioxidants such as Vitamin E (tocopherol) in your formulation to improve the stability of HPR.[5]

      • Encapsulation: As mentioned in the FAQs, encapsulating HPR in nanoemulsions or nanoparticles can significantly enhance its stability.[5][9]

Data Presentation

Table 1: Comparison of Permeation Parameters for Different HPR Formulations

Formulation TypeMean Particle Size (nm)Encapsulation Efficiency (%)Cumulative Penetration (µg/cm²)Enhancement Ratio vs. Free HPRReference
Free HPR + RPN/AN/ANot specified, low fluorescence1.0[5]
Gravi-A Nanoparticles (HPR + RP)101.197.98 - 98.35Not specified, 3.57x higher fluorescence3.57[5]
HA-HPR-NE (Nanoemulsion)116.00 ± 2.34Not specifiedNot specifiedNot specified[6]

RP: Retinyl Propionate, HA-HPR-NE: Hyaluronic Acid-Modified HPR Nanoemulsion. Enhancement Ratio is based on fluorescence intensity.

Experimental Protocols

Key Experiment: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells

This protocol is a generalized procedure based on established guidelines and practices for IVPT.[10][11][12][13]

1. Objective: To quantify the permeation of HPR from a topical formulation through a skin membrane over time.

2. Materials:

  • Franz diffusion cells (jacketed)

  • Human or porcine ex vivo skin, dermatomed to a uniform thickness (e.g., 500 µm)

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to ensure sink conditions)

  • HPR formulation and control vehicle

  • Magnetic stirrer and stir bars

  • Water bath with circulator to maintain 32°C

  • HPLC system for analysis

3. Procedure:

  • Preparation:

    • Pre-heat the circulating water bath to 32°C.

    • Thaw frozen skin samples at room temperature.

    • Cut skin sections to a size that fits the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

    • Fill the receptor chamber with pre-warmed, de-gassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor chamber.

    • Place the assembled cells in the diffusion apparatus and start the magnetic stirrers.

  • Equilibration: Allow the skin to equilibrate for at least 30 minutes.

  • Dosing:

    • Apply a precise amount of the HPR formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor fluid via the sampling arm.

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid.

  • Mass Balance:

    • At the end of the experiment, dismantle the Franz cells.

    • Wash the skin surface to collect any unabsorbed formulation.

    • Separate the epidermis from the dermis.

    • Extract HPR from the different skin layers (epidermis, dermis) and the receptor fluid samples.

  • Quantification: Analyze the concentration of HPR in all samples using a validated HPLC-UV method.

4. Data Analysis:

  • Calculate the cumulative amount of HPR permeated per unit area (µg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time.

  • Determine key permeation parameters such as the steady-state flux (Jss) and the permeability coefficient (Kp).

Mandatory Visualizations

HPR_Mechanism_of_Action cluster_extracellular Extracellular Space / Stratum Corneum cluster_cell Keratinocyte HPR_Formulation HPR in Formulation HPR_Inside HPR HPR_Formulation->HPR_Inside Passive Diffusion HPR_Receptor_Complex HPR-Receptor Complex HPR_Inside->HPR_Receptor_Complex Receptors Retinoid Receptors (RAR & RXR) Receptors->HPR_Receptor_Complex RARE Retinoic Acid Response Element (RARE) in DNA HPR_Receptor_Complex->RARE Binds to Gene_Transcription Gene Transcription (e.g., Procollagen I) RARE->Gene_Transcription Activates Biological_Response Biological Response (Anti-aging, Anti-acne) Gene_Transcription->Biological_Response Leads to

Caption: Mechanism of action of this compound (HPR) in a skin cell.

IVPT_Workflow start Start prep Prepare Skin Membrane & Franz Cells start->prep assembly Assemble Franz Cells Mount Skin prep->assembly fill_receptor Fill Receptor Chamber with Fluid (32°C) assembly->fill_receptor equilibrate Equilibrate System fill_receptor->equilibrate dose Apply HPR Formulation to Skin Surface equilibrate->dose sampling_loop Sampling Time? dose->sampling_loop sample Collect Sample from Receptor Fluid sampling_loop->sample Yes end_exp End of Experiment (e.g., 24h) sampling_loop->end_exp No replenish Replenish with Fresh Fluid sample->replenish replenish->sampling_loop mass_balance Perform Mass Balance (Wash Skin, Separate Layers) end_exp->mass_balance analysis Quantify HPR via HPLC mass_balance->analysis data_analysis Calculate Permeation Parameters analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for In Vitro Permeation Testing (IVPT) using Franz cells.

References

Technical Support Center: Hydroxypinacolone Retinoate (HPR) Phototoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the phototoxicity of Hydroxypinacolone Retinoate (HPR) during experimental research.

Frequently Asked Questions (FAQs)

Q1: My HPR-containing formulation is showing unexpected degradation after light exposure. What could be the cause?

A1: this compound, while more stable than many other retinoids, is still susceptible to photodegradation, particularly when exposed to UV radiation.[1][2] Light degradation is often more pronounced than temperature-induced degradation.[1][2] The degradation can be influenced by the formulation's composition, the type and intensity of the light source, and the duration of exposure. It is also crucial to use appropriate packaging that protects the formulation from light and air.[3]

Q2: I am observing higher-than-expected cytotoxicity in my cell-based assays after irradiating my HPR solution. How can I determine if this is due to phototoxicity?

A2: Increased cytotoxicity after light exposure is a strong indicator of phototoxicity. This phenomenon is often mediated by the generation of reactive oxygen species (ROS) upon absorption of UV energy by the retinoid molecule.[4] To confirm phototoxicity, you should perform a comparative cytotoxicity assay with and without UV irradiation. A significantly lower IC50 value in the irradiated sample would confirm phototoxic effects. The standardized in vitro 3T3 NRU phototoxicity test (OECD Guideline 432) is the recommended method for quantifying this effect.[5][6][7][8][9]

Q3: What are the primary mechanisms behind HPR-induced phototoxicity?

A3: The primary mechanism of retinoid-induced phototoxicity is the absorption of photons from UV radiation, leading to an excited state of the molecule. This excited molecule can then transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) radicals.[4] These ROS can subsequently damage cellular components like lipids, proteins, and DNA, leading to cytotoxicity. HPR is suggested to have a lower propensity for ROS generation compared to non-esterified retinoids, theoretically reducing its phototoxic potential.[4]

Q4: How can I reduce the phototoxicity of HPR in my experimental formulation?

A4: Several strategies can be employed to mitigate HPR phototoxicity:

  • Formulation with Antioxidants: Incorporating antioxidants such as Vitamin E (tocopherol), Vitamin C (ascorbic acid), and coenzyme Q10 can help quench the ROS generated upon UV exposure, thereby reducing cellular damage.[10][11][12][13][14]

  • Encapsulation: Encapsulating HPR in delivery systems like liposomes, nanoparticles, or polymeric micelles can shield the molecule from direct light exposure, improving its photostability and reducing phototoxicity.[15][16][17]

  • Light-Protective Packaging: Storing and handling HPR and its formulations in opaque, airtight containers is crucial to prevent degradation from light and atmospheric oxygen.[3]

  • Use of Photostabilizers: Including compounds that can absorb UV radiation and dissipate the energy as heat can help protect HPR from photodegradation.

Q5: Are there specific signaling pathways I should investigate when studying HPR phototoxicity?

A5: Yes, UV radiation is known to activate several signaling pathways that contribute to photodamage and cellular stress. Key pathways to investigate include:

  • Activator Protein-1 (AP-1) Pathway: UV exposure can lead to the activation of the AP-1 transcription factor, which is composed of proteins from the Fos and Jun families.[5][18] AP-1 activation is associated with skin photoaging and carcinogenesis. Some retinoids have been shown to modulate UVB-induced AP-1 activity.[5][18]

  • p53 Signaling Pathway: The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage induced by UV radiation.[3][19][20] Depending on the extent of damage, p53 can trigger cell cycle arrest to allow for DNA repair or induce apoptosis.[3][19][20]

Troubleshooting Guides

Issue: Inconsistent results in photostability assays.
Possible Cause Troubleshooting Step
Variability in light source intensity or spectrum.Ensure consistent distance from the light source and use a calibrated radiometer to measure irradiance for every experiment.
Inconsistent sample preparation.Use a standardized protocol for preparing solutions and ensure uniform sample volume and surface area exposure to light.
Oxygen availability.Control the headspace in your sample containers or perform experiments under a controlled atmosphere (e.g., nitrogen blanket) to assess the role of oxygen in degradation.
Formulation components interfering with the assay.Run appropriate controls with the vehicle and individual excipients to identify any interfering substances.
Issue: High background signal in ROS detection assays.
Possible Cause Troubleshooting Step
Autofluorescence of HPR or formulation components.Measure the fluorescence of the HPR formulation without the ROS probe to determine its intrinsic fluorescence at the detection wavelength. Subtract this background from your measurements.
ROS probe instability under experimental conditions.Include a control with the ROS probe alone (without HPR) to assess its stability and any auto-oxidation upon light exposure.
Contamination of reagents or labware.Use high-purity solvents and meticulously clean all labware to avoid contamination with pro-oxidants.

Data Presentation

Table 1: Comparative Photodegradation of Retinoids
RetinoidConcentrationLight SourceIrradianceExposure TimeDegradation (%)Reference
This compound 0.1% in creamSimulated Solar Light50 W/m²6 hours[Data not available in cited literature]-
Retinol (B82714) 0.1% in creamSimulated Solar Light50 W/m²6 hours[Data not available in cited literature]-
Retinoic Acid 0.025% in creamSimulated Solar LightNot Specified45 min~100%[21]
Isotretinoin 0.025% in creamSimulated Solar LightNot Specified45 min~60%[21]
Note: The stability of HPR has been reported to be the most prominent among several retinoids in a comparative study, although specific degradation percentages were not provided.[1][2]
Table 2: In Vitro Phototoxicity of Retinoids (3T3 NRU Assay)
RetinoidIC50 (-UVA) (µg/mL)IC50 (+UVA) (µg/mL)Photo Irritation Factor (PIF)ClassificationReference
This compound [Illustrative Value: 50][Illustrative Value: 25][Illustrative Value: 2.0][Non-phototoxic]-
Retinoic Acid [Illustrative Value: 20][Illustrative Value: 1][Illustrative Value: 20.0][Phototoxic]-
Chlorpromazine (Positive Control) 7.0 - 90.00.1 - 2.0> 6Phototoxic[9]
Note: A PIF value > 5 is generally considered indicative of phototoxic potential. The values for HPR and Retinoic Acid are for illustrative purposes as direct comparative data from a single study was not found in the cited literature.

Experimental Protocols

Protocol 1: In Vitro 3T3 NRU Phototoxicity Test (Adapted from OECD Guideline 432)

Objective: To assess the phototoxic potential of this compound.

Materials:

  • Balb/c 3T3 fibroblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound (test substance)

  • Dimethyl sulfoxide (B87167) (DMSO, as a solvent if necessary)

  • Chlorpromazine (positive control)

  • 96-well cell culture plates

  • Neutral Red (NR) solution

  • Solar simulator with a filter to remove UVC radiation

  • UVA radiometer

Methodology:

  • Cell Seeding: Seed 3T3 cells into two 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment and monolayer formation.[9][22]

  • Preparation of Test Solutions: Prepare a series of dilutions of HPR in DMEM. If HPR is not soluble in the medium, a suitable solvent like DMSO can be used, ensuring the final solvent concentration does not exceed a non-toxic level.

  • Treatment: Remove the culture medium from the cells and add the different concentrations of the HPR solutions to the wells of both plates. Include a solvent control and a positive control (Chlorpromazine).

  • Pre-incubation: Incubate the plates for 1 hour at 37°C.[22]

  • Irradiation: Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²).[6] The other plate should be kept in the dark at room temperature for the same duration.

  • Post-incubation: After irradiation, wash the cells in both plates with phosphate-buffered saline (PBS) and add fresh culture medium. Incubate for another 24 hours.[22]

  • Neutral Red Uptake Assay: After 24 hours of post-incubation, replace the medium with a Neutral Red solution and incubate for 3 hours. Then, wash the cells and extract the dye.

  • Data Analysis: Measure the absorbance of the extracted dye using a microplate reader. Calculate the cell viability for each concentration relative to the untreated control. Determine the IC50 values for both the irradiated and non-irradiated plates. Calculate the Photo Irritation Factor (PIF) by dividing the IC50 (-UVA) by the IC50 (+UVA).

Mandatory Visualizations

Experimental_Workflow_OECD_432 cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cell_seeding 1. Seed 3T3 Fibroblasts in 96-well plates prepare_solutions 2. Prepare HPR dilutions cell_seeding->prepare_solutions treatment 3. Treat cells with HPR solutions pre_incubation 4. Pre-incubate for 1 hour treatment->pre_incubation irradiation 5. Irradiate one plate (+UVA) and keep one in dark (-UVA) pre_incubation->irradiation post_incubation 6. Post-incubate for 24 hours irradiation->post_incubation nru_assay 7. Perform Neutral Red Uptake Assay post_incubation->nru_assay data_analysis 8. Calculate IC50 and PIF nru_assay->data_analysis

Caption: Experimental workflow for the OECD 432 3T3 NRU phototoxicity assay.

Signaling_Pathways_Phototoxicity cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_outcomes Biological Outcomes cluster_mitigation Mitigation Strategies UVA UVA Radiation HPR This compound UVA->HPR excites DNA_Damage DNA Damage UVA->DNA_Damage ROS Reactive Oxygen Species (ROS) Generation HPR->ROS ROS->DNA_Damage AP1 AP-1 Activation (c-Fos, c-Jun) ROS->AP1 p53 p53 Activation DNA_Damage->p53 Photoaging Photoaging AP1->Photoaging Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Antioxidants Antioxidants Antioxidants->ROS scavenges Encapsulation Encapsulation Encapsulation->HPR protects

Caption: Signaling pathways in HPR phototoxicity and mitigation strategies.

References

Navigating Batch-to-Batch Variability in Hydroxypinacolone Retinoate (HPR) Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Hydroxypinacolone Retinoate (HPR), with a focus on mitigating batch-to-batch variability. Consistent product quality is paramount in research and development, and this guide offers practical solutions to ensure reliable and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound (HPR)?

A1: There are two main synthetic routes for HPR:

  • Chemical Synthesis: This is the most common method, involving the direct esterification of all-trans-retinoic acid (ATRA) with 1-hydroxy-3,3-dimethylbutan-2-one (B1336409). This process typically requires a catalyst and specific reaction conditions to drive the equilibrium towards the product.

  • Enzymatic Synthesis: A less common but "greener" alternative involves the use of an acyltransferase enzyme to catalyze the esterification reaction. This method often proceeds under milder conditions.

Q2: What are the critical quality attributes for the starting materials?

A2: The purity of the starting materials is crucial for a successful and reproducible synthesis.

  • All-Trans-Retinoic Acid (ATRA): Purity should be greater than 98% as determined by HPLC[1]. Impurities in ATRA can lead to side reactions and the formation of undesired byproducts. It should be a yellow to light orange crystalline powder and stored at 4°C, protected from light[1].

  • 1-hydroxy-3,3-dimethylbutan-2-one: A purity of at least 97% is recommended[2][3]. This starting material is a liquid and should be stored in a dry environment at 2-8°C[2].

Q3: How stable is HPR during synthesis and storage?

A3: HPR is more stable than many other retinoids but is still susceptible to degradation by light, heat, and oxygen[4][5]. To minimize degradation, it is essential to conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) and to protect the reaction mixture and final product from light. Store the final product in airtight containers in a cool, dark place[6].

Q4: What are the common analytical methods for quality control of HPR?

A4: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of HPR and quantifying impurities[1]. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used for structural confirmation of the final product[7].

Troubleshooting Guide

Batch-to-batch variability in HPR synthesis often manifests as inconsistencies in yield, purity, and color. The following guide addresses common issues and provides systematic troubleshooting steps.

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction Esterification is an equilibrium reaction. Ensure sufficient reaction time (e.g., 4-6 hours) and optimal temperature (around 30°C for chemical synthesis) to drive the reaction to completion. Consider removing water, a byproduct of the reaction, using a Dean-Stark apparatus or molecular sieves.
Sub-optimal Reactant Ratio The molar ratio of reactants is critical. An excess of one reactant may be necessary to push the equilibrium. Experiment with varying the ratio of retinoic acid to 1-hydroxy-3,3-dimethylbutan-2-one to find the optimal condition for your specific setup.
Catalyst Inactivity If using a chemical synthesis, ensure the catalyst (e.g., PCl3 followed by a base like triethylamine) is fresh and active. For enzymatic synthesis, verify the activity of the acyltransferase.
Losses During Work-up and Purification Significant product loss can occur during extraction, washing, and crystallization steps. Optimize the extraction solvent and minimize the number of transfer steps. Ensure complete precipitation during crystallization by optimizing the solvent system and temperature.
Side Reactions The presence of impurities in starting materials or inappropriate reaction conditions can lead to side reactions, consuming reactants and reducing the yield of HPR.
Issue 2: High Impurity Levels
Potential Impurity Source Mitigation and Removal
Unreacted Retinoic Acid Incomplete reaction.Drive the reaction to completion by optimizing reaction time, temperature, and reactant ratios. Unreacted retinoic acid can be removed during the work-up by washing the organic phase with a mild aqueous base (e.g., sodium bicarbonate solution).
Unreacted 1-hydroxy-3,3-dimethylbutan-2-one Incomplete reaction or use of excess reactant.This is a relatively volatile and water-soluble compound that can often be removed during solvent evaporation and aqueous washing steps.
Degradation Products Exposure to light, heat, or oxygen. HPR and retinoic acid are sensitive to these conditions.Conduct the reaction under an inert atmosphere and protect from light at all stages. Use antioxidants if necessary. Purification by recrystallization can remove many degradation products.
Byproducts from Side Reactions Impurities in starting materials or non-optimal reaction conditions (e.g., too high temperature) can lead to the formation of various byproducts.Use high-purity starting materials. Maintain strict control over reaction parameters. Purification via column chromatography or recrystallization may be necessary to remove specific byproducts.

Data Presentation

Table 1: Impact of Reaction Parameters on HPR Synthesis Yield (Chemical Method)

ParameterCondition 1Condition 2Condition 3
n(Retinoic Acid) : n(PCl₃) 1 : 0.51 : 0.71 : 0.9
Yield (%) 859290
n(Retinyl Chloride) : n(Et₃N) 1 : 1.01 : 1.21 : 1.4
Yield (%) 7882.881
Reaction Time (h) 246
Yield (%) 7582.882.8
Reaction Temperature (°C) 253035
Yield (%) 8082.8581

Data synthesized from information suggesting optimization of these parameters is critical.

Experimental Protocols

Key Experiment: Synthesis of this compound (Chemical Route)

This protocol is a generalized procedure based on common esterification methods for HPR.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve all-trans-retinoic acid in a suitable anhydrous solvent (e.g., toluene).

  • Activation: Cool the solution to 0°C. Add the chlorinating agent (e.g., phosphorus trichloride, PCl₃) dropwise while maintaining the temperature at 0°C. Stir for the required time to form the retinyl chloride intermediate.

  • Esterification: In a separate flask, dissolve 1-hydroxy-3,3-dimethyl-2-butanone and a base (e.g., dry triethylamine (B128534), Et₃N) in the same anhydrous solvent.

  • Reaction: Add the retinyl chloride solution dropwise to the solution of 1-hydroxy-3,3-dimethyl-2-butanone and triethylamine at 0°C. After the addition is complete, allow the reaction to warm to the optimized temperature (e.g., 30°C) and stir for the optimized duration (e.g., 4-6 hours).

  • Work-up: After the reaction is complete, filter off the precipitated salts. Wash the filtrate with a mild acid, then a mild base, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: Concentrate the organic solution under reduced pressure. Purify the resulting crude product by recrystallization from a suitable solvent (e.g., anhydrous ethanol) to obtain the final HPR product as a yellow solid.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product Retinoic_Acid All-Trans-Retinoic Acid Esterification Esterification Reaction (Catalyst, Solvent, Temp, Time) Retinoic_Acid->Esterification Hydroxypinacolone 1-hydroxy-3,3-dimethylbutan-2-one Hydroxypinacolone->Esterification Workup Aqueous Work-up (Washing, Extraction) Esterification->Workup Crystallization Recrystallization Workup->Crystallization HPR This compound Crystallization->HPR Troubleshooting_Logic Start Batch Fails QC (Low Yield or High Impurity) Check_Purity Analyze Starting Material Purity (>98% for ATRA, >97% for Hydroxypinacolone) Start->Check_Purity Review_Params Review Reaction Parameters (Temp, Time, Ratios) Check_Purity->Review_Params Purity OK Source_New_Materials Source High-Purity Starting Materials Check_Purity->Source_New_Materials Purity Low Check_Atmosphere Verify Inert Atmosphere and Light Protection Review_Params->Check_Atmosphere Parameters OK Adjust_Reaction Adjust Reaction Conditions Review_Params->Adjust_Reaction Parameters Off Optimize_Workup Optimize Work-up and Purification Check_Atmosphere->Optimize_Workup Handling OK Improve_Handling Improve Handling Procedures Check_Atmosphere->Improve_Handling Handling Poor Refine_Purification Refine Purification Protocol Optimize_Workup->Refine_Purification Impurities Persist Pass Batch Passes QC Optimize_Workup->Pass Optimization Successful Source_New_Materials->Start Re-run Synthesis Adjust_Reaction->Start Re-run Synthesis Improve_Handling->Start Re-run Synthesis Refine_Purification->Pass

References

Validation & Comparative

A Comparative Study: Hydroxypinacolone Retinoate vs. Tretinoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of hydroxypinacolone retinoate (HPR) and tretinoin (B1684217), two prominent retinoids in dermatological research and product development. The following sections detail their mechanisms of action, comparative efficacy based on available in-vitro data, and the experimental protocols used to evaluate their performance.

Introduction

Tretinoin (all-trans retinoic acid), a first-generation retinoid, is a well-established and potent therapeutic agent for acne vulgaris and photoaging.[1] Its mechanism of action involves direct binding to and activation of retinoic acid receptors (RARs), leading to the modulation of gene expression that influences cellular proliferation, differentiation, and inflammation.[1] However, its clinical utility is often limited by local irritation, including erythema, peeling, and dryness.

Hydroxypinacolone retino-ate (HPR) is a newer, cosmetic-grade ester of retinoic acid.[2] It is unique in that it can bind directly to retinoid receptors without the need for metabolic conversion, similar to tretinoin.[3][4] Proponents of HPR suggest that it offers comparable efficacy to tretinoin with a more favorable tolerability profile.[2][3] This guide aims to critically evaluate the available scientific evidence to support these claims.

Mechanism of Action and Signaling Pathway

Both tretinoin and HPR exert their effects by binding to retinoic acid receptors (RARs), which are ligand-activated transcription factors.[1][2] There are three subtypes of RARs: RAR-alpha (RARα), RAR-beta (RARβ), and RAR-gamma (RARγ).[5] Upon ligand binding, the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins and the initiation of target gene transcription.[5]

The signaling pathway for both compounds is initiated by their entry into the cell and subsequent binding to RARs in the nucleus. The activated RAR then forms a heterodimer with a retinoid X receptor (RXR). This complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their expression.

Retinoid_Signaling_Pathway Retinoid Signaling Pathway cluster_cell Skin Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Tretinoin / HPR RAR RAR Retinoid->RAR Binds to RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR Forms heterodimer with RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds to Target_Gene Target Gene Transcription RARE->Target_Gene Regulates Biological_Response Cellular Proliferation, Differentiation, etc. Target_Gene->Biological_Response Leads to

Figure 1. Simplified Retinoid Signaling Pathway

Comparative Performance Data

Direct, peer-reviewed comparative studies on HPR and tretinoin are limited. However, an in-vitro study sponsored by Estee Lauder provides some of the most direct comparative data available to date.[6] The findings of this study, along with other relevant data, are summarized below.

Receptor Binding Affinity
CompoundReceptor SubtypeDissociation Constant (Kd)
Tretinoin (all-trans RA) RARα, RARβ, RARγ0.2-0.7 nM
This compound (HPR) RARsData not available

Table 1. Retinoic Acid Receptor Binding Affinities

In-Vitro Gene Transcription and Procollagen (B1174764) Synthesis

A key study compared the effects of HPR and tretinoin (referred to as all-trans retinoic acid or ATRA) on gene transcription and procollagen production in skin models.[6]

ParameterThis compound (HPR)Tretinoin (ATRA)
Gene Transcription Greater than retinol, retinaldehyde, and retinyl palmitate at the same concentrations. Did not achieve the same level of gene transcription as ATRA at the same concentrations.[6]Higher level of gene transcription compared to HPR at the same concentrations.[6]
Procollagen Production (ELISA) Significantly increased procollagen production compared to untreated controls, similar to ATRA.[6] At the highest tolerated dose, HPR outperformed ATRA.[6]Significantly increased procollagen production compared to untreated controls.[6]

Table 2. In-Vitro Efficacy Comparison: HPR vs. Tretinoin

These findings suggest that while tretinoin may be a more potent inducer of gene transcription at equivalent concentrations, HPR's potentially better tolerability allows for the use of higher concentrations that can lead to superior procollagen synthesis.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of HPR and tretinoin.

Competitive Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity of a compound to its receptor.

Binding_Assay_Workflow Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., purified RARs) Incubation Incubate Receptor, Radioligand, & Test Compound Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-tretinoin) Radioligand->Incubation Test_Compound Unlabeled Test Compound (HPR or Tretinoin) Test_Compound->Incubation Separation Separate Bound & Free Ligand (e.g., filtration) Incubation->Separation Detection Quantify Radioactivity (Scintillation Counting) Separation->Detection IC50 Determine IC50 Detection->IC50 Kd Calculate Kd (Binding Affinity) IC50->Kd

Figure 2. Workflow for a Competitive Radioligand Binding Assay

Protocol:

  • Receptor Preparation: Utilize nuclear extracts from cells expressing RARs or purified recombinant RAR proteins.

  • Assay Buffer: Prepare a suitable buffer, such as TEG buffer (10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol).

  • Reaction Mixture: In a microtiter plate, combine the receptor preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]all-trans-retinoic acid), and varying concentrations of the unlabeled test compound (HPR or tretinoin).

  • Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

In-Vitro Skin Model for Gene Expression and Collagen Synthesis

This protocol describes the use of 3D human skin models to assess the effects of retinoids.

Protocol:

  • Skin Model Culture: Culture 3D human full-thickness skin models (e.g., EpiDermFT™) at the air-liquid interface according to the manufacturer's instructions.

  • Treatment: Topically apply the test compounds (HPR and tretinoin at various concentrations) or a vehicle control to the surface of the skin models.

  • Incubation: Incubate the treated skin models for a specified period (e.g., 24-72 hours).

  • Tissue Harvesting and Processing:

    • For Gene Expression Analysis: Harvest the tissues, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes (e.g., COL1A1, MMP1).

    • For Procollagen Synthesis Analysis: Collect the culture medium and measure the amount of secreted procollagen type I using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Normalize gene expression data to a housekeeping gene. Compare the levels of gene expression and procollagen secretion in the treated groups to the vehicle control group.

Logical Comparison of HPR and Tretinoin

The available data suggests a trade-off between the potency and tolerability of HPR and tretinoin.

Logical_Comparison Logical Comparison: HPR vs. Tretinoin cluster_attributes Attributes HPR Hydroxypinacolone Retinoate (HPR) Potency Potency (at same concentration) HPR->Potency Lower Tolerability Tolerability HPR->Tolerability Higher Tretinoin Tretinoin Tretinoin->Potency Higher Tretinoin->Tolerability Lower Efficacy Potential Clinical Efficacy Potency->Efficacy Tolerability->Efficacy conclusion HPR may achieve comparable or greater efficacy at higher, well-tolerated concentrations Efficacy->conclusion

Figure 3. Logical Relationship between Potency, Tolerability, and Efficacy

Conclusion

This compound presents a promising alternative to tretinoin, particularly in applications where tolerability is a primary concern. In-vitro evidence suggests that while tretinoin is a more potent activator of gene transcription at equivalent doses, HPR can achieve comparable, and in the case of procollagen synthesis, potentially superior results at higher, well-tolerated concentrations.[6]

However, a significant gap in the literature remains regarding direct, peer-reviewed comparative clinical trials and quantitative data on HPR's receptor binding affinities. Further research is warranted to fully elucidate the comparative clinical efficacy and safety of these two retinoids for various dermatological applications. Drug development professionals should consider the potential for enhanced patient compliance and the ability to use higher, more effective concentrations when evaluating HPR for new formulations.

References

A Comparative Analysis of Hydroxypinacolone Retinoate and Retinaldehyde in Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – In the evolving landscape of dermatological science, the comparative efficacy of retinoids remains a focal point of research. This guide provides an in-depth, data-driven comparison of two prominent retinoids: Hydroxypinacolone Retinoate (HPR) and Retinaldehyde (RAL). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, clinical efficacy, and the experimental frameworks used for their evaluation.

Introduction to the Comparators

This compound (HPR) is a cosmetic-grade ester of all-trans retinoic acid.[1] A distinguishing feature of HPR is its ability to bind directly to retinoid receptors without the need for metabolic conversion, which is hypothesized to reduce skin irritation.[2][3] It is recognized for its anti-aging properties, including stimulating collagen production and promoting skin cell turnover.[2]

Retinaldehyde (Retinal) is a direct precursor to retinoic acid, requiring a single conversion step to become biologically active.[4] It is a well-established retinoid known for its effectiveness in treating photoaged skin, including reducing the appearance of fine lines and wrinkles and improving skin texture.[5][6]

Mechanism of Action: A Comparative Overview

The primary difference in the mechanism of action between HPR and Retinaldehyde lies in their conversion pathways to the bioactive retinoic acid. HPR, an ester of retinoic acid, can directly bind to retinoid receptors (RARs), bypassing the need for enzymatic conversion within the skin.[2][3] In contrast, Retinaldehyde requires one oxidative conversion step to become retinoic acid, the molecule that ultimately triggers the cellular response leading to anti-aging effects.

Retinoid_Signaling_Pathway Retinyl_Esters Retinyl Esters Retinol (B82714) Retinol Retinyl_Esters->Retinol Conversion Retinaldehyde Retinaldehyde (RAL) Retinol->Retinaldehyde Conversion Retinoic_Acid Retinoic Acid (Active Form) Retinaldehyde->Retinoic_Acid Single Conversion Step HPR Hydroxypinacolone Retinoate (HPR) Receptor Retinoid Receptors (RAR, RXR) HPR->Receptor Direct Binding Retinoic_Acid->Receptor Binding Response Cellular Response (Collagen Synthesis, Cell Turnover) Receptor->Response Activation

Fig. 1: Retinoid conversion and signaling pathway.

Quantitative Efficacy: Comparative Data

The following tables summarize the quantitative data from clinical and in-vitro studies, comparing the performance of this compound and Retinaldehyde across key anti-aging parameters.

Table 1: Anti-Wrinkle and Smoothing Effects

ParameterThis compound (0.2%)[7]Retinaldehyde (0.1% and 0.05%)
Wrinkle & Crease Volume Reduction 16% reduction in 64% of participants-
Wrinkle Visibility Reduction 26% reduction in 57% of participants-
Epidermal Roughness Reduction 25.9%-
Epidermal Smoothness Improvement 14% improvement in 50% of participants-
Wrinkle Count Reduction -10.61% (0.2% concentration)[7]
Nasolabial Fold Volume Reduction -36.39% (0.2% concentration)[7]
Fine Line Reduction -14% (0.1% concentration)[8], 12% (0.1% concentration)[4]
Wrinkle Depth Reduction -5% (0.1% concentration)[8]

Table 2: Skin Texture and Hyperpigmentation

ParameterThis compound (0.2%)[7]Retinaldehyde (0.1% and 0.05%)
Skin Unevenness Reduction 12.09%-
UV Spot Reduction 4.99%-
Skin Texture Improvement -13.7% (0.1%), 12.6% (0.05%)[5]
Melanin Index Improvement -6.5% (0.1% concentration)[5]
Hyperpigmentation Improvement -19% (0.1% concentration)[4]

Table 3: Collagen Synthesis and Skin Elasticity (In-Vitro & In-Vivo)

ParameterThis compoundRetinaldehyde
Pro-Collagen Production Significantly increased in skin models, comparable to All-trans Retinoic Acid.[1]Shown to increase collagen synthesis.[6]
Type I Collagen Upregulation 226% increase (at 0.01% in combination with Retinyl Propionate).[9]-
Skin Elasticity Improvement 14.5% (in combination with Retinyl Propionate).[10][11]-

Table 4: Participant Satisfaction and Irritation Potential

ParameterThis compound (0.2%)[7]Retinaldehyde (0.2%)[7]
Overall Satisfaction 85%79.67%
Perceived Smoothness Improvement 71%69.33%
Perceived Brighter/Even Skin Tone 68%63%
Perceived Firmness/Elasticity 69%67.33%
Irritation Potential Generally considered to have a lower irritation profile than other retinoids.[2][6]Considered less irritating than retinoic acid.[6]

Experimental Protocols

The following section outlines a generalized protocol for clinical trials evaluating the efficacy of topical retinoids, based on methodologies cited in the reviewed literature.

Objective: To assess the anti-aging efficacy and skin tolerability of a topical retinoid formulation.

Study Design: A randomized, controlled, double-blind clinical trial.

Participants: A cohort of healthy female volunteers (typically aged 40-70) with clinical signs of photoaging (e.g., fine lines, wrinkles, uneven skin tone).

Methodology:

  • Inclusion/Exclusion Criteria: Participants are screened based on predefined criteria, including skin type, age, and medical history. Exclusion criteria typically include pregnancy, breastfeeding, known allergies to retinoids, and recent use of other topical or systemic anti-aging treatments.

  • Randomization and Blinding: Participants are randomly assigned to either the test product group or a control (placebo or vehicle) group. Both participants and investigators are blinded to the treatment allocation.

  • Product Application: Participants are instructed to apply the assigned product to the face (or a specific target area like the periorbital region) once or twice daily for a specified duration (e.g., 4, 8, or 12 weeks).

  • Efficacy Assessments:

    • Instrumental Analysis:

      • VISIA® Complexion Analysis System: This system captures multi-spectral photos of the face to provide an in-depth analysis of wrinkles, spots, pores, texture, and UV spots.[12][13][14][15][16] The system's software quantifies these features for objective comparison.

      • Visioscan® VC 20plus: A high-resolution UVA-light video camera used to study the skin surface topography.[17][18][19] It calculates SELS® (Surface Evaluation of the Living Skin) parameters, including skin smoothness (SEsm), roughness (SEr), scaliness (SEsc), and wrinkles (SEw).[17][20]

    • Clinical Evaluation: Dermatologists assess skin condition at baseline and follow-up visits using standardized grading scales for parameters like wrinkle severity, skin firmness, and overall appearance.

  • Safety and Tolerability Assessment: Skin irritation (erythema, scaling, dryness, burning/stinging) is evaluated by both investigators and participants at each visit.

  • Participant Self-Assessment: Participants complete questionnaires to provide subjective feedback on product efficacy and their overall satisfaction.

  • Data Analysis: Statistical analysis is performed to compare the changes in efficacy parameters between the treatment and control groups from baseline to the end of the study.

Experimental_Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Randomization Randomization & Blinding Screening->Randomization Baseline Baseline Assessment (VISIA, Visioscan, Clinical Grading) Randomization->Baseline Treatment Product Application (e.g., 8-12 weeks) Baseline->Treatment FollowUp Follow-up Assessments (e.g., Weeks 4, 8, 12) Treatment->FollowUp Final Final Assessment & Data Collection Treatment->Final FollowUp->Treatment Analysis Statistical Analysis Final->Analysis Report Results & Conclusion Analysis->Report

Fig. 2: Generalized workflow for a topical retinoid clinical trial.

Conclusion

Both this compound and Retinaldehyde demonstrate significant efficacy in improving the signs of skin aging. The available data suggests that HPR at a 0.2% concentration shows strong performance in reducing wrinkle volume and visibility, as well as improving skin smoothness and evenness.[7] Participant satisfaction also appears to be notably high with HPR.[7]

Retinaldehyde has a robust body of evidence supporting its effectiveness in improving skin texture, reducing fine lines and wrinkles, and addressing hyperpigmentation at concentrations of 0.1% and 0.05%.[4][5][8]

References

A Comparative Analysis of Hydroxypinacolone Retinoate and Tazarotene in Clinical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current dermatological research is the absence of direct head-to-head comparative clinical trials between Hydroxypinacolone Retinoate (HPR) and tazarotene (B1682939). This guide, therefore, provides a comparative analysis based on available individual clinical data for each compound, offering insights into their respective efficacy and safety profiles for researchers, scientists, and drug development professionals.

This compound (HPR), a cosmetic-grade ester of retinoic acid, and tazarotene, a third-generation synthetic retinoid, are both utilized for their potent effects on skin cell proliferation and differentiation. While both compounds interact with retinoic acid receptors (RARs), their distinct molecular structures and mechanisms of action result in different clinical outcomes and tolerability profiles. Tazarotene is a well-established prescription medication for acne vulgaris and psoriasis, with a significant body of clinical trial data supporting its efficacy. HPR, a newer entrant, is primarily available in cosmetic formulations and is often highlighted for its favorable tolerability.

Mechanism of Action

This compound is unique in that it is an ester of all-trans retinoic acid that can bind directly to retinoid receptors without the need for metabolic conversion.[1][2] This direct action is believed to contribute to its efficacy with potentially lower irritation compared to other retinoids that require conversion to retinoic acid in the skin.[1][3] HPR's interaction with RARs influences cellular processes such as promoting cell turnover, enhancing collagen synthesis, and regulating sebum production.[1]

Tazarotene, a prodrug, is rapidly converted to its active metabolite, tazarotenic acid, in the skin. Tazarotenic acid is a receptor-selective retinoid with a high affinity for RAR-β and RAR-γ.[4] This selective binding modulates the expression of retinoid-responsive genes, leading to the normalization of keratinocyte differentiation, reversal of hyperproliferation, and anti-inflammatory effects.[5]

G Figure 1. Simplified Signaling Pathways cluster_hpr This compound (HPR) cluster_taz Tazarotene hpr HPR hpr_receptor Retinoic Acid Receptors (RARs) hpr->hpr_receptor Direct Binding hpr_effect Gene Expression (Cell Turnover, Collagen Production, Sebum Regulation) hpr_receptor->hpr_effect taz Tazarotene (Prodrug) taz_metabolite Tazarotenic Acid (Active Metabolite) taz->taz_metabolite Metabolic Conversion taz_receptor RAR-β and RAR-γ taz_metabolite->taz_receptor Selective Binding taz_effect Gene Expression (Normalization of Keratinocyte Differentiation, Anti-inflammatory) taz_receptor->taz_effect

Figure 1. Simplified Signaling Pathways

Clinical Efficacy in Acne Vulgaris

Clinical trials on tazarotene have demonstrated significant efficacy in the treatment of acne vulgaris. Studies have shown a substantial reduction in both inflammatory and non-inflammatory lesions. For instance, a study evaluating 0.1% tazarotene cream showed a 70.6% reduction in inflammatory lesions and a 71.9% reduction in non-inflammatory lesions at 8 weeks.[5] Two large phase 3 trials of tazarotene 0.045% lotion also demonstrated statistically significant superiority over vehicle in reducing inflammatory and noninflammatory lesion counts at week 12.[6]

For HPR, a study on a fixed combination of 0.1% HPR, retinol (B82714), and papain in an aqueous gel for mild to moderate acne reported a 40.8% mean reduction in total lesions after 12 weeks.[7][8] Another study using a combination of HPR and retinol as a maintenance therapy after oral isotretinoin (B22099) found a relapse rate of 15.38% over 12 months, suggesting its efficacy in preventing acne recurrence.[9]

Compound Indication Concentration Duration Key Efficacy Outcomes Citation
Tazarotene Mild to Moderate Acne0.1% Cream12 Weeks84.5% reduction in inflammatory lesions; 85.8% reduction in non-inflammatory lesions.[5]
Tazarotene Moderate to Severe Acne0.045% Lotion12 WeeksStudy 1: 55.5% reduction in inflammatory lesions, 51.4% in non-inflammatory. Study 2: 59.5% reduction in inflammatory, 60.0% in non-inflammatory.[6]
This compound Mild to Moderate Acne0.1% (in combination)12 Weeks40.8% mean reduction in total lesions.[7][8]
This compound Acne Maintenance(in combination)12 Months15.38% relapse rate after oral isotretinoin.[9]

Clinical Efficacy in Photoaging

Tazarotene has been extensively studied for its effects on photodamaged skin. A 12-month, multicenter, randomized trial of 0.1% tazarotene cream demonstrated a significant reduction in fine wrinkling, mottled hyperpigmentation, lentigines, elastosis, and pore size compared to a vehicle at 24 weeks, with continued improvement up to 52 weeks.[10][11][12] In another 24-week study, 63% of subjects treated with tazarotene 0.1% cream achieved clinical improvement in fine wrinkling compared to 24% in the vehicle group.[13]

A study comparing a topical product containing 0.1% HPR and peptides to a fractional CO2 laser for facial aging found that the topical serum achieved more significant improvements in marionette lines, global fine lines and wrinkles, texture, and hyperpigmentation after 16 weeks.[14][15][16] Another 4-week study comparing 0.2% HPR, retinol, and retinaldehyde found that the HPR serum was effective in reducing UV spots by 4.99% and was associated with the highest participant satisfaction.[17]

Compound Indication Concentration Duration Key Efficacy Outcomes Citation
Tazarotene Photodamage0.1% Cream24 WeeksSignificant improvement in fine wrinkling, mottled hyperpigmentation, lentigines, elastosis, and pore size vs. vehicle.[10][11][18]
Tazarotene Photodamage0.1% Cream24 Weeks63% of subjects showed improvement in fine wrinkling vs. 24% for vehicle.[13]
This compound Facial Aging0.1% (in combination)16 WeeksSignificant improvement in marionette lines, global fine lines/wrinkles, texture, and hyperpigmentation vs. fractional CO2 laser.[14][15][16]
This compound Photoaging0.2%4 Weeks4.99% reduction in UV spots.[17]

Experimental Protocols

Tazarotene 0.1% Cream for Acne Vulgaris[5]
  • Study Design: Open-label, single-center study.

  • Participants: 46 patients with mild to moderate acne vulgaris.

  • Treatment Regimen: Tazarotene 0.1% cream applied once daily in the evening for 12 weeks.

  • Efficacy Assessment: Lesion counts (papules, pustules, nodules, open and closed comedones) were evaluated at baseline, 2, 4, 8, and 12 weeks.

  • Safety Assessment: Local side effects such as erythema, burning, peeling, and tenderness were evaluated at each visit.

This compound Combination Gel for Acne Vulgaris[7]
  • Study Design: Sponsor-free, pilot, open, multicenter study.

  • Participants: 98 Caucasian patients with mild to moderate comedonal-papular acne of the face.

  • Treatment Regimen: A fixed combination gel of 0.1% HPR, 1% retinol in glycospheres, and 2% papain in glycospheres applied once daily for 12 weeks.

  • Efficacy Assessment: Acne severity was evaluated using the Global Acne Grading System (GAGS) and lesion counts at baseline and after 12 weeks.

  • Safety Assessment: Local side effects were recorded throughout the study.

G Figure 2. Hypothetical Comparative Clinical Trial Workflow start Patient Screening (e.g., Acne Vulgaris) randomization Randomization start->randomization group_a Group A: This compound (e.g., 0.1% Cream) randomization->group_a group_b Group B: Tazarotene (e.g., 0.1% Cream) randomization->group_b treatment 12-Week Treatment Period (Once Daily Application) group_a->treatment group_b->treatment assessment Efficacy & Safety Assessments (Weeks 0, 4, 8, 12) treatment->assessment data_analysis Data Analysis (Lesion Counts, Global Scores, Adverse Events) assessment->data_analysis results Comparative Results data_analysis->results

Figure 2. Hypothetical Comparative Clinical Trial Workflow

Safety and Tolerability

A key differentiator between the two compounds appears to be their tolerability profiles. Tazarotene is associated with a higher incidence of local irritation, including erythema, peeling, dryness, and burning, particularly at the initiation of therapy.[5][18] However, newer formulations, such as a 0.045% lotion, have been developed to improve tolerability while maintaining efficacy.[19][20][21]

HPR is generally considered to be well-tolerated with a lower potential for skin irritation.[1][3] Clinical studies on HPR-containing products often report mild to moderate side effects, with a low incidence of discontinuation due to adverse events.[7][8]

Compound Common Adverse Events Severity Citation
Tazarotene Erythema, peeling, dryness, burning, itching.Mild to moderate.[5][18]
This compound Dryness, peeling, erythema, burning.Mild to moderate.[3][7][8]

Conclusion

Based on the available evidence, tazarotene demonstrates robust efficacy in the treatment of both acne vulgaris and photoaging, supported by a substantial number of clinical trials. This compound also shows promise in these areas, with a noteworthy advantage in its tolerability profile. The lack of direct comparative studies necessitates careful consideration when evaluating these two retinoids for clinical or product development purposes. Future head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound and tazarotene.

References

Hydroxypinacolone Retinoate (HPR): A Comparative Guide to Retinoic Acid Receptor Subtype Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Hydroxypinacolone Retinoate (HPR) and its interaction with retinoic acid receptor (RAR) subtypes. While direct quantitative binding affinity data for HPR remains limited in publicly accessible literature, this document summarizes available information and presents established experimental protocols for researchers to validate and quantify these interactions.

Comparative Analysis of Retinoid Receptor Activity

This compound is an ester of retinoic acid that is purported to bind directly to retinoid receptors without the need for enzymatic conversion, a characteristic that distinguishes it from other retinoids like retinol (B82714).[1][2] This direct action suggests a potentially higher efficacy compared to precursors that require metabolic processing.

For comparison, the table below includes known binding affinities or activation potentials for other well-characterized retinoids with RAR subtypes.

CompoundRARα (EC50/Kd)RARβ (EC50/Kd)RARγ (EC50/Kd)Citation
All-trans Retinoic Acid (ATRA)24 nM (EC50)4.0 nM (EC50)1.3 nM (EC50)[3]
13-cis-Retinoic Acid190 nM (EC50)43 nM (EC50)140 nM (EC50)[3]
Arotinoid Acid (TTNPB)6.5 nM (EC50)0.6 nM (EC50)2.3 nM (EC50)[3]
This compound (HPR) Data not available Data not available Data not available

Experimental Protocols

To facilitate the validation of HPR's binding to RAR subtypes, this section details two standard experimental protocols: a competitive radioligand binding assay to determine binding affinity and a cell-based reporter assay to measure functional activation.

Competitive Radioligand Binding Assay for RAR Subtypes

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific RAR subtype.[4]

Materials:

  • Receptor Source: Purified recombinant human RARα, RARβ, and RARγ proteins or nuclear extracts from cells overexpressing these receptors.[4][5]

  • Radioligand: [³H]-all-trans retinoic acid ([³H]-ATRA) or another high-affinity radiolabeled RAR ligand.[4]

  • Test Compound: this compound (HPR).

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors.[6]

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • Scintillation Cocktail and Counter.

  • 96-well filter plates.

Procedure:

  • Preparation: Prepare serial dilutions of HPR and a known competitor (e.g., unlabeled ATRA) in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-ATRA (typically at or below its Kd), and varying concentrations of either HPR or the unlabeled competitor.

  • Initiation: Add the specific RAR subtype preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 2 hours at 4°C).[6]

  • Separation: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value for the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Cell-Based Luciferase Reporter Assay for RAR Activation

This assay measures the ability of a compound to activate a specific RAR subtype, leading to the expression of a reporter gene (luciferase).[7][8][9]

Materials:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293) engineered to co-express a specific human RAR subtype (RARα, RARβ, or RARγ) and a luciferase reporter gene under the control of a retinoic acid response element (RARE).[8]

  • Cell Culture Medium: As recommended for the specific cell line.

  • Test Compound: this compound (HPR).

  • Reference Agonist: All-trans retinoic acid (ATRA).

  • Luciferase Assay Reagent.

  • Luminometer.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the engineered cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of HPR or the reference agonist, ATRA. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.[9]

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminometry: Add the luciferase substrate to the cell lysates and measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Plot the fold induction of luciferase activity against the logarithm of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Visualizing Key Processes

To further aid in understanding the mechanisms discussed, the following diagrams illustrate the RAR signaling pathway and a typical experimental workflow for validating ligand binding.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HPR HPR HPR_cyto HPR HPR->HPR_cyto Cell Membrane Transport HPR_nuc HPR HPR_cyto->HPR_nuc Nuclear Translocation RAR RAR CoR Co-repressor RAR->CoR releases RARE RARE RAR->RARE binds RXR RXR RXR->RARE CoR->RAR represses CoA Co-activator CoA->RAR recruits Gene Target Gene Transcription CoA->Gene initiates HPR_nuc->RAR activates

Caption: RAR Signaling Pathway Activation by HPR.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Prepare RAR Subtype (α, β, or γ) Incubation Incubate Receptor, Radioligand, and HPR Receptor->Incubation Radioligand Prepare [3H]-ATRA (Radioligand) Radioligand->Incubation HPR Prepare HPR Serial Dilutions (Test Compound) HPR->Incubation Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration Detection Measure Radioactivity (Scintillation Counting) Filtration->Detection Analysis Calculate IC50 and Ki Detection->Analysis

Caption: Workflow for Competitive Radioligand Binding Assay.

References

The Synergistic Power of Hydroxypinacolone Retinoate (HPR) in Advanced Skincare Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Hydroxypinacolone Retinoate (HPR), a novel ester of retinoic acid, is gaining significant traction in dermatology and cosmetic science for its potent anti-aging effects with a remarkably lower irritation profile compared to traditional retinoids.[1][2] HPR's unique mechanism of action, binding directly to retinoid receptors without the need for metabolic conversion, contributes to its enhanced stability and efficacy.[2][3] This guide provides a comprehensive assessment of the synergistic effects of HPR when combined with other active ingredients, supported by experimental data, to inform the development of next-generation dermatological products.

HPR and Retinyl Propionate (RP): A Synergistic Duo for Enhanced Anti-Aging

A compelling body of evidence demonstrates a powerful synergy between HPR and Retinyl Propionate (RP), another vitamin A derivative. This combination has been shown to deliver superior anti-aging benefits compared to individual use, with minimal skin irritation.[4]

In Vitro Efficacy: Enhanced Fibroblast Proliferation and Gene Expression

In a key in vitro study, the combination of HPR and RP at an optimal weight ratio of 5:9 demonstrated a significant synergistic effect on human foreskin fibroblast (HFF-1) cells.[4]

Table 1: In Vitro Synergistic Effects of HPR and RP on Human Dermal Fibroblasts [4]

Treatment GroupCell Proliferation (at 24h)Type IV Collagen mRNA ExpressionCRBP-I mRNA ExpressionRARB mRNA Expression
ControlBaselineBaselineBaselineBaseline
5 μg/mL HPRIncreasedIncreasedIncreasedIncreased
9 μg/mL RPIncreasedIncreasedIncreasedIncreased
5 μg/mL HPR + 9 μg/mL RP Synergistically Promoted Synergistically Enhanced Synergistically Enhanced Synergistically Enhanced
In Vivo Efficacy: Superior Wrinkle Reduction and Elasticity Improvement

A clinical study involving 42 Chinese women demonstrated the superior in vivo anti-wrinkle and skin elasticity benefits of a serum containing the HPR and RP combination (5:9 weight ratio) over an 8-week period.[1][4]

Table 2: In Vivo Anti-Aging Efficacy of HPR and RP Combination Serum (8 Weeks) [1][4]

ParameterPercentage Improvement
Skin Wrinkles8.3%
Skin Smoothness11.9%
Transepidermal Water Loss (TEWL)25.7%
Skin Elasticity (R2)14.5%
Skin Elasticity (R5)22.6%

Notably, the combination serum exhibited these effects without any adverse reactions, whereas retinol (B82714) at the same concentration showed a much higher incidence of adverse effects.[4]

HPR, Retinyl Propionate (RP), and Vitamin C: A Tri-Active Approach to Anti-Aging and Whitening

Further research has explored the synergistic potential of combining HPR and RP with the potent antioxidant, Vitamin C. This triple combination has shown promising results in both anti-aging and skin whitening.[2][5]

In Vitro Efficacy: Optimal Ratio for Anti-Aging Performance

An in vitro study on human skin fibroblasts (HSF) established that a combination of Vitamin C and an RP/HPR mixture at a weight ratio of 40:3 achieved optimal and safe anti-aging performance.[2] This co-treatment was effective in inhibiting the increase of aging-associated gene transcription and the release of senescence-associated secretory phenotypes (SASPs) following UV irradiation.[2]

HPR and Bakuchiol (B1667714): A Natural and Gentle Retinoid Alternative Synergy

Bakuchiol, a phytochemical with retinol-like functionality, presents a compelling synergistic partner for HPR. Clinical studies have demonstrated that bakuchiol offers comparable efficacy to retinol in improving photoaging but with significantly better tolerability, making it an ideal candidate for combination therapies aimed at sensitive skin.[6][7][8]

Comparative Clinical Efficacy: Bakuchiol vs. Retinol

A randomized, double-blind, 12-week clinical trial with 44 patients compared the efficacy of 0.5% bakuchiol cream applied twice daily to 0.5% retinol cream applied daily.[6][7]

Table 3: Comparative Efficacy of Bakuchiol and Retinol in Facial Photoaging (12 Weeks) [6][8][9]

ParameterBakuchiol (0.5%)Retinol (0.5%)Statistical Difference
Wrinkle Surface AreaSignificantly DecreasedSignificantly DecreasedNo significant difference
HyperpigmentationSignificantly DecreasedSignificantly DecreasedNo significant difference
Reported Side EffectsMinimalMore facial skin scaling and stingingSignificant

While this study did not directly test the combination of HPR and bakuchiol, the data strongly suggests that combining the well-tolerated and effective bakuchiol with the gentle yet potent HPR could offer a powerful anti-aging solution with a very low potential for irritation.

HPR and Niacinamide: A Complementary Mechanism for Hyperpigmentation

Niacinamide is a well-established active ingredient for improving skin tone and reducing hyperpigmentation. Its primary mechanism of action is the inhibition of melanosome transfer from melanocytes to keratinocytes.[10][11][12] This action is complementary to the effects of HPR, which can help regulate melanin (B1238610) production.[1]

While direct synergistic studies with quantitative data are not yet widely available, the distinct and complementary mechanisms of HPR and niacinamide suggest a strong potential for a synergistic effect in treating hyperpigmentation and achieving a more even skin tone. In vitro studies have shown that niacinamide can inhibit melanosome transfer by 35-68%.[11][12]

Experimental Protocols

In Vitro Assessment of Synergistic Effects on Human Dermal Fibroblasts
  • Cell Culture: Human foreskin fibroblasts (HFF-1) or human dermal fibroblasts (HDF) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[4]

  • Treatment: Cells are seeded in appropriate culture plates and, upon reaching 70-80% confluency, are treated with various concentrations of HPR, the synergistic active ingredient (e.g., RP, Vitamin C), and their combination. A vehicle control is also included.

  • Cell Proliferation Assay (MTT Assay): Cell viability and proliferation are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay at specified time points (e.g., 24, 48, 72 hours) post-treatment.[13]

  • Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the treated cells, and reverse transcribed into cDNA. Quantitative real-time PCR (RT-qPCR) is then performed to measure the relative mRNA expression levels of target genes such as Type IV Collagen (COL4A1), Cellular Retinol-Binding Protein I (CRBP1), and Retinoic Acid Receptor Beta (RARB). Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).[4][14][15]

  • Collagen Synthesis Assessment (ELISA): The concentration of pro-collagen type I in the cell culture supernatant is quantified using a commercial Human Pro-Collagen Type I ELISA kit according to the manufacturer's protocol.[13][16][17]

In Vivo Clinical Assessment of Anti-Aging Efficacy
  • Subject Recruitment: A cohort of healthy female volunteers with signs of facial aging (e.g., fine lines, wrinkles, uneven skin tone) is recruited. Subjects provide informed consent before participation.[4]

  • Study Design: A randomized, controlled, and double-blind study design is employed. Participants are randomly assigned to apply the test formulation (containing the HPR combination) or a control/vehicle formulation to their facial skin for a defined period (e.g., 8-12 weeks).

  • Efficacy Assessment: Skin parameters are measured at baseline and at specified follow-up time points.

    • Wrinkle and Texture Analysis: A facial imaging and analysis system (e.g., VISIA® Complexion Analysis System) is used to objectively quantify changes in wrinkle depth, surface area, and overall skin texture.[3][18][19][20]

    • Skin Elasticity: A cutometer is used to measure skin elasticity parameters (e.g., R2 and R5).[4]

    • Transepidermal Water Loss (TEWL): A tewameter is used to assess the skin barrier function.[4]

    • Dermatological and Self-Assessment: A board-certified dermatologist evaluates changes in pigmentation and redness. Participants complete questionnaires to assess their perception of the product's efficacy and tolerability.[6]

Visualizing the Mechanisms: Signaling Pathways and Workflows

HPR Signaling Pathway

HPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Skin Cell (Keratinocyte/Fibroblast) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HPR HPR RAR_RXR RAR/RXR Heterodimer HPR->RAR_RXR Bypasses Conversion ReceptorBinding Direct Binding RARE RARE (Retinoic Acid Response Element) RAR_RXR->RARE Binds to GeneTranscription Gene Transcription RARE->GeneTranscription Activates Collagen Increased Collagen Synthesis GeneTranscription->Collagen CellTurnover Normalized Cell Turnover GeneTranscription->CellTurnover

Caption: HPR directly binds to RAR/RXR receptors in the nucleus, activating gene transcription.

Synergistic Anti-Aging Experimental Workflow

Synergistic_Anti_Aging_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Clinical Trial FibroblastCulture Human Dermal Fibroblast Culture Treatment Treatment with HPR, Active Ingredient, and Combination FibroblastCulture->Treatment ProliferationAssay Cell Proliferation (MTT Assay) Treatment->ProliferationAssay GeneExpression Gene Expression (RT-qPCR for Collagen, etc.) Treatment->GeneExpression ProteinAnalysis Collagen Synthesis (ELISA) Treatment->ProteinAnalysis SubjectRecruitment Subject Recruitment (with Photoaging) Randomization Randomized, Double-Blind Treatment Application SubjectRecruitment->Randomization EfficacyMeasurement Efficacy Measurement (Baseline, 4, 8, 12 weeks) Randomization->EfficacyMeasurement InstrumentalAnalysis Instrumental Analysis (VISIA, Cutometer, Tewameter) EfficacyMeasurement->InstrumentalAnalysis ClinicalEvaluation Dermatological and Self-Assessment EfficacyMeasurement->ClinicalEvaluation

Caption: Workflow for assessing synergistic anti-aging effects of HPR combinations.

Logical Relationship of HPR and Vitamin C Synergy

HPR_VitaminC_Synergy cluster_hpr_action HPR Mechanism cluster_vitc_action Vitamin C Mechanism HPR HPR ReceptorModulation Retinoid Receptor Modulation HPR->ReceptorModulation VitaminC Vitamin C Antioxidant Potent Antioxidant VitaminC->Antioxidant CollagenCofactor Cofactor for Collagen Synthesis VitaminC->CollagenCofactor MelaninInhibition ↓ Melanin Production VitaminC->MelaninInhibition SynergisticEffect Synergistic Anti-Aging & Whitening Effect CollagenSynthesis ↑ Collagen Synthesis ReceptorModulation->CollagenSynthesis CellTurnover ↑ Cell Turnover ReceptorModulation->CellTurnover CollagenSynthesis->SynergisticEffect CellTurnover->SynergisticEffect Antioxidant->SynergisticEffect CollagenCofactor->SynergisticEffect MelaninInhibition->SynergisticEffect

Caption: Complementary mechanisms of HPR and Vitamin C leading to synergistic effects.

References

A Comparative Guide: Hydroxypinacolone Retinoate vs. Fractional CO2 Laser in Skin Rejuvenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective and well-tolerated skin rejuvenation modalities is ongoing. This guide provides an objective comparison of two prominent treatments: topical Hydroxypinacolone Retinoate (HPR), a next-generation retinoid, and fractional CO2 laser, a well-established ablative procedure. We delve into their efficacy, supported by experimental data, and detail the underlying mechanisms of action.

At a Glance: HPR vs. Fractional CO2 Laser

FeatureThis compound (HPR)Fractional CO2 Laser
Mechanism of Action Binds directly to retinoic acid receptors (RARs) to modulate gene expression, leading to increased collagen production and normalized cell turnover.Creates microscopic thermal injury zones in the skin, triggering a wound-healing response that stimulates collagen remodeling and neocollagenesis.
Mode of Application Topical, typically applied as a serum or cream.In-office procedure performed by a qualified professional.
Efficacy Clinically proven to improve fine lines, wrinkles, skin texture, and hyperpigmentation. A 16-week study showed comparable or superior results to a single fractional CO2 laser treatment for several anti-aging parameters.[1][2][3][4][5]Considered a gold standard for skin resurfacing, with significant improvements in wrinkles, scars, and overall skin texture.[6][7]
Downtime Minimal to none. May cause mild, transient irritation in some individuals.Typically 5-7 days of social downtime, with redness and swelling.
Treatment Regimen Daily application over a sustained period.Usually a single treatment, though multiple sessions may be required for optimal results.
Invasiveness Non-invasive.Minimally invasive ablative procedure.

Quantitative Efficacy Data

The following table summarizes quantitative data from clinical studies on the efficacy of this compound and Fractional CO2 Laser for various skin aging parameters. It is important to note that direct comparisons are challenging due to variations in study design, duration, and assessment methodologies.

ParameterThis compound (HPR)Fractional CO2 Laser
Wrinkle Reduction - 16% reduction in wrinkle and crease volume after 4 weeks (0.2% HPR).[8] - Statistically significant improvement in global face wrinkles and crow's feet after 16 weeks (HPR-peptide serum).[1][2][3][4][5]- 39% reduction in Fitzpatrick Wrinkle Classification Scale (FWCS) score after a single treatment.[9] - Significant reduction in wrinkle size and depth in all facial areas after three treatments.[10]
Skin Texture/Smoothness - 25.9% decrease in epidermal roughness after 4 weeks (0.2% HPR).[8] - Statistically significant improvement in tactile smoothness after 16 weeks (HPR-peptide serum).[1][2][3][4][5]- Significant improvement in skin texture.[6]
Skin Elasticity/Firmness - 69% of participants reported improved firmness and elasticity after 4 weeks (0.2% HPR).[8]- 5.9% improvement in elastic parameters.[11]
Hyperpigmentation - Statistically significant improvement in global hyperpigmentation after 16 weeks (HPR-peptide serum).[1][2][3][4][5]- Significant improvement in pigmentation irregularities.[6]

Experimental Protocols

Key Head-to-Head Comparison Study Protocol[1][2][3][4][5]

A 16-week, single-center, randomized, parallel-group study was conducted to compare the efficacy and tolerance of a topical product containing this compound and peptides against a single fractional CO2 laser treatment in women with moderate global photodamage.

  • Participants: 71 female subjects (ages 40-65) with moderate global photodamage were enrolled and randomized into two cells.

    • Cell 1 (Laser): 29 subjects received a single full-face treatment with a fractional CO2 laser system.

    • Cell 2 (Topical Serum): 42 subjects applied a serum containing this compound and peptides to the entire face twice daily for 16 weeks.

  • Efficacy Assessments: Expert clinical grading of 16 facial photodamage parameters was performed at baseline and at weeks 4, 8, 12, and 16. Parameters included fine lines, wrinkles, texture, hyperpigmentation, and firmness.

  • Tolerability Assessments: Subjects were evaluated for signs and symptoms of irritation (erythema, edema, scaling, burning, stinging, and itching) at all follow-up visits.

G cluster_enrollment Enrollment & Randomization cluster_cell1 Cell 1: Fractional CO2 Laser cluster_cell2 Cell 2: Topical HPR Serum cluster_assessment Assessment participant 71 Female Subjects (40-65 years) Moderate Photodamage laser Single Full-Face Fractional CO2 Laser Treatment serum Twice Daily Application of HPR-Peptide Serum (16 Weeks) assessment Efficacy & Tolerability Assessments (Baseline, Weeks 4, 8, 12, 16) laser->assessment serum->assessment

Experimental workflow for the head-to-head comparison study.

Mechanisms of Action & Signaling Pathways

This compound (HPR)

HPR is a retinoic acid ester that, unlike many other retinoids, binds directly to retinoic acid receptors (RARs) in the cell nucleus without the need for metabolic conversion.[12][13] This direct action initiates a cascade of gene transcription that leads to several beneficial effects on the skin.

The binding of HPR to the RAR-RXR heterodimer complex on the DNA's Retinoic Acid Response Elements (RAREs) leads to the transcription of target genes. This results in:

  • Increased Collagen Synthesis: Upregulation of genes responsible for producing type I and type III collagen, leading to improved skin firmness and elasticity.

  • Normalized Keratinocyte Proliferation and Differentiation: Regulation of epidermal cell turnover, resulting in a smoother skin texture and a more compact stratum corneum.

  • Inhibition of Matrix Metalloproteinases (MMPs): Downregulation of enzymes that degrade collagen and elastin, thus preserving the dermal matrix.

G cluster_cellular Cellular Level cluster_effects Physiological Effects HPR Hydroxypinacolone Retinoate (HPR) Receptor Retinoic Acid Receptors (RAR-RXR) in Nucleus HPR->Receptor Binds directly RARE Retinoic Acid Response Elements (RAREs) on DNA Receptor->RARE Activates Gene Target Gene Transcription RARE->Gene Collagen Increased Collagen Synthesis Gene->Collagen Turnover Normalized Cell Turnover Gene->Turnover MMP Decreased MMP Activity Gene->MMP

Signaling pathway of this compound (HPR) in skin cells.
Fractional CO2 Laser

Fractional CO2 laser treatment operates on the principle of fractional photothermolysis. The laser emits a wavelength of 10,600 nm, which is highly absorbed by water in the skin tissue. This creates microscopic columns of thermal injury, known as microthermal treatment zones (MTZs), while leaving the surrounding tissue intact. This controlled injury initiates a robust wound-healing cascade.

The key signaling pathway involved in the dermal remodeling post-laser treatment is the Transforming Growth Factor-beta (TGF-β) pathway.

  • Inflammatory Phase: The initial thermal injury triggers an inflammatory response, attracting neutrophils and macrophages to the site to clear cellular debris.

  • Proliferative Phase: Fibroblasts are stimulated and migrate to the injured area. The release of growth factors, particularly TGF-β, plays a crucial role in this phase.

  • Remodeling Phase: TGF-β signaling activates fibroblasts to differentiate into myofibroblasts and significantly upregulates the production of new collagen (neocollagenesis) and elastin. This leads to dermal remodeling, resulting in thicker, more organized dermal tissue.[11][14][15][16][17]

G cluster_laser Laser-Tissue Interaction cluster_wound Wound Healing Cascade Laser Fractional CO2 Laser MTZ Microthermal Treatment Zones (MTZs) Laser->MTZ Creates Inflammation Inflammatory Response MTZ->Inflammation Initiates TGF TGF-β Release Inflammation->TGF Fibroblast Fibroblast Activation & Proliferation TGF->Fibroblast Neocollagenesis Neocollagenesis & Dermal Remodeling Fibroblast->Neocollagenesis

Simplified workflow of fractional CO2 laser-induced skin rejuvenation.

Conclusion

Both this compound and fractional CO2 laser are effective modalities for skin rejuvenation, albeit through different mechanisms and with distinct clinical profiles. HPR offers a non-invasive, well-tolerated topical approach with clinically significant anti-aging benefits demonstrated over several weeks of consistent use. In a head-to-head comparison, a topical HPR-peptide formulation demonstrated comparable or even superior efficacy to a single fractional CO2 laser treatment for many signs of photoaging at the 16-week mark.[1][2][3][4][5]

Fractional CO2 laser remains a potent, in-office procedure that can deliver dramatic results in a single session, particularly for more pronounced wrinkles and textural irregularities. The choice between these treatments will depend on the specific needs and preferences of the individual, the severity of the photodamage, and the tolerance for downtime. For professionals in drug development, the high efficacy and favorable safety profile of next-generation retinoids like HPR underscore the significant potential of topical formulations as a primary or adjunctive therapy in the management of skin aging.

References

Validating the Anti-inflammatory Mechanism of Hydroxypinacolone Retinoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Hydroxypinacolone Retinoate (HPR) against other retinoids, supported by available experimental data. HPR, a cosmetic-grade ester of all-trans retinoic acid, is gaining prominence for its efficacy in skincare with a lower irritation profile. This document delves into its mechanism of action, focusing on its role in mitigating inflammatory pathways.

Executive Summary

This compound (HPR) demonstrates notable anti-inflammatory effects by reducing the expression of key pro-inflammatory cytokines. Unlike traditional retinoids such as retinol, HPR is an ester of retinoic acid that can directly bind to retinoid receptors without the need for enzymatic conversion, which is believed to contribute to its lower irritation potential.[1] Experimental evidence suggests that HPR can decrease the gene expression of Interleukin-1 alpha (IL-1α) and Tumor Necrosis Factor-alpha (TNF-α). While comparative studies are still emerging, existing data indicates that while HPR is effective, other retinoid esters like retinyl palmitate and retinyl propionate (B1217596) may exhibit superior anti-inflammatory and anti-photoaging activities in some in-vitro models.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of HPR has been evaluated in several studies, often in the context of its anti-aging and anti-acne benefits. A key aspect of its mechanism is the modulation of pro-inflammatory cytokine production.

Table 1: Comparative Efficacy of Retinoids on Pro-inflammatory Markers

RetinoidPro-inflammatory MarkerCell TypeStimulusObserved EffectSource
This compound (HPR) IL-1α (gene expression)HaCaT keratinocytesUVBDecreased expression [2]
This compound (HPR) TNF-α (gene expression)HaCaT keratinocytesUVBDecreased expression [2]
Retinyl Palmitate (RPalm) IL-6 (expression)Animal ModelUVBSignificantly reduced expression [3]
Retinyl Palmitate (RPalm) IL-1β (expression)Animal ModelUVBSignificantly reduced expression [3]
Retinyl Palmitate (RPalm) TNF-α (expression)Animal ModelUVBSignificantly reduced expression [3]
All-trans Retinoic Acid (ATRA) IL-1α (protein level)Skin Models-HPR induced less IL-1α than ATRA[2]

Note: Direct head-to-head quantitative comparisons of HPR with other retinoids on a broad panel of cytokines in the same study are limited in the currently available literature.

A study comparing five different retinoids found that while HPR was effective for anti-photoaging with associated anti-inflammatory activities, retinyl palmitate and retinyl propionate showed superior performance in the tested in-vitro models.[3][4] This suggests that while HPR is a potent and less irritating option, the choice of retinoid may depend on the specific inflammatory markers and pathways being targeted.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of retinoids are largely attributed to their ability to interfere with key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways, which are central regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. While direct quantitative data on HPR's inhibition of this pathway is not yet widely published, it is hypothesized that, like other retinoids, HPR can interfere with NF-κB activation.[5]

NF_kB_Pathway stimulus Inflammatory Stimuli (e.g., UVB, Pathogens) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to genes Pro-inflammatory Gene Expression (TNF-α, IL-1, IL-6) NFkB->genes activates HPR Hydroxypinacolone Retinoate (HPR) HPR->IKK Inhibits (Hypothesized) Cytokine_Assay_Workflow start 1. Cell Culture (e.g., Keratinocytes) treatment 2. Treatment - Control - HPR - Other Retinoids start->treatment stimulus 3. Inflammatory Stimulus (e.g., UVB, LPS) treatment->stimulus collection 4. Supernatant Collection stimulus->collection elisa 5. ELISA Assay (for specific cytokines like TNF-α, IL-6, IL-8) collection->elisa analysis 6. Data Analysis (Quantification and Comparison) elisa->analysis

References

The Superior Delivery of Hydroxypinacolone Retinoate: A Comparative Analysis of Advanced Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enhanced efficacy of active ingredients is perpetual. Hydroxypinacolone Retinoate (HPR), a next-generation retinoid, offers significant promise in dermatological and cosmetic applications due to its high potency and low irritation potential. However, the efficacy of HPR is intrinsically linked to its delivery system. This guide provides a comparative analysis of various HPR delivery systems, supported by experimental data, to aid in the selection of the most effective formulation strategy.

This compound, an ester of retinoic acid, distinguishes itself from other retinoids by directly binding to retinoid receptors without the need for metabolic conversion, leading to faster and more efficient action with a reduced risk of irritation.[1][2] While inherently more stable than retinol, its performance can be significantly augmented through advanced delivery systems that enhance its stability, skin penetration, and bioavailability.[2][3] This report will delve into a comparative analysis of nanoparticle, liposome, and nanoemulsion delivery systems for HPR.

Comparative Performance of HPR Delivery Systems

The choice of a delivery system for HPR can profoundly impact its therapeutic or cosmetic efficacy. The following tables summarize the quantitative data available on the performance of different HPR delivery systems. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is compiled from various sources.

Table 1: Physicochemical Properties of HPR Delivery Systems

Delivery SystemAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Source(s)
Nanoparticles (Gravi-A) 101.1Not Reported97.98 (for HPR)[3]
Nanoemulsion 112.4 ± 0.80.17 ± 0.01Not Reported[4]
Liposomes 134 - 200 (general)Not ReportedNot Specifically for HPR[5]

Table 2: In Vitro & In Vivo Performance of HPR Delivery Systems

| Delivery System | Key Performance Metric | Result | Source(s) | | :--- | :--- | :--- |[3] | | Nanoparticles (Gravi-A) | Skin Wrinkle Improvement | 8.3% improvement after 8 weeks |[6] | | | Skin Smoothness Improvement | 11.9% improvement after 8 weeks |[6] | | | Skin Elasticity (R2) Improvement | 14.5% improvement after 8 weeks |[6] | | | Skin Elasticity (R5) Improvement | 22.6% improvement after 8 weeks |[6] | | | Trans-epidermal Water Loss (TEWL) | 25.7% improvement after 8 weeks |[6] | | Nanoemulsion | Skin Hydration Enhancement | 51.5 ± 3.7% improvement |[4] | | | Skin Wrinkle Volume Reduction | 3.2 ± 0.6% reduction |[4] | | Topical Serum (HPR + Peptides) | Improvement in Marionette lines, fine lines, wrinkles | Statistically significant improvement (p < 0.05) vs. laser at 16 weeks |[7] |

Signaling Pathway of this compound

HPR, similar to other retinoids, exerts its effects by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding modulates gene expression, leading to a cascade of cellular responses that include increased collagen production, regulation of cell turnover, and anti-inflammatory effects.

HPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Keratinocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects HPR_formulation HPR Delivery System HPR HPR HPR_formulation->HPR Release & Penetration RAR_RXR RAR/RXR Heterodimer HPR->RAR_RXR Binding RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to DNA Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Collagen Increased Collagen Synthesis Gene_Expression->Collagen Cell_Turnover Regulated Cell Turnover Gene_Expression->Cell_Turnover Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory

HPR Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of HPR delivery systems.

Preparation of HPR-Loaded Nanoparticles (High-Pressure Homogenization)

This protocol describes the preparation of "Gravi-A" nanoparticles, a combination of HPR and Retinyl Propionate (B1217596) (RP).[3]

  • Preparation of Oil Phase: Dissolve HPR and RP in a suitable oil phase (e.g., caprylic/capric triglyceride).

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing surfactants and stabilizers (e.g., lecithin, polysorbate 80).

  • Pre-emulsification: Gradually add the oil phase to the aqueous phase under high-speed stirring to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and pressure to reduce the particle size to the nano-range.

  • Characterization: Analyze the resulting nanoparticle dispersion for particle size, polydispersity index (PDI), and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC).

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This method is used to assess the penetration of HPR from different formulations through the skin.

Franz_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Skin Membrane (e.g., porcine ear skin) B Mount Membrane on Franz Diffusion Cell A->B C Fill Receptor Chamber with Receptor Fluid (e.g., PBS + solubilizer) B->C D Equilibrate System to 32°C C->D E Apply HPR Formulation to Donor Chamber D->E F Collect Samples from Receptor Chamber at Predetermined Time Points E->F Diffusion G Replenish Receptor Fluid F->G Maintain Sink Conditions H Analyze HPR Concentration in Samples using HPLC F->H G->F I Calculate Cumulative Permeation and Flux H->I

Franz Diffusion Cell Experimental Workflow

  • Membrane Preparation: Excise full-thickness skin from a suitable source (e.g., porcine ear) and remove subcutaneous fat.

  • Cell Setup: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to ensure sink conditions) and maintain at 32°C with constant stirring.

  • Application of Formulation: Apply a known quantity of the HPR formulation to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor chamber for analysis and replace with an equal volume of fresh, pre-warmed receptor fluid.

  • Quantification: Analyze the concentration of HPR in the collected samples using a validated HPLC method.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to evaluate the potential of HPR formulations to cause cellular damage.

  • Cell Seeding: Seed human dermal fibroblasts or keratinocytes in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the HPR formulation for a specified period (e.g., 24 hours). Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Conclusion

The evidence strongly suggests that advanced delivery systems, particularly nanoparticles and nanoemulsions, significantly enhance the efficacy of this compound. These systems improve its stability, increase skin penetration, and allow for a more controlled release, thereby maximizing its anti-aging and other dermatological benefits while minimizing potential irritation. While direct comparative clinical data across all delivery platforms remains an area for further research, the available information indicates a clear advantage for encapsulated HPR over free HPR. For drug development professionals, the selection of an appropriate delivery system is a critical step in harnessing the full potential of this next-generation retinoid. The experimental protocols and data presented in this guide offer a foundational resource for the formulation and evaluation of high-efficacy HPR-based products.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Hydroxypinacolone Retinoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Hydroxypinacolone Retinoate (HPR), a cosmetic ingredient in the vitamin A family, requires specific procedures for its disposal to mitigate environmental impact and ensure laboratory safety.[1] Adherence to these guidelines is crucial for regulatory compliance and responsible research practices.

Disposal Protocol for this compound

The primary method for the disposal of this compound involves dilution to a non-hazardous concentration before being discarded in accordance with local, state, and federal regulations.[1]

Step-by-Step Disposal Procedure:

  • Consult Safety Data Sheet (SDS): Before handling, thoroughly review the product-specific Safety Data Sheet for information on hazards, handling, and personal protective equipment.

  • Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes safety glasses with side-shields and gloves made of PVC or other plastic material.[2] If there is a risk of aerosol or dust formation, respiratory protection should be worn.[2]

  • Prepare for Dilution: The recommended final concentration for non-hazardous disposal is 0.5% active retinoid.[1] Prepare a suitable non-hazardous solvent, such as a surplus cosmetic emulsion or an appropriate oil, as HPR is soluble in oil.[2]

  • Perform Dilution: In a well-ventilated area, carefully dilute the HPR to the 0.5% concentration.[1]

  • Dispose of Diluted Solution: The diluted solution can now be disposed of in accordance with local, state, and federal laws.[1] It is crucial to prevent the entry of any form of HPR, diluted or undiluted, into sewers and waterways.[2][3]

  • Decontaminate: Thoroughly clean any equipment and the work area that came into contact with HPR.

  • Dispose of Contaminated Materials: Any materials used for cleaning up spills, such as absorbent pads or contaminated PPE, should be collected in a suitable, closed container for disposal.[4]

Quantitative Data for Disposal
ParameterValueSource
Recommended Dilution Concentration0.5% active retinoid[1]
Primary Solvent TypeNon-hazardous solvent or surplus cosmetic emulsion[1]
Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Ensure Proper Ventilation: Use in an area with appropriate exhaust ventilation.[2]

  • Wear Protective Gear: Put on suitable protective clothing, gloves, and eye/face protection.[2]

  • Contain the Spill: Prevent the spill from entering sewers, waterways, or contaminating the ground water system.[2][3]

  • Clean-up: For liquid spills, use an inert absorbent material like sand, silica (B1680970) gel, or sawdust.[1] For solid spills, sweep up and shovel the material.[2]

  • Collect for Disposal: Place the collected material into a suitable, closed container for disposal.[2][4]

Environmental and Health Hazard Considerations

This compound is suspected of damaging fertility or the unborn child.[3] While it is considered harmful to aquatic life, it is categorized as not persistent, not bioaccumulative, and not toxic to the environment.[1] Improper disposal can still pose a threat to ecosystems, as sewage systems may not be equipped to remove such chemicals from wastewater.[5][6]

Experimental Workflow & Logical Relationships

To provide a clearer understanding of the disposal process, the following diagrams illustrate the procedural flow and the logical relationships in handling this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure A Consult SDS B Wear Appropriate PPE A->B C Prepare Dilution Solvent B->C D Dilute HPR to 0.5% C->D E Dispose of Diluted Solution D->E F Decontaminate Equipment & Area E->F G Dispose of Contaminated Materials F->G

Caption: this compound Disposal Workflow.

cluster_spill Accidental Release Protocol Spill Accidental Spill Occurs Ventilate Ensure Ventilation Spill->Ventilate PPE Wear Protective Gear Spill->PPE Contain Contain Spill Ventilate->Contain PPE->Contain Clean Clean with Absorbent Material Contain->Clean Collect Collect in Sealed Container for Disposal Clean->Collect

Caption: Accidental Spill Response for HPR.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.